molecular formula C8H9N3 B1396174 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 883986-76-3

1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Cat. No.: B1396174
CAS No.: 883986-76-3
M. Wt: 147.18 g/mol
InChI Key: MPOYMIHLKYRVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol, is part of the azaindole chemical family, which is a prominent scaffold in medicinal chemistry and drug discovery . The product requires specific handling and storage conditions; it should be kept in a dark place under an inert atmosphere and stored at 2-8°C to ensure long-term stability . As a key synthetic intermediate, this amine-functionalized heterocycle serves as a versatile building block for the synthesis of more complex molecules. Its structure makes it a candidate for use in various research areas, including the development of kinase inhibitors and other biologically active compounds. According to safety information, this product carries the GHS warning word and may be harmful if swallowed (H302) . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety datasheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOYMIHLKYRVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717561
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883986-76-3
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: Physicochemical Properties and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, represents a molecule of significant interest in contemporary medicinal chemistry. The 7-azaindole core is recognized as a "privileged structure," frequently utilized in the design of potent kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of indole and purine systems.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a foundational understanding for its application in drug discovery and development. We will delve into its structural attributes, synthesis, analytical characterization, and the strategic rationale for its use in targeting key biological pathways.

Molecular Overview and Physicochemical Profile

This compound (CAS 866537-83-5) is an aromatic heterocyclic compound.[2] Its structure is characterized by a fused pyrrole and pyridine ring system, forming the 7-azaindole core. The key substitutions—a methyl group on the pyrrole nitrogen (N1) and an amine group at the 5-position—critically influence its chemical behavior and biological activity. The N1-methylation removes a hydrogen bond donor site, which can be pivotal for tuning kinase selectivity and improving pharmacokinetic properties, while the 5-amino group provides a crucial hydrogen bond donor and acceptor moiety for interacting with biological targets.[3]

Core Physicochemical Data

A summary of the fundamental physicochemical properties is presented below. These parameters are essential for predicting the compound's behavior in both experimental and biological systems, guiding formulation development, and anticipating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyValueSource
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.18 g/mol [4]
Appearance Solid[2]
Predicted logP 1.8[5]
Predicted pKa Acidic (pyrrole N-H of parent): ~16-17; Basic (pyridine N): ~4-5; Basic (amine): ~4-5General chemical principles[6]
Purity Typically available at ≥95%[2]

Causality Insight: The predicted logP of 1.8 suggests a moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability—a desirable trait for oral bioavailability. The pKa values are critical for understanding the ionization state of the molecule at physiological pH (7.4). The aniline-like 5-amino group and the pyridine nitrogen are weakly basic; therefore, the compound will be predominantly in its neutral form in the bloodstream, facilitating passage across cell membranes.

Synthesis and Purification Strategy

Representative Synthetic Protocol

A plausible synthetic approach involves the protection of a commercially available 5-bromo-7-azaindole, followed by N-methylation, and concluding with a nucleophilic aromatic substitution or a cross-coupling reaction to install the amine.

Step 1: Protection of the Pyrrole Nitrogen

  • Rationale: The pyrrole N-H is acidic and can interfere with subsequent reactions. A protecting group like trityl (Tr) or benzenesulfonyl (Bs) is commonly used. Trityl chloride is effective for this purpose as it can be removed under mildly acidic conditions that are unlikely to cleave the target molecule.[9]

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like dichloromethane (DCM).

  • Add triethylamine (TEA) to act as a base.

  • Slowly add a solution of trityl chloride in DCM and stir at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Work up the reaction by washing with water and brine, then purify by silica gel chromatography.

Step 2: N-Methylation

  • Rationale: This step is not applicable in this specific pathway as we are starting with a pre-methylated precursor or methylating at a different stage. A more direct route might involve starting with a precursor that allows for direct methylation of the pyrrole nitrogen using a base like sodium hydride (NaH) and methyl iodide (MeI).[10]

Step 3: Amination

  • Rationale: A Buchwald-Hartwig amination is a robust and widely used method for forming C-N bonds. It uses a palladium catalyst and a suitable ligand to couple an amine with an aryl halide.

  • Combine the N-protected 5-bromo-7-azaindole, a source of ammonia (e.g., benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., BINAP) in a solvent like 1,4-dioxane.

  • Add a base such as cesium carbonate.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • Cool the reaction, filter off the catalyst, and concentrate the solvent.

Step 4: Deprotection

  • Rationale: The final step is the removal of the protecting group to yield the target compound.

  • Dissolve the protected product in a solvent system compatible with mild acid, such as DCM with a small amount of trifluoroacetic acid (TFA).

  • Stir at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid, extract the product, and purify by column chromatography or recrystallization.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Workflow cluster_purification Purification & QC Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine Protect Step 1: N-H Protection (e.g., Trityl Chloride, TEA) Start->Protect Methylate Step 2: N1-Methylation (e.g., NaH, MeI) Protect->Methylate Aminate Step 3: Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Methylate->Aminate Deprotect Step 4: Deprotection (Mild Acid, e.g., TFA) Aminate->Deprotect Crude Crude Product Deprotect->Crude Column Silica Gel Column Chromatography (DCM/MeOH gradient) Crude->Column QC Final QC (HPLC, LC-MS, NMR) Column->QC

Caption: A representative workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A multi-pronged approach ensures the data is reliable for subsequent biological assays and structure-activity relationship (SAR) studies.[11]

Standard Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound.

    • Methodology:

      • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

      • Detection: UV detection at 254 nm and 280 nm.

      • Analysis: The purity is determined by the peak area percentage of the main component.

    • Rationale: The formic acid helps to protonate the basic nitrogens, leading to sharper peaks and better resolution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Methodology: Utilize an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 148.18.

    • Rationale: This provides rapid confirmation that the target molecule was formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the precise molecular structure.

    • Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

    • Expected ¹H NMR Signals:

      • A singlet for the N1-methyl group (~3.7-3.9 ppm).

      • Signals for the aromatic protons on the pyrrolopyridine ring system.

      • A broad singlet for the -NH₂ protons.

    • Rationale: NMR provides unambiguous proof of structure by showing the connectivity and chemical environment of all protons and carbons.

Analytical Workflow Diagram

G cluster_workflow Analytical Characterization Workflow Sample Purified Compound HPLC Purity Check via HPLC (>95% Purity Target) Sample->HPLC LCMS Identity Check via LC-MS (Confirm [M+H]⁺) Sample->LCMS NMR Structural Confirmation via NMR (¹H, ¹³C Spectra) Sample->NMR Final Certified Reference Material HPLC->Final LCMS->Final NMR->Final

Caption: Standard analytical workflow for validating the identity and purity of the target compound.

Biological Significance and Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern drug design, particularly for kinase inhibitors.[12] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]

Role as a Kinase Inhibitor Scaffold

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors of numerous kinases, including Janus Kinase 1 (JAK1), Phosphoinositide 3-kinase (PI3K), and Fibroblast Growth Factor Receptor (FGFR).[13][14][15] The 7-azaindole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

  • The 5-Amino Group: This functional group is strategically positioned to act as a hydrogen bond donor, which can be critical for anchoring the molecule in the ATP-binding pocket of a kinase.

  • The N1-Methyl Group: By methylating the pyrrole nitrogen, the intrinsic hydrogen bond donating capacity of the parent scaffold is removed. This modification can be used to achieve selectivity for certain kinases over others and can also improve metabolic stability and cell permeability by removing a potential site for glucuronidation.

Mechanism of Action Diagram: Kinase Hinge Binding

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 7-Azaindole Inhibitor hinge Kinase Hinge Region (e.g., Valine, Alanine) inhibitor Pyridine N Pyrrole N-CH₃ 5-Amino Group (-NH₂) This compound inhibitor:n7->hinge:f0 H-Bond Acceptor inhibitor:n5->hinge:f1 H-Bond Donor

Caption: The 7-azaindole scaffold interacting with a kinase hinge region via hydrogen bonds.

Safety, Handling, and Storage

Proper handling of this compound is essential in a research setting.

  • Hazard Identification: Based on data for similar compounds, it should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed molecule built upon the high-value 7-azaindole scaffold. Its physicochemical properties—moderate lipophilicity and weak basicity—make it a promising starting point for fragment-based or lead optimization campaigns. The N1-methylation and 5-amino substitution provide key handles for modulating potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and the rationale behind its design empowers researchers to effectively leverage this compound in the development of next-generation targeted therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of TAK-593: A Potent Dual Inhibitor of VEGFR and PDGFR Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

A Note on the Subject Compound: This guide was generated in response to a query for the mechanism of action of "1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine." A thorough review of authoritative scientific literature did not yield sufficient data on this specific chemical entity to construct a detailed technical analysis. However, the literature extensively details the mechanism of TAK-593 , a clinical-stage compound with a similar designation. TAK-593 is identified as a novel imidazo[1,2-b]pyridazine derivative. Given the depth of available data, this guide will focus on the well-characterized mechanism of TAK-593 as a potent anti-angiogenic agent.

Executive Summary

In the landscape of oncology drug development, targeting tumor angiogenesis remains a cornerstone of therapy. This process, critical for tumor growth and metastasis, is predominantly driven by the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways. TAK-593 has emerged as a highly potent and selective small molecule inhibitor of the VEGFR and PDGFR tyrosine kinase families.[1][2][3] Its mechanism is distinguished by a unique, slow-binding kinetic profile, classifying it as a Type II inhibitor with an exceptionally long target residence time.[4][5] This prolonged pharmacodynamic effect translates into robust anti-proliferative and pro-apoptotic activity in preclinical tumor models, driven by a powerful anti-angiogenic phenotype.[1][2] This technical guide provides a comprehensive overview of the biochemical, cellular, and in vivo mechanism of action of TAK-593, supported by validated experimental protocols for its characterization.

Introduction: The Rationale for Dual VEGFR/PDGFR Inhibition

Solid tumors are dependent on the formation of new blood vessels—angiogenesis—to supply oxygen and nutrients essential for their growth, invasion, and dissemination.[4] The VEGFR family, particularly VEGFR2, is the principal mediator of this process. Upon stimulation by its ligand (VEGF-A), VEGFR2 activates downstream pathways that promote endothelial cell proliferation, migration, and survival.

Simultaneously, the PDGFR signaling axis, particularly PDGFRβ expressed on pericytes, is crucial for the maturation and stabilization of newly formed tumor vasculature.[2] Pericytes are mural cells that envelop endothelial cells, providing structural support and pro-survival signals. Disruption of pericyte recruitment leads to unstable, leaky, and dysfunctional tumor vessels. Therefore, a therapeutic strategy that dually inhibits both VEGFR and PDGFR offers a more comprehensive and potent anti-angiogenic attack by simultaneously blocking the formation of new vessels and destabilizing existing ones.[4][6] TAK-593 was developed to fulfill this therapeutic rationale.[5]

Biochemical Profile and Kinetics of TAK-593

The defining characteristic of TAK-593 is its potent and selective inhibition of VEGFR and PDGFR kinases, coupled with a unique binding mechanism that confers a durable pharmacologic effect.

Potency and Kinase Selectivity

TAK-593 is a highly potent, ATP-competitive inhibitor of VEGFR and PDGFR family kinases.[4][7] Kinase profiling assays have demonstrated its selectivity, with IC50 values in the low nanomolar range for its primary targets and significantly lower potency (IC50 >1 µM) against a broad panel of over 200 other protein and lipid kinases.[4][5]

Table 1: In Vitro Kinase Inhibitory Activity of TAK-593

Kinase Target IC50 (nM)
VEGFR1 3.2
VEGFR2 0.95
VEGFR3 1.1
PDGFRα 4.3
PDGFRβ 13

Data sourced from Probechem Biochemicals.[7]

A Unique Slow-Binding, Type II Inhibition Mechanism

Further biochemical characterization revealed that TAK-593 is a Type II kinase inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase.[4] This mode of inhibition is often associated with higher selectivity and slower dissociation rates compared to Type I inhibitors that bind the active conformation.

The interaction of TAK-593 with its targets occurs via a two-step slow binding mechanism .[4][5] This process involves an initial rapid binding followed by a slower conformational change that "locks" the inhibitor in place. The consequence of this mechanism is an extremely slow dissociation rate. For VEGFR2, the dissociation half-life (t½) was measured to be greater than 17 hours.[1][4][5] This long residence time means that even after plasma concentrations of the drug have diminished, the target kinase remains inhibited, leading to a sustained pharmacodynamic effect that is uncoupled from its pharmacokinetic profile.[2][4]

Cellular and In Vivo Mechanism of Action

The potent biochemical activity of TAK-593 translates into robust inhibition of critical signaling pathways, leading to profound anti-angiogenic and anti-tumor effects at the cellular and whole-organism levels.

Inhibition of Downstream Signaling Pathways

By binding to VEGFR2 and PDGFRβ, TAK-593 prevents their ATP-dependent autophosphorylation, thereby blocking the initiation of downstream signaling cascades.

  • In Endothelial Cells: Inhibition of VEGFR2 blocks the activation of key pathways like RAS/MEK/ERK and PI3K/Akt, which are essential for proliferation and survival.

  • In Pericytes/Smooth Muscle Cells: Inhibition of PDGFRβ disrupts signaling required for pericyte recruitment, proliferation, and migration.

This dual blockade effectively shuts down the primary drivers of tumor angiogenesis and vessel stabilization.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Kinase Domain cluster_3 Downstream Signaling & Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation pPDGFRb p-PDGFRβ PDGFRb->pPDGFRb Autophosphorylation TAK593 TAK-593 TAK593->pVEGFR2 INHIBITS TAK593->pPDGFRb INHIBITS RAS_ERK RAS/MEK/ERK Pathway pVEGFR2->RAS_ERK PI3K_AKT PI3K/Akt Pathway pVEGFR2->PI3K_AKT pPDGFRb->PI3K_AKT Proliferation Endothelial Cell Proliferation & Migration RAS_ERK->Proliferation Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival Recruitment Pericyte Recruitment PI3K_AKT->Recruitment

Figure 1: Simplified signaling pathway showing dual inhibition by TAK-593.

Phenotypic Consequences

The inhibition of these pathways results in measurable anti-angiogenic effects:

  • Inhibition of Cellular Phosphorylation: TAK-593 potently inhibits VEGF- and PDGF-stimulated phosphorylation in human umbilical vein endothelial cells (HUVECs) and human coronary artery smooth muscle cells (CASMCs), respectively.[2][3]

  • Anti-proliferative Effects: The compound strongly suppresses the proliferation of VEGF-stimulated HUVECs with an IC50 of 0.30 nM.[7]

  • Inhibition of Tube Formation: In co-culture models of endothelial cells and fibroblasts, TAK-593 potently inhibits the VEGF-induced formation of capillary-like structures, a key in vitro hallmark of angiogenesis.[2][3]

  • In Vivo Anti-Tumor Efficacy: Oral administration of TAK-593 demonstrates broad-spectrum and potent anti-tumor activity in various human cancer xenograft models.[2] This efficacy is attributed to its anti-angiogenic mechanism, as confirmed by immunohistochemical analysis showing decreased microvessel density, inhibition of pericyte recruitment to tumor vessels, and increased tumor cell apoptosis.[1][2] Furthermore, advanced imaging techniques like DCE-MRI have shown that TAK-593 reduces tumor vessel permeability, a functional indicator of its anti-angiogenic effect.[2][3]

Validated Experimental Protocols

The characterization of TAK-593's mechanism of action relies on a set of robust biochemical and cellular assays. The following protocols represent core methodologies for evaluating dual VEGFR/PDGFR inhibitors.

Protocol: In Vitro Cellular Phosphorylation Assay

Objective: To quantify the potency of an inhibitor in blocking ligand-induced receptor tyrosine kinase phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Artery Smooth Muscle Cells (CASMCs) in appropriate growth media until 80-90% confluent.

  • Serum Starvation: Replace growth media with low-serum (e.g., 0.5% FBS) media and incubate for 18-24 hours. This minimizes basal receptor activation.

  • Inhibitor Pre-incubation: Prepare a serial dilution of TAK-593. Treat the starved cells with varying concentrations of the inhibitor (or vehicle control) for 1-2 hours.

  • Ligand Stimulation: Add a pre-determined concentration of the stimulating ligand (e.g., 100 ng/mL VEGF for HUVECs or 20 ng/mL PDGF-BB for CASMCs) for 5-10 minutes at 37°C.[2]

  • Cell Lysis: Immediately aspirate the media and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • ELISA or Western Blot: Analyze the level of phosphorylated VEGFR2 (pY1175) or PDGFRβ (pY751) relative to the total receptor protein level using a target-specific sandwich ELISA kit or by quantitative Western blotting.

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Culture 1. Culture Cells (e.g., HUVECs) Starve 2. Serum Starve (24 hours) Culture->Starve Inhibit 3. Pre-incubate with TAK-593 Dilution Series Starve->Inhibit Stimulate 4. Stimulate with VEGF Ligand Inhibit->Stimulate Lyse 5. Lyse Cells Stimulate->Lyse Quantify 6. Quantify Protein Lyse->Quantify Detect 7. Detect p-VEGFR2 (ELISA / Western Blot) Quantify->Detect Calculate 8. Calculate IC50 Detect->Calculate

Figure 2: Experimental workflow for a cellular phosphorylation assay.

Protocol: Endothelial Cell Tube Formation Assay

Objective: To assess the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells in vitro, a surrogate for angiogenesis.

Methodology:

  • Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice. Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in low-serum media.

  • Treatment: In a separate tube, mix the HUVEC suspension with the desired concentrations of TAK-593 (or vehicle), and a pro-angiogenic stimulus like VEGF (e.g., 10 ng/mL).[2]

  • Seeding: Seed the cell-treatment mixture onto the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging: Visualize the formation of tube-like networks using a phase-contrast microscope. Capture images from several representative fields for each condition.

  • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as total tube length, number of nodes, and number of meshes.

  • Data Analysis: Express the quantified parameters as a percentage of the vehicle-treated control and plot against inhibitor concentration to determine inhibitory potency.

Conclusion and Future Directions

TAK-593 is a potent and highly selective dual inhibitor of VEGFR and PDGFR kinases with a compelling and differentiated mechanism of action. Its classification as a Type II inhibitor with an exceptionally long target residence time provides a clear rationale for its sustained pharmacodynamic activity, which has been validated in numerous preclinical models.[1][2][4] The robust anti-angiogenic and anti-tumor effects observed in these studies underscore the therapeutic potential of this compound for the treatment of solid tumors.[3] Future research will likely focus on identifying patient populations most likely to benefit from this potent anti-angiogenic agent and exploring rational combination strategies to overcome potential mechanisms of resistance.

References

The Strategic Deployment of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning significance of the 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold, a specialized derivative of the well-established 7-azaindole core. While the broader 7-azaindole family is extensively recognized for its role in kinase inhibition, this guide focuses on the unique potential and strategic application of this N-methylated, 5-amino substituted variant. We will explore its synthesis, inferred biological relevance from its utilization in pioneering research, and provide a forward-looking perspective on its application in the development of next-generation therapeutics.

The 7-Azaindole Scaffold: A Privileged Framework in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a cornerstone in contemporary drug design. Its structural resemblance to purine has rendered it a highly effective ATP-competitive inhibitor for a multitude of protein kinases. The pyrrole nitrogen and the pyridine nitrogen at position 7 are strategically positioned to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition. This has led to the successful development of numerous kinase inhibitors targeting enzymes such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and PIM kinases. The versatility of the 7-azaindole core allows for extensive chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

The Emergence of this compound: A Pre-validated Building Block

While the broader 7-azaindole class has been extensively explored, the specific this compound core has emerged as a valuable and pre-validated building block in the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the patent literature for the creation of compounds with pro-apoptotic properties and as agonists for the nuclear receptor Nurr1. This suggests that derivatization of this core can lead to compounds that modulate diverse and critical cellular pathways.

Synthesis of the Core Scaffold

The synthesis of this compound is achievable through a reliable and scalable route. A common method involves the N-methylation of a 5-nitro-7-azaindole precursor, followed by the reduction of the nitro group to the desired 5-amine.[1]

Synthesis_of_this compound start 5-Nitro-1H-pyrrolo[2,3-b]pyridine intermediate 5-Nitro-1-methyl-1H-pyrrolo[2,3-b]pyridine start->intermediate Methylating Agent (e.g., Iodomethane) Base (e.g., NaH) final This compound intermediate->final Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., EtOH)

A representative synthetic workflow for the preparation of the core scaffold.

This synthetic accessibility makes the this compound core an attractive starting point for medicinal chemistry campaigns.

Inferred Biological Activities and Therapeutic Potential

While direct biological activity data for simple derivatives of this compound are not extensively published, its incorporation into more complex molecules provides significant insights into its potential therapeutic applications.

Modulation of Apoptosis through Bcl-2 Family Protein Interactions

Several patents disclose the use of this compound as a key intermediate in the synthesis of compounds designed to modulate the activity of the Bcl-2 family of proteins.[2] These proteins are central regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many cancers. Inhibitors of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Mcl-1) can restore the natural cell death process in cancer cells, making them a highly sought-after class of therapeutics. The incorporation of the this compound moiety into these complex structures suggests its role in forming key interactions within the binding pockets of these proteins.

Apoptosis_Pathway Bcl2 Bcl-2 Family (e.g., Bcl-2, Mcl-1) Apoptosis Apoptosis Bcl2->Apoptosis Pro_Apoptotic Pro-apoptotic signals Pro_Apoptotic->Apoptosis Derivative This compound Derivative Derivative->Bcl2 Inhibition

Potential mechanism of action for derivatives in the apoptosis pathway.
Nurr1 Agonism and Neuroprotection

Recent research has identified a derivative of this compound as a potent agonist of the nuclear receptor Nurr1.[1] Nurr1 is a critical transcription factor for the development, maintenance, and survival of dopaminergic neurons. Its activation is a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. The study highlighted that the N-methylated pyrrolo[2,3-b]pyridin-5-yl motif contributed to strong efficacy.[1] This finding opens up a new and exciting therapeutic area for derivatives of this scaffold beyond the traditional focus on kinase inhibition.

Kinase Inhibition: An Untapped Potential

Given the well-established role of the 7-azaindole core as a kinase hinge-binder, it is highly probable that derivatives of this compound also possess kinase inhibitory activity. The N1-methylation can influence the electronic properties and steric profile of the molecule, potentially altering its binding affinity and selectivity for different kinases. The 5-amino group serves as a versatile handle for the introduction of various side chains that can extend into other regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity. The exploration of a kinase inhibitor library based on this scaffold is a logical and promising avenue for future research.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel derivatives of this compound, a range of in vitro assays can be employed. The following are representative protocols for the potential therapeutic areas discussed.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a robust and high-throughput method for determining the inhibitory activity of compounds against a specific kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When in close proximity, the europium and the fluorophore engage in Förster Resonance Energy Transfer (FRET), generating a specific signal that is proportional to the extent of substrate phosphorylation.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) to create a concentration gradient.

  • Reaction Mixture Preparation: In a 384-well low-volume microplate, add the kinase, the biotinylated substrate, and ATP in a suitable kinase buffer.

  • Incubation: Add the test compounds to the reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a detection mixture containing the europium-labeled antibody and the streptavidin-conjugated fluorophore in a buffer containing EDTA.

  • Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

HTRF_Kinase_Assay_Workflow start Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Test Compound Dilutions step1 Dispense Kinase, Substrate, and ATP into Microplate start->step1 step2 Add Test Compounds step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Add HTRF Detection Reagents (Eu-Ab, SA-Fluorophore, EDTA) step3->step4 step5 Incubate for Signal Development step4->step5 end Read Plate on HTRF Reader and Analyze Data (IC50) step5->end

Workflow for a typical HTRF kinase inhibition assay.
Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is a target for caspases 3 and 7. In the presence of these active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the treated cells.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 for apoptosis induction.

Structure-Activity Relationship (SAR) and Future Directions

The existing body of research on 7-azaindole derivatives provides a valuable framework for guiding the design of novel compounds based on the this compound core.

PositionModificationPotential Impact
N1 Methyl (existing) May enhance metabolic stability and alter electronic properties. Further exploration of other small alkyl groups could be warranted.
C2 Aryl or heteroaryl substitutionCan be directed towards the ribose-binding pocket of kinases to enhance potency.
C3 Substitution with various groupsCan influence selectivity and physical properties. A hydrogen bond donor at this position can be beneficial for some targets.
C4 Introduction of linkers and functional groupsCan be used to probe for additional interactions within the binding site.
C5 Amine (existing) Provides a key vector for the attachment of larger side chains to target solvent-exposed regions or induce specific protein-ligand interactions. Acylation or sulfonylation of the amine can be explored to modulate properties.
C6 Halogenation or small alkyl groupsCan be used to fine-tune the electronic and steric properties of the scaffold.

Future Directions:

The this compound scaffold is a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Systematic Derivatization: Synthesizing and screening a library of derivatives with diverse substitutions at the C2, C3, and C4 positions, as well as modifications of the 5-amino group.

  • Broad Biological Screening: Evaluating these new compounds against a wide panel of kinases, as well as in assays for apoptosis induction and Nurr1 activation.

  • Structural Biology: Obtaining co-crystal structures of active compounds with their biological targets to elucidate the binding modes and guide further structure-based design efforts.

  • Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies.

References

Spectroscopic Characterization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, also known as 1-methyl-7-azaindole-5-amine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The pyrrolo[2,3-b]pyridine scaffold is a common motif in kinase inhibitors and other biologically active molecules.[3][4] The addition of a methyl group at the 1-position and an amine group at the 5-position creates a unique electronic and structural profile, making it a valuable building block for novel therapeutics.

Molecular Structure and Key Features

The structure of this compound consists of a fused bicyclic system containing a pyrrole ring and a pyridine ring. The systematic numbering of the 7-azaindole ring system is crucial for the correct assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Theoretical Considerations: The chemical shifts (δ) of protons are influenced by the electron density around them. Aromatic protons typically resonate in the downfield region (6-9 ppm). The presence of the electron-donating amino group (-NH₂) at the C5 position and the methyl group (-CH₃) at the N1 position will influence the chemical shifts of the protons on the pyrrolo[2,3-b]pyridine core compared to the unsubstituted parent compound.

Predicted ¹H NMR Data: Based on the known spectrum of 5-amino-7-azaindole[5] and the expected electronic effects of N-methylation, the following ¹H NMR chemical shifts are predicted for this compound in a solvent like DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.3 - 7.4d~3.0
H3~6.3 - 6.4d~3.0
H4~7.1 - 7.2s-
H6~7.8 - 7.9s-
NH₂~5.0 - 5.5br s-
N1-CH₃~3.7 - 3.8s-

Interpretation:

  • Pyrrole Protons (H2, H3): The protons on the pyrrole ring are expected to appear as doublets due to coupling with each other. The N-methylation may slightly shift these signals compared to the N-H analog.

  • Pyridine Protons (H4, H6): The protons on the pyridine ring will appear as singlets in this substitution pattern. The electron-donating amino group at C5 will shield the adjacent protons (H4 and H6), causing them to appear at a relatively upfield position for aromatic protons.

  • Amine Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent.

  • Methyl Protons (N1-CH₃): The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Theoretical Considerations: The chemical shifts of carbon atoms are also sensitive to their electronic environment. Carbons in aromatic systems typically resonate between 100 and 160 ppm. Electron-donating groups will shield nearby carbons, shifting their signals to lower ppm values.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C2~125 - 130
C3~100 - 105
C3a~140 - 145
C4~115 - 120
C5~145 - 150
C6~130 - 135
C7a~150 - 155
N1-CH₃~30 - 35

Interpretation:

  • Aromatic Carbons: The eight carbon atoms of the bicyclic system and the methyl group will give rise to distinct signals. The carbons directly attached to nitrogen atoms (C2, C7a, C3a) and the carbon bearing the amino group (C5) are expected to be the most downfield.

  • Methyl Carbon: The carbon of the N-methyl group will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₉N₃), the expected exact mass is 147.0796 g/mol .[6] Electron ionization (EI) is a common technique that can induce fragmentation, providing structural clues.

Expected Mass Spectrum Data:

m/zInterpretation
147Molecular ion [M]⁺
132[M - CH₃]⁺
120[M - HCN]⁺
119[M - N₂H₂]⁺

Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺ m/z = 147 M_minus_CH3 [M - CH₃]⁺ m/z = 132 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺ m/z = 120 M->M_minus_HCN - HCN

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration
3400 - 3250N-H stretch (primary amine, two bands)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic, -CH₃)
1650 - 1580N-H bend (primary amine)
1600 - 1450C=C and C=N stretch (aromatic rings)
1335 - 1250C-N stretch (aromatic amine)

Interpretation:

  • N-H Vibrations: The most characteristic feature will be the N-H stretching vibrations of the primary amine, which are expected to appear as two distinct bands in the 3400-3250 cm⁻¹ region.[7] The N-H bending vibration should also be observable around 1650-1580 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretches will be present above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-N Vibration: The C-N stretching of the aromatic amine will likely be observed in the 1335-1250 cm⁻¹ range.

Experimental Protocols

While specific experimental data for the target compound is not provided, a general protocol for acquiring such data is outlined below.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

IR Spectroscopy Protocol (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed and predictive analysis of the spectroscopic data for this compound. By combining theoretical principles with data from analogous compounds, we have established a comprehensive spectroscopic profile for this important molecule. This information is invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, enabling them to confidently identify and characterize this compound and its derivatives in their ongoing research efforts.

References

The Art of Scaffolding: A Technical Guide to the Discovery and Synthesis of Novel 1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Appeal of the 7-Azaindole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, demonstrating a remarkable propensity for interacting with a diverse range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prime example of such a scaffold. Its unique electronic properties and structural resemblance to purines and indoles have made it a cornerstone in the development of numerous therapeutic agents. This guide provides an in-depth exploration of the discovery and synthesis of novel 1H-pyrrolo[2,3-b]pyridine analogs, offering a blend of established principles and contemporary insights for researchers, scientists, and drug development professionals. Our focus will be on the strategic considerations behind synthetic choices and the rigorous methodologies required for robust characterization and biological evaluation.

I. Strategic Blueprint for Synthesis: Constructing the 7-Azaindole Core

The construction of the 1H-pyrrolo[2,3-b]pyridine skeleton is a pivotal step that dictates the feasibility and efficiency of any subsequent analog development. The choice of synthetic strategy is often a balance between the desired substitution pattern, scalability, and the availability of starting materials. Here, we delve into the causality behind the selection of two prominent synthetic routes: the Fischer Indole Synthesis and Palladium-Catalyzed Cross-Coupling reactions.

A. The Classic Approach: Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a relevant and powerful tool for the preparation of certain 7-azaindole analogs.[1][2] Its enduring utility lies in its ability to directly construct the bicyclic core from readily available pyridylhydrazines and carbonyl compounds.

Causality of Method Selection: This method is particularly advantageous when the desired substitution pattern involves alkyl or aryl groups at the 2- and/or 3-positions of the 7-azaindole ring. The choice of the ketone or aldehyde precursor directly dictates the substitution at these positions. However, the reaction conditions, typically involving strong acids and high temperatures, can limit its applicability for substrates with sensitive functional groups.[2][3]

Experimental Protocol: Synthesis of 2,3-Disubstituted 5-chloro-7-azaindoles [4]

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted 5-chloro-7-azaindoles via the Fischer indole synthesis.

  • Hydrazone Formation:

    • To a solution of 5-chloro-2-pyridylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting pyridylhydrazone can be isolated by filtration or used directly in the next step after removal of the solvent under reduced pressure.

  • Cyclization:

    • Add the crude or purified pyridylhydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the mixture to 140-160 °C for 15-30 minutes. The reaction is often accompanied by a color change.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Pyridylhydrazine + Carbonyl Compound Hydrazone Hydrazone Formation (Acid Catalyst, RT) Start->Hydrazone Cyclization Cyclization (Polyphosphoric Acid, High Temp) Hydrazone->Cyclization Purification Workup & Purification Cyclization->Purification Product Substituted 1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: A streamlined workflow for the Fischer indole synthesis of 7-azaindoles.

B. The Modern Approach: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, and the 7-azaindole core is no exception. These methods offer a milder and more versatile alternative to traditional cyclization reactions, allowing for the introduction of a wider range of functional groups.[5][6]

Causality of Method Selection: Palladium-catalyzed strategies are the methods of choice when a high degree of functional group tolerance is required or when substitutions are desired at positions that are not readily accessible through classical methods. For instance, the introduction of aryl, heteroaryl, or alkynyl groups at various positions of the pyridine or pyrrole ring can be achieved with high efficiency and selectivity.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines [7]

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position.

  • Reaction Setup:

    • To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq), and a ligand like SPhos (0.12 eq).

    • Add a base, typically potassium carbonate (K₂CO₃) (3.0 eq).

    • Degas the reaction mixture by bubbling nitrogen or argon through the solvent (e.g., a 1:1 mixture of 1,4-dioxane and water) for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and stir for 30-60 minutes, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram: Palladium-Catalyzed Synthesis Workflow

Palladium_Catalyzed_Synthesis Start Halogenated 7-Azaindole + Boronic Acid Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Start->Coupling Workup Workup & Purification Coupling->Workup Product Aryl-Substituted 1H-pyrrolo[2,3-b]pyridine Workup->Product

Caption: A general workflow for the synthesis of aryl-substituted 7-azaindoles via Suzuki-Miyaura coupling.

II. Structural Verification: A Self-Validating System of Characterization

The unambiguous characterization of newly synthesized 1H-pyrrolo[2,3-b]pyridine analogs is paramount to ensure their identity, purity, and suitability for biological evaluation. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to build a complete structural picture.

A. Core Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[8] Proton NMR provides information on the number and chemical environment of protons, while carbon NMR reveals the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of the synthesized compounds, confirming their molecular formula.[8]

Table 1: Representative Spectroscopic Data for a Substituted 1H-pyrrolo[2,3-b]pyridine Analog

TechniqueDataInterpretation
¹H NMR δ 11.5 (s, 1H), 8.1 (d, 1H), 7.5-7.2 (m, 5H), 7.0 (d, 1H), 6.5 (s, 1H)Presence of the N-H proton of the pyrrole ring, aromatic protons of the pyridine and substituted aryl rings, and a proton on the pyrrole ring.
¹³C NMR δ 150.2, 145.8, 138.1, 130.5, 129.0, 128.5, 126.3, 118.7, 115.4, 100.1Aromatic and heterocyclic carbon signals consistent with the 7-azaindole core and substituents.
HRMS (ESI) m/z calculated for C₁₅H₁₁N₂ [M+H]⁺: 219.0917, found: 219.0915Confirms the elemental composition and molecular weight of the target compound.

III. Biological Evaluation: From Target Engagement to Cellular Effects

The ultimate goal of synthesizing novel 1H-pyrrolo[2,3-b]pyridine analogs is often the discovery of potent and selective modulators of biological targets, particularly protein kinases. A hierarchical and logical screening cascade is essential to efficiently identify promising lead compounds.

A. In Vitro Kinase Assays: The First Line of Assessment

Biochemical kinase assays are the primary tool for determining the inhibitory activity of the synthesized compounds against the target kinase.[9] These assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibition of this process by the test compound.

Experimental Protocol: A Universal In Vitro Kinase Assay [10][11]

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase enzyme and the appropriate substrate.

    • Initiate the reaction by adding a solution containing ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product formed. This can be done using various methods, such as fluorescence, luminescence, or radioactivity. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

Diagram: Drug Discovery Workflow for 1H-pyrrolo[2,3-b]pyridine Analogs

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In Vitro Kinase Assay (IC50) Characterization->Kinase_Assay CETSA Target Engagement (CETSA) Kinase_Assay->CETSA Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) CETSA->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt

References

The Structure-Activity Relationship of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold, a methylated derivative of 7-azaindole, represents a privileged core in modern medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal template for the design of kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for this scaffold, with a primary focus on its development as a potent and selective inhibitor of Janus Kinase 1 (JAK1). We will explore the causal relationships behind key structural modifications, present detailed experimental protocols for compound evaluation, and visualize the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The 1-Methyl-1H-pyrrolo[2,3-b]pyridine Core as a Kinase Inhibitor Scaffold

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a cornerstone in the development of kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site.[1][2] The addition of a methyl group at the N1 position of the pyrrole ring, creating the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core, offers several advantages. This modification can enhance cell permeability, improve metabolic stability, and critically, provide a vector for achieving selectivity among closely related kinase isoforms.

While the broader 7-azaindole class has been explored against numerous kinases, this guide will focus on the specific SAR of derivatives of this compound. Although direct SAR studies on the 5-amino scaffold are limited in publicly available literature, extensive research on the closely related 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold provides a robust foundation for understanding the key structural drivers of activity, particularly as potent and selective JAK1 inhibitors.[3][4]

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Selective inhibition of JAK1 is a highly sought-after therapeutic strategy to mitigate the side effects associated with broader JAK inhibition. The 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for achieving this selectivity.

Synthesis of the Core Scaffold

The synthesis of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core and its derivatives typically involves a multi-step sequence. A representative synthetic route to a key intermediate, the 5-carboxamide, is outlined below. This pathway can be adapted to generate the 5-amino scaffold through standard functional group interconversions.

General Synthetic Workflow

Synthesis_Workflow start Starting Material (Substituted Pyridine) step1 Pyrrole Ring Formation start->step1 Multi-step sequence step2 N-Methylation step1->step2 Methylating agent (e.g., MeI) step3 Functionalization at C4/C5 step2->step3 Cross-coupling/ Amination final Final Analog step3->final Further modification

Caption: A generalized workflow for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine analogs.

Detailed Synthetic Protocol for a 5-Carboxamide Analog

A robust synthesis for N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamide derivatives has been developed, which serves as an excellent proxy for the synthesis of the 5-amino core.[4] The key steps involve the construction of the pyrrolopyridine core, followed by strategic functionalization.

Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine This step typically involves the cyclization of a suitably substituted aminopyridine precursor.

Step 2: N-methylation of the Pyrrole Ring The pyrrole nitrogen is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

Step 3: Introduction of the 5-Carboxamide Group This can be achieved through various methods, such as formylation followed by oxidation and amidation, or through palladium-catalyzed carbonylation of a 5-halo intermediate.

Step 4: Nucleophilic Aromatic Substitution at C4 The chlorine atom at the 4-position is displaced by a desired amine. This is a crucial step for introducing diversity and tuning the pharmacological properties of the molecule.

Step 5: Final Derivatization The carboxamide at the 5-position can be further modified if necessary.

This synthetic strategy allows for the late-stage introduction of various amine substituents at the 4-position, making it well-suited for the generation of a library of analogs for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The SAR of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold is best understood by systematically examining the impact of substitutions at different positions of the molecule. The following analysis is primarily based on the data from JAK1 inhibitor development programs using the 5-carboxamide core, which provides strong predictive value for the 5-amino scaffold.[3][4]

The Critical Role of the N1-Methyl Group

The methylation of the pyrrole nitrogen at position 1 is a key determinant of both potency and selectivity. In the context of JAK inhibitors, the N1-methyl group has been shown to be crucial for achieving selectivity for JAK1 over other JAK isoforms, particularly JAK2.[4] This is attributed to the methyl group's ability to induce a specific conformation of the inhibitor that fits favorably into the ATP-binding pocket of JAK1, while creating steric hindrance in the binding sites of other JAKs. Replacing the N1-methyl group with a hydrogen atom often leads to a significant loss of both potency and selectivity.

SAR at the 5-Position: Amine vs. Carboxamide

While this guide focuses on the 5-amino scaffold, the closely related 5-carboxamide has been more extensively studied.[3][4] The 5-carboxamide group acts as a hydrogen bond donor and acceptor, and its orientation is critical for activity. The N-methyl group on the carboxamide was found to be optimal in many cases, suggesting that a secondary amine at the 5-position of the core topic could be a favorable starting point for derivatization.

Hypothetical SAR for the 5-Amino Group: Based on the carboxamide data, it is hypothesized that for a 5-amino scaffold:

  • Primary amine (NH2): Likely to be a good hydrogen bond donor and a versatile handle for further derivatization.

  • Secondary amines (NHR): Small alkyl groups (e.g., methyl, ethyl) may be well-tolerated and could enhance potency.

  • Tertiary amines (NR1R2): Bulky substituents may be detrimental to activity unless they can access a specific sub-pocket in the target kinase.

SAR at the 4-Position: The Driver of Potency and Selectivity

The substituent at the 4-position, typically an amino group bearing further substitutions, is a major driver of potency and selectivity. In the development of JAK1 inhibitors, a variety of substituted piperidine moieties have been explored at this position.[4]

Compound ID4-Position SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
31g (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino1.225.421.2
38a ((S,S)-enantiomer of 31g) (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino0.8 38.1 47.6
Analog A(piperidin-4-yl)amino>1000>1000-
Analog B1-benzylpiperidin-4-yl)amino15.3187.512.3

Data adapted from a study on 5-carboxamide analogs, which is highly indicative for the 5-amino core.[4]

Key Insights from the 4-Position SAR:

  • A cyclic amine is preferred: A piperidine ring at the 4-position is a common feature of potent inhibitors.

  • Substitution on the piperidine nitrogen is crucial: A benzyl group on the piperidine nitrogen significantly enhances potency. Further substitution on the benzyl group (e.g., with a chlorine atom) can further improve activity.

  • Stereochemistry matters: The stereochemistry of substituents on the piperidine ring has a profound impact on activity. The (S,S)-enantiomer of compound 31g (38a) was found to be the most potent and selective.[4]

  • The linker to the core is important: An amino linker between the piperidine and the pyrrolopyridine core is essential for maintaining the correct geometry for binding to the kinase hinge region.

Biological Target and Signaling Pathway

The primary biological target for the optimized 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives discussed here is Janus Kinase 1 (JAK1) .

The JAK-STAT Signaling Pathway

JAK1 is a key component of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. The pathway proceeds as follows:

  • Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.

  • JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the activated JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK1 Receptor->JAK associated Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Regulation Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for this compound derivatives.

Experimental Protocols

The evaluation of novel kinase inhibitors based on the this compound scaffold involves a cascade of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A common method is a luminescence-based assay that measures ATP consumption.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., JAK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white, opaque plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 100 nL) of the compound dilutions to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction:

    • Prepare a solution of the kinase and its specific substrate in the kinase assay buffer.

    • Add this solution to all wells.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the target kinase for their growth and survival.

Protocol: MTT Assay

Objective: To measure the anti-proliferative effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., a cell line with a known dependence on JAK1 signaling)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Assay_Workflow cluster_biochemical Biochemical Assay (In Vitro) cluster_cellular Cell-Based Assay b1 Plate Compound b2 Add Kinase, Substrate, ATP b1->b2 b3 Incubate (Kinase Reaction) b2->b3 b4 Detect ADP (Luminescence) b3->b4 b5 Calculate IC50 b4->b5 c1 Seed Cells c2 Treat with Compound c1->c2 c3 Incubate (Cell Growth) c2->c3 c4 Measure Viability (e.g., MTT) c3->c4 c5 Calculate GI50 c4->c5

Caption: Workflow for biochemical and cell-based assays to evaluate kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly promising starting point for the development of potent and selective kinase inhibitors. The key takeaways from the SAR analysis include:

  • N1-Methylation: Crucial for achieving selectivity, particularly for JAK1.

  • 4-Position Substituent: The primary driver of potency, with substituted cyclic amines being highly effective. Stereochemistry at this position is critical.

  • 5-Position Functionality: The 5-amino group serves as a valuable handle for further modification and can contribute to target engagement through hydrogen bonding.

Future research in this area should focus on:

  • Direct SAR studies of the 5-amino scaffold: Synthesizing and testing a focused library of N-substituted 5-amino derivatives to confirm the hypotheses presented in this guide.

  • Exploration of other kinase targets: While JAK1 is a validated target, the versatility of this scaffold suggests it could be adapted to inhibit other kinases of therapeutic interest.

  • Optimization of pharmacokinetic properties: Further medicinal chemistry efforts to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their advancement into clinical development.

By leveraging the insights presented in this guide, drug discovery teams can accelerate the development of novel therapeutics based on the this compound core.

References

An In-depth Technical Guide to the Therapeutic Targeting Potential of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active molecules targeting a diverse range of diseases.[1] This guide focuses on a specific derivative, 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key chemical building block available commercially.[2][3] While likely not a therapeutic agent in its own right, its structure provides a critical foundation for the synthesis of potent and selective inhibitors. This document synthesizes current literature to identify the most promising therapeutic targets for next-generation compounds derived from this scaffold. We will explore its potential in targeting protein kinases, particularly Janus Kinases (JAKs) for inflammatory diseases and Glycogen Synthase Kinase-3β (GSK-3β) for neurodegenerative disorders, as well as other enzyme classes like phosphodiesterases.[4][5][6] Furthermore, this guide provides a practical, experience-driven framework for the experimental identification and validation of these targets, complete with detailed protocols and logical workflows to guide future drug discovery programs.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Potent Therapeutics

The 7-azaindole core is a bioisostere of indole, a common motif in endogenous ligands and approved drugs. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone of drug design, particularly in the development of kinase inhibitors.[1][7] The nitrogen atom in the pyridine ring frequently acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of kinases, specifically within the "hinge" region that connects the N- and C-lobes of the enzyme. This interaction is fundamental to achieving high-potency, competitive inhibition.

The subject of this guide, this compound, possesses two key features for further chemical elaboration: a methylated pyrrole nitrogen, which can influence solubility and metabolic stability, and a primary amine at the C5 position, which serves as a versatile synthetic handle for building out molecular complexity and exploring interactions with solvent-exposed regions of a target protein.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrrolo[2,3-b]pyridine Core hinge Hinge Region (e.g., Ala, Glu) pocket Hydrophobic Pocket scaffold <[N]H> amine scaffold_node Pyrrolo[2,3-b]pyridine (Hinge Binder) scaffold_node->hinge Hydrogen Bonds r_group R-Group (Derived from C5-Amine) r_group->pocket van der Waals Interactions

Figure 1: Generalized binding mode of the pyrrolo[2,3-b]pyridine scaffold.

High-Priority Therapeutic Targets

Analysis of existing research on compounds with the 1H-pyrrolo[2,3-b]pyridine core reveals a strong predisposition for inhibiting protein kinases, though other enzyme families are also viable targets.

Janus Kinases (JAKs): A Prime Target for Immunomodulation

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central mediators of cytokine signaling.[8] Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, making JAK inhibitors a highly successful therapeutic class.

Multiple studies have demonstrated that the 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent starting point for potent JAK inhibitors.[8] Of particular relevance, a study dedicated to N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives—a structure directly synthesized from this compound—identified highly potent and selective JAK1 inhibitors.[5][6] One lead compound from this series, 31g , demonstrated significant inhibition of TGF-β-induced migration of hepatic stellate cells at just 0.25 μM, highlighting its potential for treating fibrotic diseases.[6]

Table 1: Inhibitory Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives Against Kinase Targets

Target Family Specific Target Representative Compound IC₅₀ (nM) Therapeutic Area Reference
JAK JAK1 (S,S)-enantiomer of 31g (38a) Excellent Potency Autoimmune Disease, Fibrosis [5][6]
JAK JAK3 Compound 14c Potent, Moderately Selective Immunomodulation [8]
GSK-3 GSK-3β Compound 41 0.22 Alzheimer's Disease [4]
RAF V600E B-RAF Compound 35 80 Cancer [9]

| FGFR | FGFR1 | Compound 4h | 7 | Cancer |[7] |

JAK_STAT_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK1 receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Gene Transcription (Inflammatory Response) nucleus->gene 6. Transcription inhibitor 1-Methyl-1H-pyrrolo[2,3-b]pyridin- 5-amine Derivatives inhibitor->jak Inhibition

Figure 2: The JAK/STAT signaling pathway and the point of inhibition.
Glycogen Synthase Kinase-3β (GSK-3β): A Target for Neurodegenerative Disease

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles.[4] A recent study developed a series of novel pyrrolo[2,3-b]pyridine derivatives as highly potent GSK-3β inhibitors.[4] The most promising compound exhibited an IC₅₀ of 0.22 nM and was shown to decrease tau phosphorylation at the Ser396 site, promote neurite outgrowth, and ameliorate dyskinesia in a zebrafish AD model, all with low cytotoxicity.[4] This positions the scaffold as a strong candidate for developing disease-modifying therapies for AD.

Other High-Value Kinase Targets

The versatility of the 7-azaindole scaffold is demonstrated by its activity against a broad array of other kinases involved in oncology:

  • B-RAF: Derivatives have been designed to inhibit the V600E mutant of B-RAF, a key driver in melanoma and other cancers.[9]

  • FGFR: Abnormal activation of Fibroblast Growth Factor Receptors is linked to various tumors. The pyrrolo[2,3-b]pyridine core has been used to develop potent inhibitors of FGFR1, 2, and 3.[7]

  • CSF1R: The FDA-approved drug Pexidartinib, a CSF1R inhibitor, features a 7-azaindole core, validating its utility against this target.[10]

Phosphodiesterase 4B (PDE4B)

Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop potent and selective inhibitors of PDE4B.[11] PDE4 enzymes hydrolyze the second messenger cAMP, and their inhibition raises intracellular cAMP levels, leading to potent anti-inflammatory effects. PDE4B is expressed in immune cells and the brain, making it an attractive target for inflammatory conditions and central nervous system disorders. A lead compound from one study significantly inhibited TNF-α release from macrophages, demonstrating clear anti-inflammatory activity.[11]

A Framework for Target Identification and Validation

For any drug discovery program starting with a scaffold like this compound, a systematic and robust process for target validation is essential. The following workflow is designed to move from broad, unbiased screening to specific, mechanistically relevant cellular confirmation.

workflow start Synthesize Focused Library from this compound screen Phase 1: Broad Screening (e.g., Kinome-wide Profiling) start->screen confirm Phase 2: Hit Confirmation (Orthogonal Enzymatic Assays) screen->confirm Identify Hits engage Phase 3: Cellular Validation (Target Engagement Assays, e.g., CETSA) confirm->engage Confirm Potency (IC₅₀) mechanistic Phase 4: Mechanism of Action (Downstream Pathway Analysis, e.g., Western Blot) engage->mechanistic Confirm Target Binding in Cells lead_opt Lead Optimization mechanistic->lead_opt Validate Functional Effect

Figure 3: A logical workflow for target identification and validation.
Protocol 1: Kinome-wide Profiling for Initial Target Identification

  • Causality: Before focusing on hypothesized targets like JAKs or GSK-3β, an unbiased, broad-spectrum screen is the most efficient way to identify all potential kinase targets (both expected and unexpected). This de-risks the program by preventing a premature focus on a single target family and can reveal novel therapeutic opportunities. A binding assay format (e.g., KINOMEscan™) is preferable for an initial screen as it measures direct physical interaction and is not dependent on enzyme activity, which can vary with buffer conditions.

  • Methodology (Illustrative):

    • Compound Preparation: Solubilize the test compound (a derivative of this compound) in 100% DMSO to create a 10 mM stock solution.

    • Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their full kinome panel (~480 kinases) at a single high concentration (e.g., 1 or 10 µM).

    • Primary Endpoint: The primary result is reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding and displacement of a proprietary ligand. A common hit threshold is %Ctrl < 10 or < 1.

    • Data Analysis: Triage the hit list. Group hits by kinase family. Prioritize targets based on the strength of the interaction, therapeutic relevance, and existing intellectual property landscape.

Protocol 2: Enzymatic IC₅₀ Determination for Hit Confirmation
  • Causality: A single-point screening result is not sufficient. A dose-response curve must be generated to determine the potency (IC₅₀) of the compound for each priority target. Using an orthogonal assay (e.g., a luminescence-based ATP-depletion assay if the primary screen was a binding assay) is critical for self-validation, as it ensures the observed activity is not an artifact of a specific technology platform.

  • Methodology (ADP-Glo™ Kinase Assay - Promega):

    • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and test compound serial dilutions (e.g., 11-point, 1:3 dilution starting at 30 µM).

    • Kinase Reaction: In a 384-well plate, add 1.25 µL of compound dilution, 1.25 µL of kinase/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution. Incubate for 60 minutes at room temperature.

    • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence on a plate reader (e.g., EnVision, PHERAstar).

    • Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation in software like GraphPad Prism to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement (CETSA®) for In-Cell Validation
  • Causality: Demonstrating that a compound inhibits a purified enzyme in a test tube is not enough. It is crucial to prove that the compound can penetrate the cell membrane, engage with its intended target in the complex cellular milieu, and do so at relevant concentrations. The Cellular Thermal Shift Assay (CETSA®) is a gold-standard method for this, as it measures the thermal stabilization of a protein upon ligand binding.

  • Methodology (Western Blot-based CETSA):

    • Cell Treatment: Culture cells expressing the target of interest (e.g., a human cancer cell line for FGFR) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Thermal Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cool-down at 4°C.

    • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western Blot using a validated antibody against the target protein.

    • Analysis: Quantify the band intensities. In vehicle-treated samples, the protein signal will decrease as the temperature increases. In compound-treated samples, binding will stabilize the protein, shifting the melting curve to higher temperatures. Plotting the band intensity vs. temperature reveals the thermal shift, confirming target engagement.

Conclusion and Future Directions

This compound is a high-value starting material for the development of potent and selective inhibitors against a range of therapeutically important targets. The existing literature strongly supports the prioritization of Janus Kinases and GSK-3β as primary targets for drug discovery programs utilizing this scaffold. The inherent "hinge-binding" capability of the 7-azaindole core provides a strong mechanistic basis for achieving high-potency kinase inhibition.

Future efforts should focus on the rational design and synthesis of focused libraries built from this core. By modifying the C5-amine position, development teams can optimize potency, selectivity, and pharmacokinetic properties. The systematic validation framework outlined in this guide—progressing from broad screening to functional cellular assays—provides a robust pathway to identify and confirm novel drug candidates, ultimately translating the potential of this privileged scaffold into next-generation therapeutics.

References

The Strategic Deployment of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Modern Drug Discovery: A Technical Guide for Advanced Fragment-Based Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Complexity with Elegant Simplicity

In the intricate tapestry of medicinal chemistry, the pursuit of novel therapeutics is a constant battle against biological complexity. High-throughput screening (HTS), while powerful, often yields large, convoluted molecules that present significant challenges in optimization. Fragment-Based Drug Discovery (FBDD) offers a more intellectually guided approach, starting with small, low-complexity molecules ("fragments") to map the binding landscape of a biological target.[1] This methodology allows for the construction of highly optimized, potent, and selective drug candidates with superior physicochemical properties.

At the heart of a successful FBDD campaign lies the quality of the fragment library. Within this realm, privileged scaffolds—molecular frameworks that are known to interact with specific classes of biological targets—are of paramount importance. This guide focuses on one such scaffold: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine , a derivative of 7-azaindole. The 7-azaindole core is a well-established bioisostere of indole and purine, making it a frequent constituent of kinase inhibitors.[2][3] This document provides an in-depth technical exploration of this compound as a strategic fragment for the discovery of next-generation therapeutics, particularly targeting the kinome.

The Core Fragment: Physicochemical Profile and Synthetic Strategy

Physicochemical Characteristics

This compound is a solid at room temperature with a molecular weight of 147.18 g/mol and a molecular formula of C₈H₉N₃.[4][5] Its structure, featuring a fused pyrrolopyridine system, presents a unique combination of hydrogen bond donors and acceptors, along with a degree of rigidity and planarity that makes it an ideal candidate for interacting with the hinge regions of protein kinases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉N₃[4]
Molecular Weight147.1772 g/mol [4]
FormSolid[4]
PurityTypically >95%[4]
InChI KeyMPOYMIHLKYRVQC-UHFFFAOYSA-N[4]

The methylation at the N-1 position is a critical feature. It blocks a potential hydrogen bond donor, which can be advantageous in tuning selectivity and improving metabolic stability. The primary amine at the 5-position provides a key vector for chemical elaboration during the hit-to-lead optimization phase.

Rationale and Strategy for Synthesis

The synthesis of 7-azaindole derivatives can be approached through various strategies, often starting from substituted pyridines.[6][7] A common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For this compound, a plausible synthetic route would involve the initial synthesis of a 5-nitro-7-azaindole precursor, followed by methylation and subsequent reduction of the nitro group.

Experimental Protocol: Synthesis of a 7-Azaindole Core

The following protocol is an adapted, representative synthesis for a 7-azaindole scaffold, which can be modified for the specific synthesis of this compound. This multi-step synthesis highlights the key chemical transformations required.

Step 1: Synthesis of 5-Nitro-7-azaindole

  • Reaction Setup: To a solution of 2-amino-3-methyl-5-nitropyridine in an appropriate solvent (e.g., DMF), add dimethylformamide dimethylacetal (DMF-DMA).

  • Reaction Conditions: Heat the mixture, which will facilitate the formation of an intermediate formamidine.

  • Cyclization: The subsequent cycloisomerization to form the pyrrole ring can be achieved under basic conditions (e.g., using potassium tert-butoxide in NMP) or through metal-catalyzed methods, such as a microwave-assisted copper(I) iodide catalyzed reaction.[4]

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled, quenched with a suitable reagent (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: N-Methylation

  • Reaction Setup: Dissolve the synthesized 5-nitro-7-azaindole in a suitable polar aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), at a low temperature (e.g., 0 °C) to deprotonate the pyrrole nitrogen.

  • Alkylation: Introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the N-methylated product by column chromatography.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the N-methylated 5-nitro-7-azaindole in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst, typically palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.

  • Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate to obtain the final product, this compound.

Deployment in Fragment-Based Drug Discovery

The true power of this compound is realized when it is deployed within a well-structured FBDD campaign. Its low molecular weight and optimized chemical features make it an excellent starting point for identifying high-quality hits.

Fragment Screening Cascade: A Self-Validating System

A robust screening cascade is essential for identifying genuine hits and eliminating false positives. The following workflow represents a field-proven approach, integrating biophysical techniques for primary screening and orthogonal validation.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead PrimaryScreen Primary Screen (e.g., SPR) HitTriage Hit Triage & Initial Characterization PrimaryScreen->HitTriage Identifies binders OrthoScreen Orthogonal Screen (e.g., NMR, DSF) HitTriage->OrthoScreen Prioritized hits XRay X-ray Crystallography OrthoScreen->XRay Validated hits ConfirmedHits Confirmed Hits XRay->ConfirmedHits Structural data SBDD Structure-Based Design LeadOpt Lead Optimization SBDD->LeadOpt Iterative design cycles LeadCandidate Lead Candidate LeadOpt->LeadCandidate FragmentLib Fragment Library (incl. 1-Methyl-1H-pyrrolo [2,3-b]pyridin-5-amine) FragmentLib->PrimaryScreen TargetProtein Target Protein TargetProtein->PrimaryScreen ConfirmedHits->SBDD

Caption: A typical fragment-based drug discovery workflow.

Detailed Protocol: SPR-Mediated Primary Screening

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for primary fragment screening due to its sensitivity and real-time binding analysis.[8][9]

  • Immobilization of Target Protein: Covalently immobilize the purified target protein (e.g., a protein kinase) onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Preparation of Fragment Library: Prepare a stock solution of the fragment library, including this compound, in a suitable buffer (e.g., PBS with 5% DMSO).

  • Screening: Inject the fragments over the sensor chip surface at a defined concentration (typically in the high micromolar to low millimolar range).

  • Data Analysis: Analyze the sensorgrams to identify fragments that exhibit a binding response. Hits are typically characterized by a change in the resonance angle upon binding.

  • Hit Confirmation and Orthogonal Validation: Confirmed hits from the primary SPR screen should be validated using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Fluorimetry (DSF), to rule out artifacts.[8] X-ray crystallography is the gold standard for validating fragment binding and providing crucial structural information for subsequent optimization.[10][11][12]

Biological Targets and Signaling Pathways

The 7-azaindole scaffold is a known "hinge-binder" for many protein kinases. Derivatives of this compound have shown inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases.

Case Study: Focal Adhesion Kinase (FAK) Inhibition

A fragment screening campaign utilizing SPR identified 1H-pyrrolo[2,3-b]pyridine derivatives as binders to the hinge region of Focal Adhesion Kinase (FAK).[9][13] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[14] Its dysregulation is implicated in cancer metastasis.

FAK_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/SOS FAK->Grb2_Sos via pY925 PI3K PI3K FAK->PI3K via pY397 Src->FAK Phosphorylation Migration Cell Migration Src->Migration Ras Ras Grb2_Sos->Ras MEK_ERK MEK/ERK Ras->MEK_ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK_ERK->Proliferation

Caption: Simplified FAK signaling pathway.

Inhibition of FAK with a molecule derived from the this compound fragment would block the downstream signaling cascades that promote cell proliferation, survival, and migration.

Other Key Kinase Targets
  • Janus Kinases (JAKs): Derivatives of the pyrrolo[2,3-b]pyridine core have been developed as selective JAK1 inhibitors.[6][15] The JAK-STAT pathway is central to cytokine signaling and is a key target for autoimmune and inflammatory diseases.[2][16]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFRs, which are implicated in various cancers.[17][18][19]

From Hit to Lead: The Art of Fragment Elaboration

Once a fragment like this compound is confirmed as a binder to the target of interest, the hit-to-lead optimization process begins. The goal is to increase potency and selectivity while maintaining drug-like properties.[16][20]

Strategies for Fragment Growth

The primary amine at the 5-position of the core fragment is an ideal handle for "fragment growing."[1][21] This involves the addition of chemical moieties that can form favorable interactions with adjacent pockets on the protein surface, as revealed by X-ray crystallography.

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Fragment 1-Methyl-1H-pyrrolo [2,3-b]pyridin-5-amine (Weak Affinity) XRay Co-crystal Structure Fragment->XRay Growing Fragment Growing BiochemicalAssay Biochemical/Cellular Assays Growing->BiochemicalAssay Merging Fragment Merging Merging->BiochemicalAssay Linking Fragment Linking Linking->BiochemicalAssay Lead Potent & Selective Lead (High Affinity) XRay->Growing XRay->Merging XRay->Linking BiochemicalAssay->Lead Iterative Cycles

Caption: Hit-to-lead optimization strategies.

Detailed Protocol: Amide Coupling for Fragment Elaboration

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMF), add a carboxylic acid of interest, a coupling agent (e.g., T3P or HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically 30 minutes to 4 hours), monitoring completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The crude product is then purified, typically by preparative HPLC, to yield the desired amide derivative.

This iterative process of structure-based design, synthesis, and biological evaluation is the cornerstone of successful hit-to-lead optimization.[13]

Evaluating Biological Activity: Kinase Assays

A variety of kinase assay formats are available to determine the potency of the newly synthesized compounds.[22][23] Luminescence-based assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction, offering a sensitive and high-throughput method.[23]

Table 2: Common Kinase Assay Formats

Assay TypePrincipleAdvantages
Luminescence-based (e.g., ADP-Glo™) Measures ADP productionUniversal, sensitive, HTS-compatible
Fluorescence-based (e.g., TR-FRET) Measures phosphorylation of a fluorescent substrateHomogeneous, sensitive, low background
Radiometric Measures incorporation of ³²P or ³³PGold standard, highly sensitive

The choice of assay depends on the specific target and the desired throughput.[14]

Conclusion: A Privileged Fragment for Future Discovery

This compound represents more than just a single molecule; it is a strategic starting point for the discovery of novel and highly selective kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and proven ability to bind to the hinge region of kinases make it an invaluable tool for any research organization engaged in fragment-based drug discovery. By employing the systematic and self-validating workflows outlined in this guide, researchers can leverage this privileged fragment to efficiently navigate the complex landscape of the human kinome and develop the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery

The quest for selective and potent kinase inhibitors remains a cornerstone of modern therapeutic research, particularly in oncology and immunology. Within the vast chemical space of potential drug candidates, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is one such prominent scaffold.[1] Its unique electronic properties and structural geometry, which mimic the natural purine core of ATP, make it an ideal starting point for the design of potent kinase inhibitors.

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (PubChem CID: 135478499) is a functionalized 7-azaindole derivative that serves as a versatile building block for medicinal chemists. The presence of a primary amine at the 5-position offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound, focusing on its application in the synthesis of kinase inhibitors and their subsequent biological evaluation.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective and safe use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₉N₃[CymitQuimica][2]
Molecular Weight 147.18 g/mol [CymitQuimica][2]
Appearance Solid (Typical)[CymitQuimica][2]
Purity ≥95% (Typical)[CymitQuimica][2]
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols.General chemical knowledge
Safety and Handling Precautions

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminopyridines and heterocyclic amines suggest the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), when handling the compound.[3][4]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Application in Synthesis: A Gateway to Potent Kinase Inhibitors

The primary utility of this compound lies in its role as a synthetic intermediate. The exocyclic amine at the C5-position is a nucleophilic site that can be readily functionalized through various chemical reactions to build more complex molecules with desired pharmacological properties.

Key Synthetic Transformations
  • Acylation/Amidation: The primary amine can be acylated with acid chlorides or activated carboxylic acids to form amides. This is a common strategy to introduce diverse side chains that can interact with specific residues in the kinase active site.[5]

  • Buchwald-Hartwig Amination: While the amine on the core can act as a nucleophile, related halo-substituted pyrrolopyridines are frequently used in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to introduce the amine functionality itself or to couple the amine with an aryl halide.[1]

  • Suzuki-Miyaura Cross-Coupling: For derivatives of this compound that are further halogenated, the Suzuki-Miyaura coupling is a powerful tool to introduce aryl or heteroaryl groups, which are crucial for occupying hydrophobic pockets within the kinase domain.[6][7][8]

The following diagram illustrates a generalized synthetic workflow for creating a library of potential kinase inhibitors starting from a related 7-azaindole core, highlighting the importance of cross-coupling reactions.

G cluster_0 Core Synthesis / Functionalization Start Halogenated 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Pd Catalyst, Base Amine This compound (or related amine) Acylation Acylation / Sulfonylation (at amine) Amine->Acylation Acid Chloride or Sulfonyl Chloride Buchwald Buchwald-Hartwig Amination (with Amine) Suzuki->Buchwald Pd Catalyst, Ligand, Base Library Diverse Kinase Inhibitor Library Buchwald->Library Acylation->Library

Caption: Generalized synthetic strategies for kinase inhibitor library generation.

Experimental Protocols: Biochemical Evaluation of Derived Inhibitors

Once novel compounds are synthesized from this compound, their biological activity must be assessed. The 7-azaindole scaffold is a known hinge-binder for numerous kinases, including Janus Kinases (JAKs), Focal Adhesion Kinase (FAK), and Fibroblast Growth Factor Receptors (FGFRs).[9][10][11] Below are detailed, generalized protocols for in vitro biochemical assays to determine the inhibitory potency (IC₅₀) of synthesized compounds against these key targets.

Protocol 1: In Vitro JAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Objective: To determine the IC₅₀ value of a test compound against recombinant human JAK1.

Materials:

  • Recombinant human JAK1 enzyme (e.g., SignalChem, #J01-11G)

  • Peptide substrate (e.g., IRS1 peptide)[12]

  • High-purity ATP

  • Test compound dissolved in 100% DMSO

  • JAK Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Plate Preparation: Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into the 384-well plates. Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (a known potent inhibitor like Staurosporine).

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (e.g., 8 nM JAK1).[12] Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for JAK1. Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Kinase Reaction: Mix the plate and incubate at room temperature (or 30°C) for 60 minutes.[12]

  • Reaction Termination & ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Binding Assay)

This protocol is a fluorescence resonance energy transfer (FRET)-based binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Objective: To determine the IC₅₀ value of a test compound against recombinant human FGFR1.

Materials:

  • GST-tagged recombinant human FGFR1 (Thermo Fisher, #PV3146)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher, #PV3552)

  • LanthaScreen™ Kinase Tracer 236 (Thermo Fisher, #PV5592)

  • Test compound dissolved in 100% DMSO

  • 1X Kinase Buffer A (Thermo Fisher, #PV3189)

  • White, 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add 5 µL of the test compound dilutions to the assay plate wells. Include DMSO-only (high FRET) and a known inhibitor (low FRET) controls.

  • Kinase/Antibody Mix: Prepare a 3X solution of FGFR1 enzyme and Eu-anti-GST antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.[13]

  • Tracer Addition: Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A. Add 5 µL of this solution to each well to initiate the binding reaction.[13]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Convert the ratio to percent inhibition and plot against the logarithm of the compound concentration to determine the IC₅₀ value.

Relevant Signaling Pathway: The JAK-STAT Pathway

Derivatives of the 7-azaindole scaffold are potent inhibitors of Janus kinases (JAKs).[9] Understanding the context of the signaling pathway is crucial for interpreting cellular assay results. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and inflammation.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation & Autophosphorylation STAT STAT JAK->STAT Phosphorylation Inhibitor This compound DERIVATIVE Inhibitor->JAK Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its 7-azaindole core provides a well-validated scaffold for targeting the ATP-binding site of a wide range of kinases. The protocols and information provided herein offer a robust framework for researchers to utilize this compound effectively, from chemical synthesis to biochemical characterization. By leveraging the synthetic tractability of the C5-amine and employing rigorous biochemical screening assays, researchers can efficiently advance their drug discovery programs and develop next-generation targeted therapies.

References

Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Kinase Inhibition

This compound is a heterocyclic compound belonging to the 7-azaindole class. The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] This is due to its ability to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[1][2][4] The pyrrolo[2,3-b]pyridine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is present in many ATP-competitive inhibitors of different kinases.[5] This structural feature allows compounds based on this scaffold to function as ATP-competitive inhibitors, effectively blocking the kinase's catalytic activity.

The dysregulation of protein kinases is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions.[6] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The versatility of the 7-azaindole scaffold allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2][4] Derivatives of the core 1H-pyrrolo[2,3-b]pyridine structure have shown inhibitory activity against a range of important kinase targets, such as Janus kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and Fms-like tyrosine kinase 3 (FLT3).[7][8][9][10]

These application notes provide a comprehensive guide for researchers utilizing this compound and its analogs in both biochemical and cell-based kinase inhibition assays.

Mechanism of Action: Hinge Binding and ATP Competition

The primary mechanism by which this compound and its derivatives inhibit kinase activity is through competitive binding at the ATP-binding site. The 7-azaindole core is central to this interaction. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[2] This arrangement facilitates the formation of two hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[1][2] By occupying the ATP-binding pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransfer reaction to the substrate protein.

cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds Inhibitor This compound Blocked_Kinase Blocked_Kinase Inhibitor->Blocked_Kinase Competes with ATP for binding ATP_blocked ATP A Compound Dilution B Add 2X Kinase Solution A->B C Pre-incubate B->C D Add 2X Substrate/ATP Solution C->D E Kinase Reaction Incubation D->E F Add ADP-Glo™ Reagent E->F G Incubate F->G H Add Kinase Detection Reagent G->H I Incubate H->I J Measure Luminescence I->J K Data Analysis (IC50) J->K

References

Application Notes and Protocols for Cell-Based Assay Development with 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent protein kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a suite of robust cell-based assays to characterize the biological activity of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Given the established activity of related compounds, we hypothesize that this molecule functions as a kinase inhibitor. Consequently, this guide will focus on assays designed to interrogate kinase signaling pathways, with a specific emphasis on the Fibroblast Growth Factor Receptor (FGFR) pathway as a primary example, a common target for this class of compounds. The protocols detailed herein are designed to be self-validating, providing a framework to assess target engagement, downstream signaling inhibition, and functional cellular outcomes such as proliferation and viability.

Introduction: The Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been successfully exploited to develop inhibitors against a range of kinases, including FGFR, Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK).[1][2] These kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways, often through genetic alterations like gene amplification, fusion, or activating mutations, is a hallmark of many cancers.[1][3] This makes them high-value targets for therapeutic intervention.

This compound, the subject of this guide, contains this key pharmacophore. Therefore, a logical and evidence-based starting point for its characterization is to evaluate its potential as a kinase inhibitor. This document outlines a multi-tiered assay cascade, beginning with direct assessment of downstream signaling and culminating in functional cellular endpoints. We will use the FGFR signaling pathway as a model system due to the wealth of available research and its relevance to the pyrrolopyridine scaffold.[4] The principles and methods described, however, are broadly applicable to other kinase targets.

Compound Handling and Preparation

Scientific integrity begins with proper handling of the test article. The physical and chemical properties of this compound dictate its preparation for cell-based assays.

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC₈H₉N₃--INVALID-LINK--
Molecular Weight147.18 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Protocol 1: Preparation of Concentrated Stock Solution

The causality behind creating a concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is to overcome the typically low aqueous solubility of small organic molecules. This allows for minimal solvent introduction into the aqueous cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[5][6]

  • Equilibration: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to create a high-concentration stock solution, typically 10 mM.

    • Calculation Example (for 1 mg of compound):

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.01 mol/L * 147.18 g/mol ) = 0.000679 L = 679 µL

      • Add 679 µL of DMSO to 1 mg of the compound for a 10 mM stock.

  • Solubilization: Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. As a general guide, DMSO stocks are often stable for several months when stored properly.[7]

Protocol 2: Preparation of Working Solutions

When diluting the DMSO stock into aqueous cell culture medium, the compound can precipitate if its concentration exceeds its aqueous solubility limit.[5] This protocol minimizes this risk.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the 10 mM stock solution in pure DMSO to get closer to the final desired concentrations.

  • Final Dilution: Directly add the small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept constant across all wells (including vehicle controls) and should ideally be below 0.5%, and certainly no higher than 1%, to avoid solvent-induced artifacts.[3][5]

Tier 1 Assay: Target Pathway Modulation - Phospho-Protein Analysis

The most direct way to assess the activity of a kinase inhibitor in a cell is to measure the phosphorylation status of its direct substrate or a key downstream component of its signaling pathway. For an FGFR inhibitor, a canonical downstream event is the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a core component of the MAPK pathway.[4]

// Pathway connections FGF -> FGFR [label="Binds & Activates"]; FGFR -> FRS2 [label="Phosphorylates"]; FRS2 -> GRB2_SOS; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK [label="Phosphorylates"]; ERK -> pERK; pERK -> Transcription [label="Translocates"];

// Inhibitor action Compound -> FGFR [arrowhead=T, color="#EA4335", style=dashed, label="Inhibits"]; } .dot Figure 1: Simplified FGFR-to-ERK signaling pathway and the putative inhibitory point.

Recommended Cell Lines for FGFR Inhibition Studies

The choice of cell line is paramount for a successful and interpretable experiment. It is crucial to use a cell line where the target kinase is a known driver of proliferation.

Cell LineCancer TypeFGFR AlterationRationale for Use
SNU-16 Gastric CancerFGFR2 AmplificationHigh endogenous FGFR2 phosphorylation makes it an excellent model for measuring direct target inhibition.[1][4]
KMS-11 Multiple MyelomaFGFR3 TranslocationConstitutive FGFR3 activation drives cell survival.[1][4]
RT-112 Bladder CancerFGFR3 Activating MutationProliferation is dependent on the mutated, constitutively active FGFR3.[4]
Protocol 3: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol provides a semi-quantitative method to visualize the dose-dependent inhibition of a key signaling node.

  • Cell Seeding: Plate SNU-16 or RT-112 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 16-24 hours. This crucial step reduces basal ERK phosphorylation, maximizing the signal-to-noise ratio upon stimulation.

  • Compound Treatment: Prepare serial dilutions of this compound and a known FGFR inhibitor (e.g., AZD4547, Infigratinib) as a positive control in the starvation medium.[8][9] Pre-treat the cells with the compounds or DMSO vehicle for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells by adding FGF2 ligand (e.g., 10-20 ng/mL) for 10-15 minutes. Include a non-stimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Primary Antibody (p-ERK): Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST.

    • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]

    • Detection: Wash again, then apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Self-Validation): To ensure that changes in p-ERK are not due to changes in total ERK protein levels, the membrane must be stripped and re-probed.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes.[10]

    • Wash thoroughly, re-block, and then incubate with a primary antibody for total ERK1/2.

    • Repeat the secondary antibody and detection steps. The ratio of p-ERK to total ERK provides the normalized measure of pathway inhibition.

Tier 2 Assay: Functional Cellular Outcome - Proliferation & Viability

A clinically relevant inhibitor must translate target engagement into a functional cellular response. Assays measuring cell proliferation or viability are a cornerstone for evaluating the efficacy of anti-cancer compounds.

Protocol 4: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed cancer cells (e.g., SNU-16, KMS-11) in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) in triplicate. Include a DMSO vehicle control and a positive control inhibitor.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings, making inhibitory effects more pronounced.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][12] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11][13]

  • Data Analysis:

    • Subtract the average OD of blank wells (medium + MTT + DMSO).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).

Tier 3 Assay: Target Confirmation & Specificity - Reporter Gene Assay

Reporter gene assays provide a quantitative and high-throughput method to measure the transcriptional activity of a specific signaling pathway. Activation of the MAPK/ERK pathway leads to the activation of transcription factors that bind to the Serum Response Element (SRE) in the promoter of target genes. An SRE-luciferase reporter assay can therefore serve as a sensitive readout for pathway inhibition.[14][15]

Reporter_Assay_Workflow

Protocol 5: SRE-Luciferase Dual-Reporter Assay

This protocol uses a dual-luciferase system, where a second reporter (Renilla luciferase) is expressed from a constitutive promoter. This allows for normalization of the experimental reporter (Firefly luciferase) signal, correcting for variations in transfection efficiency and cell number, which is a critical self-validating feature.[14]

  • Cell Seeding: One day prior to transfection, seed HEK293 cells (or another easily transfectable cell line) into a 96-well white, clear-bottom plate at a density of ~30,000 cells per well.

  • Transfection: Co-transfect the cells with:

    • An SRE-driven Firefly luciferase reporter plasmid.

    • A constitutively driven Renilla luciferase control plasmid.

    • (Optional) A plasmid expressing the kinase of interest (e.g., FGFR1). Use a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment & Stimulation:

    • Replace the medium with serum-free medium containing serial dilutions of this compound or control inhibitors.

    • Pre-incubate with the compound for 1-2 hours.

    • Stimulate the pathway by adding a mitogen like EGF (10 ng/mL) or FGF (for FGFR-expressing cells) for 6 hours.[14][16]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Perform a dual-luciferase assay using a commercial kit (e.g., from Promega or BPS Bioscience).[16] This typically involves two steps:

      • Add the first reagent to lyse the cells and measure the Firefly luciferase activity (the SRE signal).

      • Add the second reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction (the internal control signal).

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This is the normalized signal.

    • Express the normalized signal as a percentage of the stimulated vehicle control.

    • Plot the percentage activity against the log of the compound concentration to determine the IC₅₀.

Data Interpretation and Troubleshooting

  • Correlation of IC₅₀ Values: A potent and specific inhibitor should exhibit comparable IC₅₀ values across the different assays. For example, the concentration required to inhibit p-ERK by 50% should be similar to the concentration that inhibits cell proliferation and SRE-reporter activity by 50%. A significant discrepancy may suggest off-target effects or issues with assay conditions.

  • Cytotoxicity vs. Specific Inhibition: If the compound shows potent activity in the MTT assay but is weak in the p-ERK and reporter assays, it may be causing general cytotoxicity rather than specific on-target inhibition. This can be further investigated with apoptosis assays (e.g., Annexin V staining).

  • Solubility Issues: Compound precipitation in the media can lead to artificially low potency. If results are inconsistent, visually inspect the wells for precipitation and consider optimizing the dilution scheme or using solubility-enhancing agents, ensuring they do not interfere with the assay.[5]

  • Vehicle Control: The final DMSO concentration must be consistent across all wells. A high DMSO concentration can inhibit cell growth and affect enzyme activity, confounding the results. Always include a vehicle-only control.

Conclusion

This application note provides a structured, multi-tiered approach to characterize the cellular activity of this compound, a compound with high potential to be a kinase inhibitor. By systematically evaluating its impact on intracellular signaling (p-ERK), transcriptional activation (SRE-luciferase), and overall cell viability (MTT), researchers can build a comprehensive profile of the compound's potency, mechanism of action, and therapeutic potential. The emphasis on using appropriate cell models, positive controls, and self-validating protocols ensures the generation of robust, reliable, and interpretable data, which is the cornerstone of successful drug discovery and development.

References

Application Notes: 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 7-Azaindole Scaffolds in Oncology

The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine molecule belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and oncology.[1] The 7-azaindole core is recognized as a "privileged scaffold" because its structure is adept at binding to the hinge region of various protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) backbone have been developed as potent inhibitors of several key oncogenic kinases, including Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor (FGFR), and Janus kinase (JAK).[3][4][5] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and migration. For instance, some 7-azaindole derivatives have demonstrated potent antiproliferative activity in a range of human cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway.[3] This document provides a detailed guide for investigating the potential anticancer effects of this compound in various cancer cell lines.

Mechanism of Action: A Focus on Kinase Inhibition

The primary amine group at the 5-position of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core serves as a versatile point for chemical modification, allowing for the synthesis of derivatives with enhanced potency and selectivity.[2] However, the core structure itself is hypothesized to function as an ATP-competitive kinase inhibitor. The nitrogen atoms within the bicyclic ring system can form critical hydrogen bonds within the ATP-binding pocket of a kinase, disrupting its catalytic activity and blocking downstream signaling.

A primary anticipated mechanism for derivatives of this scaffold is the inhibition of the PI3K/AKT/mTOR pathway . This cascade is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in a wide spectrum of human cancers. By inhibiting a key kinase in this pathway, this compound could potentially induce cell cycle arrest and apoptosis.

I. Initial Screening: Cell Viability and Antiproliferative Assays

The first step in evaluating the anticancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells. The MTT or CCK-8 assays are robust and widely used colorimetric methods for this purpose. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[6]

Recommended Cancer Cell Lines:

Based on the known activity of related 7-azaindole derivatives, the following cell lines are recommended for initial screening. This list is not exhaustive and should be adapted based on the researcher's specific interests.

Cell LineCancer TypeRationale for Selection
MCF-7 Breast AdenocarcinomaCommonly used, known to have a constitutively active PI3K pathway.[7]
A549 Lung CarcinomaA standard model for lung cancer studies; sensitive to various kinase inhibitors.[8]
PC-3 Prostate CancerKnown for PI3K/AKT pathway activation.
U87 MG GlioblastomaOften exhibits dysregulated PI3K/AKT signaling.
HCT-116 Colorectal CarcinomaA well-characterized model for colon cancer research.[9]
Protocol 1: MTT Cell Proliferation Assay

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound (prepare a 10 mM stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, typically ≤0.1%).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

II. Mechanistic Assays: Apoptosis and Cell Cycle Analysis

If the initial screening reveals significant antiproliferative activity, the next logical step is to investigate the underlying mechanism. This involves determining whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest. Flow cytometry is the preferred method for these analyses.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.

III. Target Validation: Western Blot Analysis of Signaling Pathways

To confirm that this compound acts on its presumed target pathway, Western blotting should be performed. This technique allows for the detection and quantification of specific proteins, including their phosphorylation (activation) status.

Diagram of the PI3K/AKT Signaling Pathway and Experimental Workflow

PI3K_AKT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT AKT mTOR mTOR pAKT->mTOR Apoptosis Inhibition of Apoptosis pAKT->Apoptosis Inhibits pro-apoptotic proteins Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-Methyl-1H-pyrrolo [2,3-b]pyridin-5-amine Compound->PI3K Inhibition

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking & Antibody Incubation (p-AKT, AKT) D->E F 6. Detection & Imaging E->F G 7. Data Analysis (Densitometry) F->G

Protocol 4: Western Blotting for p-AKT and Total AKT

Principle: This protocol quantifies the levels of phosphorylated (active) AKT relative to the total amount of AKT protein. A decrease in the p-AKT/total AKT ratio upon treatment indicates inhibition of the PI3K/AKT pathway.[13]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-AKT to total AKT for each condition.

Conclusion and Future Directions

These protocols provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. Positive results from these assays—specifically, potent antiproliferative activity, induction of apoptosis, and demonstrated inhibition of a key oncogenic pathway like PI3K/AKT—would provide a strong rationale for further preclinical development. Subsequent studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize the lead compound.

References

Application Note & Protocols: High-Throughput Screening Methods for 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Analogs of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine are therefore of significant interest in drug discovery programs targeting the human kinome for indications in oncology, immunology, and inflammatory diseases.[1][3] High-Throughput Screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries of such analogs to identify promising lead compounds.[4][5] This document provides a detailed guide to the principles, application, and execution of robust HTS assays tailored for the discovery of kinase inhibitors based on this scaffold. We present field-proven protocols for two primary, homogeneous assay formats—a luminescence-based ATP-depletion assay and a fluorescence polarization immunoassay—and discuss the integration of label-free secondary assays for hit validation. The causality behind experimental design, quality control metrics, and data interpretation is emphasized to ensure the generation of high-quality, actionable data.

Introduction: The Kinase-Targeted Rationale for Screening Pyrrolopyridine Analogs

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing a pivotal role in cellular signal transduction.[6][7] Their dysregulation is a hallmark of many diseases, making them one of the most important classes of drug targets.[8] The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine and has been successfully exploited to create inhibitors that target the highly conserved ATP-binding pocket of kinases.[2][9] Recent studies have identified derivatives of this scaffold as potent inhibitors of Janus kinase 1 (JAK1) and Fibroblast Growth Factor Receptors (FGFRs), among others.[3][9]

The primary goal of an HTS campaign for these analogs is to efficiently and accurately identify "hits"—compounds that modulate the activity of a specific target kinase.[10] The success of such a campaign hinges on the selection and implementation of an assay that is sensitive, reproducible, scalable for automation, and cost-effective.[11] This guide focuses on biochemical assays using purified kinase enzymes, which offer a direct measure of target engagement and are highly amenable to HTS.

Selecting the Optimal HTS Assay Technology

The choice of assay technology is the most critical decision in an HTS workflow. For kinase inhibitors, assays typically measure either the consumption of the ATP substrate or the formation of the phosphorylated product.[12] Homogeneous, or "mix-and-read," assays are strongly preferred for HTS because they do not require separation or wash steps, simplifying automation and reducing variability.[11][13]

Below is a comparative summary of leading HTS technologies suitable for screening this compound analogs against kinase targets.

Assay Technology Principle Throughput Advantages Potential Challenges
Luminescence (ATP-Depletion) Measures remaining ATP after kinase reaction; signal is inversely proportional to kinase activity.[14][15]Very HighSimple "add-and-read" format, high sensitivity, stable "glow" signal, excellent Z' values.[15][16]Indirect measurement; potential interference from compounds that inhibit luciferase or interact with ATP.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer (e.g., phosphopeptide) as it binds to a larger molecule (e.g., antibody).[17]HighHomogeneous, ratiometric measurement reduces artifacts, good for both activity and binding assays.[13][18]Requires a specific fluorescent probe and binding partner; potential interference from fluorescent compounds.
Label-Free (e.g., SPR) Measures changes in refractive index upon binding of the analyte to a target immobilized on a sensor surface, providing direct binding kinetics.[19]Low to MediumDirect, real-time measurement of binding affinity and kinetics; no labels required, reducing artifacts.[20]Lower throughput, higher instrument cost, requires protein immobilization. Best for hit validation.

HTS Workflow & Hit Triage Strategy

A robust screening campaign follows a multi-stage process to identify and validate hits, minimizing the risk of pursuing false positives. This self-validating workflow ensures that resources are focused on the most promising chemical matter.

HTS_Workflow start Primary HTS (e.g., Luminescence @ 10 µM) retest Hit Confirmation (Single-point re-test in triplicate) start->retest > 3σ or >50% inhibition inactive Inactive / False Positive start->inactive < 3σ or <50% inhibition dose_response Dose-Response Curve (IC50 Determination) retest->dose_response Confirmed Activity retest->inactive Not Confirmed orthogonal Orthogonal Assay (e.g., FP or SPR) dose_response->orthogonal Potency < 1 µM dose_response->inactive Potency > 1 µM confirmed_hit Confirmed Hit Series (Proceed to SAR) orthogonal->confirmed_hit Activity Confirmed in Alternate Format orthogonal->inactive No Activity in Orthogonal Assay

Figure 1: A typical hit identification and triage workflow.

Detailed Protocols

The following protocols are designed for 384-well microplate formats, which are standard in HTS for balancing throughput and reagent consumption.[21]

Protocol 1: Luminescence-Based ATP-Depletion Kinase Assay (e.g., Kinase-Glo®)

This protocol is based on the principle of quantifying the amount of ATP remaining in solution after a kinase reaction. The luminescent signal generated is inversely proportional to kinase activity.[14]

A. Causality Behind Component Choices:

  • Kinase Concentration: Determined empirically to achieve ~50-80% ATP consumption in the reaction window. This ensures a large dynamic range for detecting inhibition.

  • ATP Concentration: Typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures sensitivity to ATP-competitive inhibitors, which are common for the pyrrolopyridine scaffold.[22]

  • Substrate Concentration: Usually set at or above the Km to ensure the reaction rate is not substrate-limited.

B. Materials & Reagents:

  • Target Kinase (e.g., JAK1)

  • Kinase Substrate (peptide or protein)

  • ATP, high purity

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)[16]

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test Compounds (analogs) dissolved in 100% DMSO

  • White, opaque, 384-well assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of test compounds (typically at a 2 mM stock concentration in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM with 0.5% DMSO.

  • Enzyme Preparation: Prepare a 2X kinase solution in kinase reaction buffer.

  • Substrate/ATP Preparation: Prepare a 2X substrate/ATP solution in kinase reaction buffer.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The total reaction volume is now 10 µL.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (or 30°C) for 60 minutes. The exact time should be optimized during assay development.

  • Reaction Termination and Signal Generation:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.[15]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive immunoassay where a kinase phosphorylates an unlabeled peptide substrate. This product then competes with a fluorescently labeled phosphopeptide tracer for binding to a phospho-specific antibody, causing a decrease in fluorescence polarization.[17][18]

FP_Assay cluster_0 Initial State (High FP) cluster_1 Kinase Reaction cluster_2 Final State (Low FP) Ab Antibody Tracer Fluorescent Tracer Ab->Tracer Bound Kinase Kinase + ATP Substrate Unlabeled Substrate Product Phospho- Product Substrate->Product Phosphorylation Ab2 Antibody Product2 Phospho- Product Ab2->Product2 Bound Tracer2 Fluorescent Tracer (Free) cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Figure 2: Principle of a competitive FP kinase assay.

A. Materials & Reagents:

  • Target Kinase

  • Unlabeled Peptide Substrate

  • Fluorescently Labeled Phosphopeptide Tracer

  • Phospho-Specific Antibody

  • FP Assay Buffer (e.g., 100 mM HEPES pH 7.5, 0.01% Triton X-100)

  • Test Compounds in 100% DMSO

  • Black, low-volume, 384-well assay plates

  • Plate reader with FP capabilities (parallel and perpendicular emission filters)

B. Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare and add 5 µL of a 2X kinase/substrate/ATP solution to each well.

    • Incubate at room temperature for 60-90 minutes.

  • Termination and Detection:

    • Prepare a termination/detection mix containing the phospho-specific antibody and the fluorescent tracer in FP assay buffer. The concentrations must be optimized to ensure robust signal.

    • Add 5 µL of this mix to each well.

  • Incubation: Incubate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition: Read the fluorescence polarization (in mP units) on a plate reader.

Data Analysis and Quality Control

Rigorous quality control is mandatory for a successful HTS campaign.[10] Each assay plate must include controls to monitor performance and validate the data.

A. Controls:

  • Negative Control (0% Inhibition): Contains kinase, substrate, ATP, and DMSO (no inhibitor). Represents the maximum kinase activity.

  • Positive Control (100% Inhibition): Contains substrate, ATP, DMSO, and either no kinase or a known, potent inhibitor at a high concentration. Represents the baseline signal.

B. Quality Control Metrics: The performance of an HTS assay is typically assessed using statistical parameters calculated from the controls on each plate.[5][21] A Z'-factor greater than 0.5 is considered the standard for a robust and reliable assay.[21]

Parameter Formula Acceptable Value Interpretation
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) /Avg_pos - Avg_neg
Signal-to-Background (S/B) Avg_neg / Avg_pos> 3The dynamic range of the assay. A higher ratio indicates a larger window to detect inhibition.
Coefficient of Variation (%CV) (SD / Avg) * 100< 15%Measures the variability within a set of control replicates. Low %CV indicates good precision.

C. Hit Identification: A common method for identifying primary hits is to calculate the percent inhibition for each compound relative to the plate controls:

  • % Inhibition = 100 * (1 - (Signal_compound - Avg_pos) / (Avg_neg - Avg_pos))

A hit is typically defined as a compound that produces an inhibition value greater than a set threshold, often three standard deviations (3σ) from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).[23]

Troubleshooting Common HTS Issues

Even well-designed assays can encounter problems. Proactive troubleshooting is key to maintaining data quality throughout a screen.[24][25]

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (< 0.5) High variability in controls (%CV > 15%); Insufficient signal window (low S/B).Re-optimize enzyme/substrate/ATP concentrations. Check for reagent instability or degradation.[26] Calibrate liquid handlers and ensure proper mixing.[24]
Plate "Edge Effects" Uneven temperature or evaporation across the plate during incubation.Use plates with lids, ensure proper sealing. Randomize compound layout on plates if possible.[26]
Fluorescent Compound Interference (in FP) Test compound is fluorescent at the assay wavelengths, leading to false positives or negatives.Perform a counter-screen by reading plates before adding the tracer to identify fluorescent compounds.[17]
Luciferase Inhibition (in Luminescence) Test compound directly inhibits the luciferase enzyme, appearing as a false positive (mimicking kinase inhibition).Perform a counter-screen against luciferase alone to identify inhibitors. Use ATP-depletion assays that are less susceptible to compound interference.[15]

Conclusion

The high-throughput screening of this compound analogs is a critical step in the discovery of novel kinase inhibitors. By selecting a robust, homogeneous assay format such as a luminescence-based ATP-depletion or fluorescence polarization assay, researchers can efficiently screen large compound libraries. The keys to success lie in rigorous assay development, stringent quality control using metrics like the Z'-factor, and a logical hit triage workflow that incorporates orthogonal secondary assays to eliminate false positives. The protocols and principles outlined in this guide provide a comprehensive framework for generating high-quality, reproducible data to drive successful drug discovery programs.

References

Application Notes and Protocols: A Guide to Buchwald-Hartwig Amination of Halo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Azaindole Scaffolds and C-N Bond Formation

The 7-azaindole framework is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of biologically active molecules, including kinase inhibitors.[1] The substitution of a carbon atom in the indole ring with a nitrogen not only alters the electronic properties but also introduces a key hydrogen bond acceptor, profoundly influencing a molecule's physicochemical and biological characteristics.[1] Consequently, methods for the precise functionalization of this heterocycle are of paramount importance.

Among the various synthetic transformations, the construction of carbon-nitrogen (C-N) bonds to introduce amino groups onto the 7-azaindole core is particularly crucial for modulating pharmacological activity.[1] While traditional methods like nucleophilic aromatic substitution (SNAr) exist, they often necessitate harsh conditions such as high temperatures and a large excess of the amine, limiting their applicability, especially for complex and sensitive substrates.[1][2]

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, enabling the formation of C-N bonds under milder conditions with a significantly broader substrate scope.[3][4] This reaction has revolutionized the synthesis of aryl amines.[3] However, the application of this methodology to heteroaromatic substrates like halo-7-azaindoles presents unique challenges. The inherent electron-rich nature of the 7-azaindole ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition through chelation.[1] Furthermore, the unprotected N-H group on the pyrrole ring can potentially participate in side reactions.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the successful Buchwald-Hartwig amination of halo-7-azaindoles. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and bases, and provide step-by-step experimental procedures with troubleshooting insights to navigate the intricacies of this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps in the catalytic cycle are:

  • Reductive Elimination to Form the Active Catalyst: The cycle typically starts with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[5]

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the halo-7-azaindole, breaking the carbon-halogen bond and forming a Pd(II) intermediate.[3][5]

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Buchwald_Hartwig_Mechanism Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Intermediate Pd(II) Intermediate (Ar)Pd(X)L Oxidative_Addition->Pd(II)_Intermediate Amine_Coordination Amine Coordination + R₂NH Pd(II)_Intermediate->Amine_Coordination Amine_Complex [(Ar)Pd(X)(NHR₂)L] Amine_Coordination->Amine_Complex Deprotonation Deprotonation + Base Amine_Complex->Deprotonation Amido_Complex [(Ar)Pd(NR₂)L] + Base-H⁺ + X⁻ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Reagent Selection: A Guide to Optimizing Your Reaction

The success of a Buchwald-Hartwig amination of a halo-7-azaindole is critically dependent on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Source: Precatalysts for Enhanced Performance

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations often employ palladium precatalysts.[1] These are stable, air- and moisture-tolerant Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. The use of precatalysts can lead to more reproducible results and lower catalyst loadings.[6] For the amination of halo-7-azaindoles, palladium precatalysts based on biarylphosphine ligands have shown particular efficacy.[1]

Ligands: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction.[6] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates like halo-7-azaindoles, bulky and electron-rich biarylphosphine ligands are often required.[7] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[1]

Ligand Key Features and Applications for 7-Azaindoles Commonly Used For
RuPhos A bulky and electron-rich ligand that has proven highly effective for the amination of 4-chloro-7-azaindole with a variety of secondary amines.[1][8]Secondary amines.
XPhos Another versatile and highly active ligand, often used in combination with its corresponding precatalyst.[1] It is a go-to ligand for many challenging C-N couplings.[9]Primary and secondary amines.
BrettPhos This ligand is particularly well-suited for the coupling of primary amines, providing excellent selectivity for mono-arylation.[1]Primary aliphatic, aromatic, and heteroaromatic amines.
DavePhos A biarylphosphine ligand that has been successfully employed in the palladium-catalyzed amination of unprotected halo-7-azaindoles.[2]A range of amine coupling partners.
Xantphos A bidentate ligand that has been used for the coupling of N-protected 4-bromo-7-azaindoles with amides, amines, and amino acid esters.[2]Amides and amines with protected azaindoles.
Bases: Crucial for Amine Deprotonation

The base plays a critical role in the catalytic cycle by deprotonating the amine to form the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically employed.

Base Properties and Common Usage Considerations for 7-Azaindoles
LiHMDS A strong, non-nucleophilic base that has been shown to be highly effective for the amination of unprotected halo-7-azaindoles.[1]Often the base of choice for unprotected azaindoles, as it can also deprotonate the N-H group, preventing side reactions.[1] An extra equivalent may be needed for amines with protic functional groups.[1]
NaOtBu A commonly used strong base in Buchwald-Hartwig reactions.[3]Can be effective, but compatibility with other functional groups on the substrate should be considered.
K₃PO₄ A weaker inorganic base that can be used in some cases, particularly when stronger bases lead to side reactions.[7]May require higher temperatures or longer reaction times.
Cs₂CO₃ Another inorganic base that has been successfully used, for instance, in the coupling of N-protected 4-bromo-7-azaindoles with amides.[2][10]A good option for base-sensitive substrates.
Solvents: The Reaction Medium

The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

Solvent Commonly Used For
Dioxane A frequently used solvent for Buchwald-Hartwig aminations, including those involving 7-azaindoles.[2]
Toluene Another common choice, particularly for reactions run at higher temperatures.[7]
THF Often used for reactions conducted at lower to moderate temperatures.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized procedures and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

General Workflow

Workflow start Start reagents Combine Halo-7-azaindole, Amine, Base, and Solvent in a Reaction Vessel start->reagents degas Degas the Mixture (e.g., Argon Sparge) reagents->degas catalyst Add Palladium Precatalyst and Ligand degas->catalyst heat Heat the Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Figure 2. General experimental workflow for the Buchwald-Hartwig amination of halo-7-azaindoles.

Protocol 1: Amination of Unprotected 4-Chloro-7-azaindole with a Secondary Amine

This protocol is adapted from a procedure reported by Buchwald and coworkers for the coupling of unprotected halo-7-azaindoles.[1]

Reagents and Stoichiometry:

ReagentMolar Equivalents
4-Chloro-7-azaindole1.0
Secondary Amine1.2
RuPhos (Ligand)0.01-0.02
RuPhos Precatalyst0.01-0.02
LiHMDS (1 M in THF)2.4
Anhydrous THF-

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.0 eq) and the secondary amine (1.2 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous THF via syringe.

  • Add the RuPhos ligand (0.01-0.02 eq) and the RuPhos precatalyst (0.01-0.02 eq).

  • Add LiHMDS solution (1 M in THF, 2.4 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of N-Protected 4-Bromo-7-azaindole with an Amide

This protocol is based on a procedure for the C-N bond formation of N-protected 4-bromo-7-azaindoles.[2]

Reagents and Stoichiometry:

ReagentMolar Equivalents
N-Protected 4-Bromo-7-azaindole1.0
Amide1.2
Pd(OAc)₂0.05
Xantphos0.10
Cs₂CO₃1.5
Anhydrous Dioxane-

Procedure:

  • In a sealed Schlenk tube, combine the N-protected 4-bromo-7-azaindole (1.0 eq), the amide (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress until completion.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting Common Issues

Buchwald-Hartwig reactions can sometimes be challenging.[6] Here are some common issues and potential solutions:

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poor solubility of reagents- Inappropriate choice of ligand/base/solvent- Use a fresh catalyst or precatalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Try a different solvent or a solvent mixture.[11]- Screen different ligands, bases, and solvents.[6]
Formation of Side Products (e.g., Hydrodehalogenation) - The reductive elimination of the desired product is slow compared to side reactions like β-hydride elimination.[3]- Change the ligand to one that promotes faster reductive elimination.- Use a different base.- Lower the reaction temperature.
Inconsistent Results - Variations in reagent quality (especially the base and solvent)- Inconsistent heating- Use high-purity, anhydrous reagents.- Ensure uniform and accurate temperature control.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of amino-7-azaindole derivatives. A thorough understanding of the reaction mechanism and the roles of the various components is key to success. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by following meticulous experimental procedures, researchers can effectively overcome the challenges associated with this transformation and unlock the vast potential of the 7-azaindole scaffold in their drug discovery and development endeavors.

References

Application Note: Strategies and Protocols for the Crystallization of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Crystallography and Solid-State Chemistry Division

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine, a key heterocyclic building block in pharmaceutical research and drug development. Recognizing that obtaining high-quality single crystals is often a critical bottleneck for structural elucidation and solid-form characterization, this document moves beyond generic procedures.[1] It offers a structured approach grounded in the physicochemical properties of the target molecule, explaining the causality behind solvent selection and method optimization. Detailed, step-by-step protocols for slow evaporation, thermal gradient (slow cooling), and vapor diffusion techniques are presented, supplemented with troubleshooting insights and workflow diagrams to guide researchers toward successful crystallization outcomes.

Introduction: The Importance of the Crystalline State

This compound is a member of the 7-azaindole class of heterocycles, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.[2] The ability to obtain this compound in a highly pure, stable, and well-defined crystalline form is paramount for several reasons:

  • Structural Elucidation: Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional molecular structure, which is foundational for structure-activity relationship (SAR) studies.[1][3]

  • Purification: Crystallization is one of the most powerful methods for purifying organic compounds, effectively removing amorphous content and process-related impurities.[4][5]

  • Solid-Form Stability: A stable crystalline lattice is crucial for the formulation of active pharmaceutical ingredients (APIs), influencing properties like shelf-life, hygroscopicity, and bioavailability.

This document serves as a practical guide for scientists aiming to generate single crystals of the title compound suitable for modern analytical techniques.

Pre-Crystallization Analysis: Understanding the Molecule

Success in crystallization begins with a thorough understanding of the target molecule and its inherent properties. The molecular structure itself provides critical clues for designing effective crystallization experiments.

Molecular Structure:

Structure of this compound

Key Physicochemical Characteristics:

PropertyValue / AnalysisImplication for Crystallization
Molecular Formula C₈H₉N₃[6]-
Molecular Weight 147.18 g/mol [6][7]Influences diffusion rates and solubility.
Physical Form Solid[6]The compound is amenable to crystallization from solution.
Hydrogen Bonding Contains a primary amine (-NH₂) as an H-bond donor and two nitrogen atoms (pyridine and pyrrole) as H-bond acceptors.Hydrogen bonding is a powerful driver of crystal packing.[8] Solvents that can compete for these sites (e.g., alcohols) or those that cannot (e.g., ethers, hydrocarbons) must be chosen strategically.
Polarity Moderately polar due to the amine group and heterocyclic system.Suggests solubility in polar to moderately polar organic solvents.
Purity Critical Prerequisite. A minimum purity of 90% is strongly recommended before attempting crystallization for SCXRD.[9]Impurities can inhibit nucleation, lead to the formation of oils, or crystallize preferentially.[8][9] Common amine-containing impurities can be particularly problematic.[9]

The Cornerstone of Crystallization: Strategic Solvent Selection

The choice of solvent is the most critical variable in a crystallization experiment.[5] An ideal solvent system is one where the compound is sparingly soluble, allowing for the slow, controlled transition from a saturated or supersaturated state to a solid, ordered lattice.

Guiding Principles:

  • "Soluble Hot, Insoluble Cold": This is the classic requirement for slow cooling crystallization. The solubility gradient with temperature drives crystal formation.[9]

  • Moderate Solubility for Evaporation: For slow evaporation, the solvent should not be so good that the compound remains an oil even at high concentrations, nor so poor that it precipitates immediately as a powder.[9]

  • Solvent-Antisolvent Miscibility: For diffusion and layering techniques, the "good" solvent (in which the compound is soluble) and the "antisolvent" or "bad" solvent (in which it is insoluble) must be miscible.

Recommended Solvent Screening Panel:

Based on the structure of this compound, the following solvents are recommended for initial screening.

Solvent ClassExample(s)Boiling Point (°C)Polarity (Index)Rationale & Potential Use
Alcohols Methanol, Ethanol65, 78HighGood H-bonding potential; likely to be effective solvents. Can be used for slow cooling or as the "good" solvent in vapor diffusion.
Esters Ethyl Acetate77MediumGood balance of polarity; often yields high-quality crystals for organic compounds.[8] Excellent for slow evaporation.
Ethers Tetrahydrofuran (THF)66MediumAprotic polar solvent; good starting point for vapor diffusion systems.
Chlorinated Dichloromethane (DCM)40MediumHighly volatile, good for dissolving many organics. Use with caution for slow evaporation due to rapid rate.[8][9] Better as the "good" solvent in diffusion setups.
Aromatic Toluene111LowCan sometimes promote crystal packing through π-π interactions.[10] Also useful as a less volatile antisolvent.
Ketones Acetone56Medium-HighA common solvent, but its high volatility can be challenging to control.
Hydrocarbons Heptane, Hexane98, 69Very LowExcellent as antisolvents due to their non-polar nature, making them poor solvents for this polar molecule.

Experimental Protocols

Universal Best Practices:

  • Cleanliness is paramount: Use clean, scratch-free glass vials. Dust, fibers, and scratches act as nucleation sites, leading to a shower of small crystals instead of a few large ones.[9][11][12]

  • Avoid disturbances: Place crystallization experiments in a vibration-free location.[12][13]

  • Patience is key: High-quality crystals grow slowly. Allow experiments to proceed for several days to weeks.[14]

Protocol 1: Slow Evaporation

This is often the simplest and first method to attempt for air-stable compounds.[12][14] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate until supersaturation is reached and crystals form.

Methodology:

  • Prepare a nearly saturated solution of this compound (e.g., 5-10 mg) in a suitable solvent (e.g., 0.5-1 mL of Ethyl Acetate or Ethanol) in a small, clean glass vial.

  • Ensure the compound is fully dissolved. If needed, gently warm the solution and then allow it to cool to room temperature. Filter the solution through a syringe filter into a clean vial if any particulate matter is visible.

  • Cover the vial to slow the rate of evaporation. This is the most critical control point.

    • Option A (Slowest): Cover with paraffin film and pierce it with 1-2 small holes using a fine needle.[11][14]

    • Option B (Moderate): Loosely place a cap on the vial or use a cotton plug.[11]

  • Set the vial aside in an undisturbed location and monitor over several days.

Scientist's Notes:

  • If an oil forms, it may be because the compound is too soluble in the chosen solvent.[9] Try again with a less effective solvent or switch to a different technique like vapor diffusion.

  • The rate of evaporation can be adjusted by changing the number or size of the holes in the covering.[14]

Workflow Diagram: Slow Evaporation

slow_evaporation A Dissolve Compound in 'Good' Solvent B Prepare Near-Saturated Solution A->B C Filter (Optional) B->C D Cover Vial & Pierce (Control Rate) C->D E Incubate in Quiet Environment D->E F Monitor for Crystal Growth E->F

Fig 1. Workflow for the Slow Evaporation Crystallization Method.
Protocol 2: Slow Cooling (Thermal Gradient)

This technique leverages the difference in a compound's solubility at different temperatures.[5] A solution saturated at a high temperature will become supersaturated as it cools, inducing crystallization.

Methodology:

  • In a clean vial, add a small amount of this compound.

  • Add a solvent in which the compound has significantly higher solubility when hot (e.g., Ethanol, Methanol).

  • Heat the vial gently (e.g., in a warm water bath or on a hot plate) while adding small aliquots of the solvent until the compound just dissolves completely.

  • Cap the vial tightly and place it into a large, insulated container (e.g., a Dewar flask filled with hot water at the same temperature, or a beaker wrapped in glass wool or cotton) to ensure very slow cooling.[4][13]

  • Allow the container to cool undisturbed to room temperature over 24-48 hours.

  • For further crystal yield, the vial can be transferred to a refrigerator (4°C) after it has reached room temperature.

Scientist's Notes:

  • Rapid cooling often leads to the formation of small, poorly-defined crystals or powders; slow, controlled cooling is essential for growing large, high-quality single crystals.[4][5]

  • If no crystals form upon cooling, the solution may not have been sufficiently saturated. Try using less solvent initially. Alternatively, you can try to induce crystallization by scratching the inside of the vial with a glass rod at the liquid-air interface.[15]

Workflow Diagram: Slow Cooling

slow_cooling A Prepare Saturated Solution at Elevated Temperature B Cap Vial Tightly A->B C Place in Insulated Container for Slow Cooling B->C D Cool to Room Temperature (24-48h) C->D E Monitor for Crystal Growth D->E

Fig 2. Workflow for the Slow Cooling Crystallization Method.
Protocol 3: Vapor Diffusion

This is arguably the most successful method for obtaining high-quality crystals from small amounts of material.[8][9][10] The principle involves the slow diffusion of a volatile "antisolvent" vapor into a solution of the compound, gradually decreasing the solute's solubility to the point of crystallization.

Methodology (Sitting Drop Configuration):

  • Select a "good" solvent that dissolves the compound well (e.g., THF, Dichloromethane) and a miscible, more volatile "antisolvent" in which the compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether).[9]

  • Prepare a small crystallization vial (e.g., a 1-dram vial) containing the concentrated solution of your compound (e.g., 2-5 mg in 50-100 µL of the "good" solvent).

  • Place this small vial inside a larger vial or beaker.

  • Carefully add the "antisolvent" to the outer container, ensuring the level is below the top of the inner vial. A volume of 1-2 mL is typical.

  • Seal the outer container tightly with a cap or paraffin film.

  • The more volatile antisolvent will slowly diffuse into the inner vial, causing the solution to become supersaturated and inducing crystallization.

  • Set aside in an undisturbed location and monitor over several days.

Scientist's Notes:

  • The relative boiling points are crucial. The antisolvent should be more volatile than the solvent in which the compound is dissolved.[11]

  • This method has two main setups: "hanging drop" and "sitting drop". The sitting drop method described here is often simpler to execute for small molecules.[16]

  • A classic solvent/antisolvent combination for a molecule like this would be THF/Hexane or Dichloromethane/Pentane.[9]

Workflow Diagram: Vapor Diffusion

vapor_diffusion A Outer Vial: Add Antisolvent (e.g., Hexane) B Inner Vial: Add Compound Solution (e.g., in THF) C Seal Outer Vial D Antisolvent Vapor Diffuses into Inner Vial C->D Incubate E Solubility Decreases, Supersaturation Occurs D->E F Crystal Nucleation and Growth E->F

Fig 3. Principle of the Vapor Diffusion Crystallization Method.

Advanced Strategies and Troubleshooting

If the primary methods fail to yield crystals, consider the following:

  • Salt Formation: As an amine, the compound can be protonated with an acid (e.g., HCl, Trichloroacetic Acid) to form a salt.[17] Salts often have very different solubility profiles and can exhibit stronger intermolecular interactions (like ionic bonds), which may favor crystallization.[8]

  • Solvent Mixtures: Using a binary or tertiary solvent system for slow evaporation or cooling can sometimes promote or inhibit the growth of certain crystal faces, altering the crystal habit to produce more suitable specimens.[9][14]

  • Seeding: If you manage to obtain even one tiny crystal, it can be used as a "seed" to induce crystallization in a fresh, supersaturated solution. This technique helps bypass the often difficult nucleation stage.[9][15]

Conclusion

The crystallization of this compound is a multifactorial process that relies on the systematic exploration of solvents and methodologies. A logical approach, beginning with slow evaporation and progressing to more controlled techniques like slow cooling and vapor diffusion, is most likely to yield success. Careful consideration of the molecule's inherent chemical properties, meticulous experimental technique, and patience are the essential elements for obtaining high-quality single crystals suitable for definitive structural analysis and further solid-state characterization.

References

Application Notes and Protocols for the Quantification of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a substituted 7-azaindole, is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and formulation analysis.

This comprehensive guide provides detailed analytical methods for the quantification of this compound. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed to serve as robust starting points for method development and validation, empowering researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Chemical Properties

Before delving into the analytical methodologies, a fundamental understanding of the analyte's chemical properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₈H₉N₃[3]
Molecular Weight147.18 g/mol [3]
AppearanceSolid[3]
pKaEstimated to be around 5-6 (based on similar aminopyridines)N/A

The presence of the pyrrolopyridine core and the primary amine group dictates the compound's polarity and ionization potential, which are key considerations for chromatographic separation and mass spectrometric detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The aromatic nature of the pyrrolopyridine ring system allows for sensitive detection using UV spectrophotometry.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of small molecules, including those with moderate polarity like our target analyte.[4][5] The mobile phase, a combination of a phosphate buffer and methanol, is chosen to ensure good peak shape and resolution for the basic aminopyridine moiety. The buffer controls the pH, which in turn influences the ionization state of the analyte and its interaction with the stationary phase. Methanol serves as the organic modifier to elute the compound from the column. A detection wavelength of 280 nm is proposed based on the expected UV absorbance of the pyrrolopyridine scaffold, although this should be confirmed by determining the compound's UV spectrum.[3]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 Methanol:Water) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample onto HPLC System D->E F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

1. Reagents and Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 20 mM potassium phosphate buffer, pH adjusted to 7.0 with phosphoric acid.

  • Mobile Phase B (Organic): Methanol.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Chromatographic Conditions:

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: 70% Mobile Phase A, 30% Mobile Phase B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection280 nm
Run Time10 minutes

5. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific and sensitive detection of a tandem mass spectrometer.

Causality Behind Experimental Choices

The use of a more modern core-shell C18 column can provide higher efficiency and faster separations. The mobile phase for LC-MS/MS typically utilizes volatile buffers like ammonium formate or formic acid to be compatible with the mass spectrometer's ion source. Formic acid is chosen here to promote the protonation of the basic analyte in positive ion mode, enhancing its signal. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification A Sample Collection (e.g., Plasma, Tissue Homogenate) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer & Evaporation C->D E Reconstitution in Mobile Phase D->E F Inject onto LC-MS/MS System E->F G Chromatographic Separation F->G H Electrospray Ionization (ESI+) G->H I MRM Detection H->I J Peak Area Integration I->J K Calibration Curve with Internal Standard J->K L Concentration Calculation K->L

Caption: Workflow for LC-MS/MS quantification.

Detailed LC-MS/MS Protocol

1. Reagents and Materials:

  • This compound reference standard

  • A suitable stable isotope-labeled internal standard (e.g., d3-1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm core-shell)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation: Follow a suitable sample preparation protocol, such as protein precipitation for plasma samples, and reconstitute the final extract in an appropriate mobile phase composition.

4. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
LC Conditions
ColumnC18, 2.1 x 50 mm, 2.6 µm
Mobile PhaseGradient elution (e.g., 5% to 95% B over 5 minutes)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)148.1 > 133.1 (Proposed)
MRM Transition (IS)To be determined based on IS
Dwell Time100 ms
Collision EnergyTo be optimized

Note: The proposed MRM transition is based on the protonated molecular ion [M+H]⁺ of 148.1 and a plausible fragmentation involving the loss of a methyl group (CH₃). This must be experimentally confirmed and optimized.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods presented in this guide provide a comprehensive framework for the reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the application, particularly the required sensitivity and the complexity of the sample matrix. It is imperative that any method based on these protocols is fully validated to ensure the integrity and reliability of the generated data.

References

Application Notes and Protocols for Varlitinib (ASLAN001/ARRY-470) in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Pyrrolopyridine Scaffold to a Potent Pan-HER Inhibitor

The compound 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine represents a core chemical scaffold. In the context of therapeutic applications and animal disease models, the relevant and extensively studied agent is Varlitinib (also known as ASLAN001 or ARRY-470). Varlitinib is a more complex molecule derived from the pyrrolo[2,3-b]pyridine class and has been developed as a potent, orally bioavailable, small-molecule inhibitor of the Human Epidermal Growth Factor Receptor (HER) family.[1] This guide will focus exclusively on the preclinical application of Varlitinib, providing detailed insights into its mechanism, use in animal models, and practical protocols for in vivo studies.

Part 1: Application Notes

Mechanism of Action: Pan-HER Inhibition

Varlitinib is a reversible, ATP-competitive inhibitor of HER1 (EGFR), HER2, and HER4, with potent activity at nanomolar concentrations.[2] The HER family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[3] Dysregulation of this signaling pathway, often through receptor overexpression or mutation, is a key driver in various human cancers.[3] By binding to the kinase domain of these receptors, Varlitinib blocks their phosphorylation and activation, thereby inhibiting downstream signaling cascades critical for tumor growth and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[4] This multi-targeted approach allows Varlitinib to potentially overcome resistance mechanisms that can arise with inhibitors targeting a single HER family member.

Caption: Varlitinib inhibits HER1, HER2, and HER4, blocking downstream signaling.

HER_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER1 HER1 (EGFR) RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) HER1->RAS_RAF PI3K_AKT PI3K/Akt/mTOR Pathway HER1->PI3K_AKT HER2 HER2 HER2->RAS_RAF HER2->PI3K_AKT HER4 HER4 HER4->RAS_RAF HER4->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Varlitinib Varlitinib Varlitinib->HER1 Varlitinib->HER2 Varlitinib->HER4

Applications in Preclinical Disease Models

Varlitinib has demonstrated significant antitumor activity in a variety of preclinical cancer models, particularly those characterized by HER family dysregulation. The primary application has been in oncology, utilizing xenograft models where human tumor cells are implanted into immunodeficient mice.[5]

Key Disease Areas of Investigation:

  • Gastric Cancer: Preclinical studies in gastric cancer xenograft models have shown that Varlitinib can inhibit multiple proliferation and anti-apoptosis pathways.[3]

  • Biliary Tract and Cholangiocarcinoma (CCA): Varlitinib has received orphan drug designation for cholangiocarcinoma.[1] In vivo studies using CCA xenograft models demonstrated significant tumor growth suppression.[6]

  • Breast Cancer: As HER2 is a major driver in a subset of breast cancers, Varlitinib has been investigated for its activity in this indication.[1]

  • Hepatocellular Carcinoma (HCC): In patient-derived xenograft (PDX) models of HCC with co-expression of HER1, HER2, and HER3, Varlitinib treatment led to potent tumor growth inhibition and even complete tumor regression.[4]

Summary of Preclinical Efficacy Data

The following table summarizes representative data from preclinical studies of Varlitinib in various xenograft models. These studies highlight the dose-dependent efficacy of the compound.

Cancer Type Animal Model Cell Line / Tumor Type Dosing Regimen Key Outcomes Reference
Epidermoid Carcinoma Murine XenograftA431 (EGFR overexpressing)25, 50, 100 mg/kg, p.o., BID for 21 daysSignificant, dose-related tumor growth inhibition.[2]
Hepatocellular Carcinoma SCID Mouse PDXHCC29-0909A (HER1/2/3 co-expression)100 mg/kg, p.o., BIDComplete tumor regression. Strong inhibition of HER1-3 phosphorylation and downstream pathways.[4]
Cholangiocarcinoma Murine XenograftKKU-21425, 50, 100 mg/kg, p.o., daily for 15 daysSignificant suppression of tumor growth without noticeable toxicity.[6][7]

(p.o. = oral administration; BID = twice daily)

Part 2: Experimental Protocols

Protocol for Formulation of Varlitinib for Oral Gavage

Rationale: For in vivo studies in rodent models, small molecule inhibitors like Varlitinib, which are often poorly soluble in water, must be formulated in a vehicle that ensures a stable and homogenous suspension for accurate oral dosing. The following protocol is based on standard formulation methods for similar oral tyrosine kinase inhibitors.[1]

Materials:

  • Varlitinib tosylate powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water or Milli-Q water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose level (e.g., 50 mg/kg), dosing volume (e.g., 10 mL/kg), and study duration.

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) HPMC solution. For example, to make 100 mL, dissolve 0.5 g of HPMC in approximately 90 mL of sterile water. Heat and stir until fully dissolved, then cool to room temperature.

    • Once cool, add 0.1% (v/v) Tween 80. For 100 mL of vehicle, add 100 µL of Tween 80.

    • Adjust the final volume to 100 mL with sterile water and mix thoroughly. This is your final vehicle solution.

  • Prepare the Varlitinib Suspension:

    • Weigh the required amount of Varlitinib powder.

    • Levigate (grind) the powder in a mortar with a small amount of the vehicle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine suspension.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30-60 minutes before dosing to ensure homogeneity.

  • Dosing and Storage:

    • Keep the suspension stirring during the dosing procedure to prevent the compound from settling.

    • Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and ensure it is thoroughly re-suspended before use.

Protocol for a Xenograft Efficacy Study

Rationale: The cell line-derived xenograft model is a standard in vivo platform to assess the anti-tumor efficacy of a compound.[8] This protocol outlines a typical workflow from tumor implantation to endpoint analysis.

Caption: Standard workflow for a preclinical xenograft efficacy study.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Tumor Cell Culture & Expansion Implantation 2. Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Animal Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle vs. Varlitinib) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Endpoint 7. Study Endpoint Reached (e.g., Tumor Volume Limit) Monitoring->Endpoint Tumor growth or pre-defined duration Harvest 8. Tumor & Tissue Harvest Endpoint->Harvest Analysis 9. Data Analysis (TGI, Stats, Biomarkers) Harvest->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, a key intermediate in medicinal chemistry.[1][2]

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis typically begins with a functionalized 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The two most critical transformations are the N-methylation of the pyrrole ring and the introduction of the amine group at the C5 position. The order of these steps can vary, but a common and effective strategy involves:

  • Halogenation: Starting with 1H-pyrrolo[2,3-b]pyridine, a halogen (commonly bromine or iodine) is introduced at the 5-position to provide a handle for subsequent cross-coupling reactions.

  • N-Methylation: The pyrrole nitrogen is then methylated. This step must be carefully controlled to ensure regioselectivity and avoid methylation of the pyridine nitrogen.

  • Amination: The final step is typically a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to replace the C5-halogen with an amino group.[3][4] An ammonia equivalent or a protected amine is used as the nitrogen source.

Q2: What are the most critical parameters influencing the overall yield?

A2: Several factors can significantly impact the final yield. Key parameters to control are:

  • Reagent Quality: Ensure the purity of starting materials, solvents, and catalysts. Trace impurities, particularly water or oxygen in cross-coupling reactions, can deactivate the catalyst.

  • Atmosphere Control: Both the N-methylation and the Buchwald-Hartwig amination steps are sensitive to air and moisture. Performing these reactions under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.

  • Base Selection: The choice of base is critical for both deprotonating the pyrrole nitrogen for methylation and for the Buchwald-Hartwig amination. The base must be strong enough to facilitate the desired reaction without causing unwanted side reactions.

  • Catalyst and Ligand System (for Amination): The selection of the palladium source and the phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. The ligand's steric and electronic properties directly influence the catalytic cycle's efficiency.[5]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals to look for include the N-methyl singlet, the aromatic protons on the pyridine and pyrrole rings, and the protons of the C5-amino group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: A sharp melting point range can indicate high purity.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis.

Workflow Overview: Synthesis of this compound

G cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Amination cluster_end Final Product SM 5-Bromo-1H-pyrrolo[2,3-b]pyridine Methylation React with Methylating Agent (e.g., MeI, DMS) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) SM->Methylation Deprotonation & Alkylation Amination Buchwald-Hartwig Amination Ammonia Source (e.g., NH3, Benzophenone Imine) Pd Catalyst & Ligand Base (e.g., NaOtBu, LHMDS) Methylation->Amination Intermediate: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Product This compound Amination->Product Purification

Caption: General synthetic workflow.

Problem 1: Low Yield in the N-Methylation Step

Q: My N-methylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine is incomplete or results in a low yield. What are the likely causes?

A: Low yield in this step often points to issues with deprotonation, the reactivity of the methylating agent, or side reactions.

  • Cause 1: Incomplete Deprotonation. The pyrrole N-H is acidic, but a sufficiently strong base is required for complete deprotonation.

    • Solution: Sodium hydride (NaH) is a common and effective choice for complete deprotonation. Ensure the NaH is fresh and handled under inert conditions. Allow sufficient time for the deprotonation to complete (monitor by TLC or observing the cessation of hydrogen evolution) before adding the methylating agent.

  • Cause 2: Methylating Agent Reactivity. The choice of methylating agent can influence the reaction rate and side products.

    • Solution: Methyl iodide (MeI) is highly reactive but can lead to over-methylation if not controlled. Dimethyl sulfate (DMS) is another effective option. Ensure the agent is added slowly, possibly at a reduced temperature (e.g., 0 °C), to control the reaction's exothermicity.

  • Cause 3: Solvent Choice. The solvent must be aprotic and able to dissolve the starting material and the resulting anion.

    • Solution: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices. Ensure the solvent is thoroughly dried before use.

Table 1: Comparison of Common N-Methylation Conditions

ParameterCondition ACondition BRecommendation & Rationale
Base K₂CO₃NaHNaH is preferred for complete and irreversible deprotonation, driving the reaction to completion.
Methylating Agent Dimethyl Sulfate (DMS)Methyl Iodide (MeI)Both are effective. MeI is often more reactive, but requires careful temperature control.
Solvent AcetonitrileAnhydrous DMFAnhydrous DMF is generally better at solvating the intermediate anion, facilitating the reaction.
Temperature Reflux0 °C to RTStart at 0 °C and allow to warm to room temperature. This controls the initial rate and minimizes side reactions.
Problem 2: Poor Yield in the Buchwald-Hartwig Amination Step

Q: The amination of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is not proceeding to completion. What should I check?

A: The Buchwald-Hartwig amination is a powerful but sensitive reaction.[7][8] Failure often relates to catalyst activity, reaction setup, or the choice of reagents. The 7-azaindole nucleus can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[4]

  • Cause 1: Catalyst Deactivation. The Pd(0) active species is sensitive to oxygen.

  • Cause 2: Incorrect Ligand or Base. The ligand's structure is crucial for stabilizing the catalyst and facilitating the reductive elimination step.[5] The base must be strong enough to deprotonate the amine but not so strong as to cause degradation.

    • Solution: For heteroaromatic systems, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[3] Sodium tert-butoxide (NaOtBu) is a common base, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, especially with primary amines.[4]

  • Cause 3: Ammonia Source. If using gaseous ammonia, ensuring its efficient delivery to the reaction mixture can be challenging.

    • Solution: Consider using an ammonia surrogate like benzophenone imine, followed by acidic hydrolysis to reveal the primary amine. Alternatively, using a sealed reaction vessel can maintain a sufficient concentration of ammonia.

Troubleshooting Decision Tree for Low Amination Yield

G StartNode Low Amination Yield Q1 Was the reaction rigorously degassed? StartNode->Q1 Check QuestionNode QuestionNode ActionNode ActionNode EndNode Improved Yield A1 Degas solvent and use inert atmosphere. Q1->A1 No Q2 Is the catalyst/ligand appropriate? Q1->Q2 Yes A1->EndNode A2 Screen bulky phosphine ligands (e.g., XPhos, RuPhos). Use a pre-catalyst. Q2->A2 No/Unsure Q3 Is the base optimal? Q2->Q3 Yes A2->EndNode A3 Try NaOtBu or LHMDS. Ensure base is anhydrous. Q3->A3 No/Unsure Q4 Consider side reactions or starting material purity. Q3->Q4 Yes A3->EndNode

Caption: Troubleshooting low amination yield.

Problem 3: Formation of Impurities

Q: I'm observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?

A: Side reactions can compete with the desired pathway, reducing the yield and complicating purification.

  • Potential Side Product 1: Dimerization. Homocoupling of the starting aryl halide can occur, especially at higher temperatures.

    • Minimization: Lower the reaction temperature and ensure the catalyst and ligand are well-chosen to favor the desired cross-coupling over homocoupling.

  • Potential Side Product 2: Protodehalogenation. The starting halide can be reduced, replacing the halogen with a hydrogen atom.

    • Minimization: This is often caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are scrupulously dry.

  • Potential Side Product 3: N-Arylation of the Product. The product amine can react with another molecule of the starting halide.

    • Minimization: Use a slight excess of the ammonia source to ensure the starting halide is consumed. Adding the halide slowly to the mixture of amine, base, and catalyst can also help.

Problem 4: Difficult Purification

Q: I'm struggling to purify the final product from residual catalyst and ligands. What are the recommended methods?

A: The polarity of this compound and the presence of palladium residues can make purification challenging.

  • Method 1: Silica Gel Chromatography. This is the most common method.

    • Protocol: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., Ethyl Acetate/Hexanes) and gradually increase the polarity by adding methanol. Pre-treating the crude mixture by dissolving it in a minimal amount of a strong solvent like DCM or MeOH and adsorbing it onto silica gel before loading onto the column can improve separation.

  • Method 2: Acid-Base Extraction. The basicity of the pyridine nitrogen and the primary amine allows for selective extraction.

    • Protocol: Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The product will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the purified product.

  • Method 3: Palladium Scavenging. If palladium residues are a persistent issue, specific scavengers can be used.

    • Protocol: After the reaction is complete, add a scavenger resin (e.g., a thiol-functionalized silica) to the crude reaction mixture and stir for several hours before workup. This will bind the palladium, which can then be removed by filtration.

References

Technical Support Center: Optimizing Solubility of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for solubilizing 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine for in vitro assays. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Understanding the Molecule: Physicochemical Properties

This compound is a heterocyclic amine with a molecular weight of 147.18 g/mol and a chemical formula of C₈H₉N₃.[1][2] Its structure, containing both a pyrrole and a pyridine ring, suggests it is a weakly basic compound. The presence of the amine group provides a site for protonation, which can be leveraged to enhance its solubility in acidic aqueous solutions.[3][4][5]

PropertyValueSource
Molecular FormulaC₈H₉N₃[1][2]
Molecular Weight147.18 g/mol [1]
AppearanceSolid[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do first?

A1: This is a common issue for many heterocyclic compounds. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous buffer.

Initial Troubleshooting Steps:

  • Organic Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[6][7]

  • Stock Solution Preparation: Aim to create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[8] This minimizes the volume of organic solvent introduced into your final assay, thereby reducing potential solvent-induced artifacts or cytotoxicity.[8][9]

  • Aiding Dissolution: If the compound does not readily dissolve in DMSO at room temperature, gentle warming (e.g., 37°C) or brief sonication can be employed.[8] However, be cautious as excessive heat can degrade some compounds.[8]

  • Stepwise Dilution: When preparing your working concentrations, perform a serial dilution of your high-concentration DMSO stock into your pre-warmed (37°C) aqueous assay buffer.[10] Avoid adding the concentrated stock directly to a large volume of buffer, as this can cause the compound to "crash out" or precipitate.[10] This phenomenon, often termed "DMSO shock," occurs due to the rapid change in solvent polarity.[11]

  • Final Solvent Concentration: It is crucial to keep the final concentration of DMSO in your cell culture or assay medium as low as possible, ideally below 0.5%, to avoid cellular toxicity and interference with the assay.[8][12] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.[8]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. What's happening and how can I prevent it?

A2: Precipitation upon dilution into aqueous media is a strong indicator that the final concentration of your compound exceeds its thermodynamic solubility limit in that specific medium.[10] Several factors can contribute to this, including interactions with media components and temperature effects.[13]

Troubleshooting & Optimization Workflow:

G cluster_0 Problem: Precipitation in Media cluster_1 Initial Checks cluster_2 Solutions start Compound Precipitates in Aqueous Media check_concentration Is Final Concentration Too High? start->check_concentration check_dilution Is Dilution Too Rapid? start->check_dilution check_temp Is Media Cold? start->check_temp solution_concentration Lower Final Concentration check_concentration->solution_concentration solution_dilution Use Stepwise Dilution check_dilution->solution_dilution solution_temp Pre-warm Media to 37°C check_temp->solution_temp

References

Overcoming poor reactivity of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine in coupling reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This resource is designed for researchers, medicinal chemists, and process scientists encountering challenges with this versatile but often temperamental building block. The unique electronic and structural nature of the 7-azaindole core, particularly with the 5-amino substituent, presents specific hurdles in common synthetic transformations. This guide provides in-depth, mechanistically grounded solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so challenging to work with in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge stems from the inherent properties of the 7-azaindole scaffold. The pyridine nitrogen (at position 7) possesses a lone pair of electrons, making it a potent Lewis base.[1] This allows it to coordinate strongly to the palladium catalyst, acting as a ligand.[2] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle (e.g., oxidative addition). This issue is common to many pyridine-containing substrates.[3] Furthermore, the electron-donating nature of the 5-amino group can modulate the electronic properties of the heterocyclic core, influencing the ease of oxidative addition and other steps in the catalytic cycle.[3]

Q2: My amide coupling reaction with the 5-amino group is sluggish and gives low yields. Is the amine not nucleophilic enough?

A2: Your intuition is correct. While it is an amine, the 5-amino group's nucleophilicity is significantly attenuated. The lone pair on the nitrogen is delocalized into the electron-rich pyrrolo[2,3-b]pyridine aromatic system. This resonance stabilization reduces its availability for nucleophilic attack on an activated carboxylic acid or acyl halide. Standard coupling conditions (e.g., EDC/HOBt) are often insufficient to overcome this poor reactivity. This is a common issue observed with electron-deficient or sterically hindered amines.[4][5]

Q3: I am trying to perform a Suzuki-Miyaura reaction to functionalize the core. Why am I seeing no reaction or decomposition?

A3: This is a common point of confusion. The starting material, this compound, does not have a suitable leaving group (like a halide) for a standard Suzuki-Miyaura cross-coupling reaction.[6] You must first introduce a halogen (e.g., bromine or iodine) at the desired position on the ring (e.g., C4 or C6) to serve as the coupling partner for the boronic acid. The reactivity order for halogens in Suzuki couplings is generally I > Br > Cl >> F.[7] Attempting the reaction without a halide will fail. If you have a halogenated version and it's still failing, you are likely facing the catalyst inhibition issues described in Q1.

Troubleshooting Guide: Common Coupling Reactions

Issue 1: Low Yield in Buchwald-Hartwig C-N Coupling

You are attempting to couple an aryl halide with the 5-amino group of this compound and observing poor conversion.

The pyridine nitrogen is coordinating to the palladium center, shutting down catalysis. The solution is to use a catalyst system (ligand) specifically designed to overcome this problem.

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You must use bulky, electron-rich biaryl phosphine ligands. These ligands form stable, monoligated palladium complexes that are highly active and sterically shield the palladium center, discouraging inhibition by the pyridine nitrogen.

  • Base and Solvent Optimization: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases are typically required.

Ligand Typical Pd Precursor Recommended Base Solvent Key Insight
RuPhos RuPhos Pd G2/G3NaOt-Bu, K₃PO₄Dioxane, TolueneAn excellent general ligand for amination of heteroaryl chlorides and amines. Often provides high yields where other ligands fail.[8][9]
XPhos XPhos Pd G2/G3NaOt-Bu, Cs₂CO₃Dioxane, TolueneAnother highly effective ligand, particularly for challenging substrates. The choice between RuPhos and XPhos often requires screening.[10]
Xantphos Pd(OAc)₂, Pd₂(dba)₃Cs₂CO₃DioxaneIts wide bite angle can be beneficial for promoting reductive elimination and preventing catalyst deactivation.[10]

Here is a logical workflow for troubleshooting a failing Buchwald-Hartwig amination with this substrate.

Buchwald_Troubleshooting start Low Yield (<20%) in Buchwald-Hartwig Amination ligand_check Is the ligand a bulky biaryl phosphine (e.g., RuPhos, XPhos)? start->ligand_check base_check Is the base appropriate? (e.g., NaOtBu, Cs2CO3) ligand_check->base_check Yes switch_ligand ACTION: Screen RuPhos, XPhos, and Xantphos ligands. ligand_check->switch_ligand No screen_bases ACTION: Screen NaOtBu, Cs2CO3, and K3PO4. base_check->screen_bases No temp_check Is the temperature optimal? (Typically 80-110 °C) base_check->temp_check Yes success Reaction Optimized switch_ligand->success screen_bases->success optimize_temp ACTION: Screen temperatures from 80 °C to 120 °C. temp_check->optimize_temp No temp_check->success Yes optimize_temp->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 2: Poor Conversion in Amide Bond Formation

You are attempting to acylate the 5-amino group with a carboxylic acid and are seeing starting material returned or a messy reaction profile.

As discussed in the FAQs, the 5-amino group is a poor nucleophile. Standard peptide coupling reagents may not be potent enough to generate a sufficiently reactive activated species to be attacked by the amine.

  • Employ High-Potency Coupling Reagents: Uronium/guanidinium salt-based reagents are far more effective than carbodiimides for this type of substrate.

  • Reaction Conditions: The choice of base and solvent remains important. A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the reaction.

Coupling Reagent Abbreviation Key Advantage for This Substrate
HATU (Uronium Salt)Forms a highly reactive OAt-ester intermediate. The nitrogen at the 7-position of the azabenzotriazole moiety acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack by the poorly reactive amine.[11][12] Consistently outperforms HBTU.[13]
COMU (Uronium Salt)Exhibits high reactivity, often superior to HATU, and its byproducts are more water-soluble, simplifying purification.[14] It performs well with only one equivalent of base.[14]
Acyl Fluoride (via PyFluor, etc.)Converting the carboxylic acid to a more reactive acyl fluoride in situ can overcome the amine's poor nucleophilicity. This is an excellent strategy when other methods fail, especially with sterically hindered substrates.[4][5]
  • Preparation: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP).

  • Activation: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.

  • Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) may be applied.

  • Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ and extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).

Amide_Coupling_Decision start Starting Amide Coupling reagent_choice Select Initial Coupling Reagent start->reagent_choice hatu Use HATU + DIPEA in DMF reagent_choice->hatu Default Choice reaction_outcome Evaluate Reaction Outcome (LCMS/TLC after 4h) hatu->reaction_outcome complete Reaction Complete? (>90% conversion) reaction_outcome->complete success Proceed to Workup complete->success Yes incomplete Incomplete Reaction or Side Products complete->incomplete No troubleshoot Troubleshoot incomplete->troubleshoot comu Switch to COMU (Higher Reactivity) troubleshoot->comu If sluggish acyl_fluoride Convert Acid to Acyl Fluoride (via PyFluor/BTFFH) troubleshoot->acyl_fluoride If sterically hindered or still failing comu->success acyl_fluoride->success

Caption: Decision tree for selecting an amide coupling reagent.

References

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 1-Methyl-7-azaindole-5-amine). This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its synthesis is not without challenges, often leading to a mixture of products that can complicate purification and impact yield.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered during synthesis. We will delve into the mechanistic origins of side reactions and provide actionable, field-proven protocols to mitigate them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We focus on causality and provide detailed corrective actions.

Question 1: My final product is a mixture of two methyl isomers that are difficult to separate. How do I identify them and improve the regioselectivity of my N-methylation?

This is the most frequently encountered issue. The methylation of the 7-azaindole core can occur on either the pyrrole nitrogen (N1) to give the desired product or the pyridine nitrogen (N7) to form a zwitterionic or quaternized salt, a side product that is often difficult to remove.

Root Cause Analysis:

The 7-azaindole nucleus possesses two nucleophilic nitrogen atoms. The N1 nitrogen of the pyrrole ring is generally less basic than the N7 pyridine nitrogen (pKa ≈ 4.6).[3] Direct alkylation without careful control of reaction conditions can lead to competitive methylation at the more basic N7 position, resulting in quaternization.[4]

Identification of Isomers:

The two isomers can be readily distinguished using ¹H NMR spectroscopy.

  • Desired (N1-Methyl) Isomer: The chemical shifts for the pyrrole protons (H2 and H3) will be distinct. The N-methyl signal will typically appear around 3.7-3.9 ppm. A Nuclear Overhauser Effect (NOE) correlation between the N1-methyl protons and the H2 proton is definitive proof of the correct isomer.

  • Undesired (N7-Methyl) Isomer: Methylation at N7 results in a positive charge on the pyridine ring, significantly deshielding adjacent protons. Expect to see a downfield shift of the pyridine ring protons (H4, H6) and the N-methyl signal compared to the N1-isomer.

Mitigation Strategy & Protocol:

To favor N1 methylation, the pyrrole N-H proton must be selectively deprotonated to generate a more nucleophilic anion. This is best achieved using a strong, non-nucleophilic hydride base.

Protocol: Regioselective N1-Methylation

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve the 5-substituted-7-azaindole precursor (e.g., 5-bromo-7-azaindole) in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

    • Scientist's Note: The use of NaH is critical. It irreversibly deprotonates the N1 position, creating the sodium salt which is a superior nucleophile to the neutral N7 nitrogen.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.

  • Methylation: Add methyl iodide (MeI, 1.05-1.2 equivalents) dropwise, keeping the temperature at 0 °C.

  • Reaction Completion: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Question 2: The yield of my Buchwald-Hartwig amination is low, and I see a significant amount of a de-halogenated byproduct. What is happening?

This issue points towards a common side reaction in palladium-catalyzed cross-coupling: hydrodehalogenation . Instead of the amine coupling with your halo-azaindole, the halogen atom is replaced by a hydrogen atom.

Root Cause Analysis:

Hydrodehalogenation can compete with the desired reductive elimination step in the Buchwald-Hartwig catalytic cycle.[5] This side reaction is often promoted by:

  • The presence of water or other protic sources.

  • An unsuitable choice of ligand or base that leads to β-hydride elimination from the amide complex.[5]

  • Decomposition of the palladium catalyst.

Identification of Byproduct:

The primary byproduct will be 1-methyl-1H-pyrrolo[2,3-b]pyridine . This can be confirmed by LCMS (mass will correspond to the loss of the halogen and addition of a hydrogen) and ¹H NMR (disappearance of the characteristic aromatic splitting pattern associated with the 5-halo substituent).

Mitigation Strategy & Protocol:

Success in Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and rigorous exclusion of air and moisture.

Protocol: Optimized Buchwald-Hartwig Amination

  • Reagent Preparation: Use an anhydrous, de-gassed solvent (e.g., dioxane or toluene). Ensure the amine source (e.g., ammonia, or a protected amine like benzophenone imine) and the base are dry.

  • Vessel Setup: In a glovebox or using Schlenk technique, charge a reaction vessel with your 5-halo-1-methyl-7-azaindole, the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), and the phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol %).[1][6]

    • Scientist's Note: The choice of ligand is critical. Bidentate phosphine ligands like Xantphos are often effective in preventing side reactions and promoting efficient coupling.[5][6]

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equivalents), followed by the solvent and the amine source.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by three cycles of vacuum/backfill with an inert gas.

  • Reaction: Heat the mixture to the optimal temperature (typically 80-110 °C) and monitor by TLC/LCMS.

  • Work-up: After completion, cool the reaction, filter through a pad of Celite® to remove the palladium catalyst, and proceed with a standard aqueous work-up and purification.

Question 3: I'm using a SEM-protected intermediate, but the deprotection step is messy and gives an unexpected product with a higher mass. What could this be?

When using a (2-(trimethylsilyl)ethoxy)methyl (SEM) group to protect the pyrrole nitrogen, the deprotection step can be surprisingly problematic.

Root Cause Analysis:

Acid-catalyzed deprotection of the SEM group releases formaldehyde as a byproduct. This highly reactive electrophile can be trapped by the nucleophilic amine and the electron-rich azaindole core, leading to the formation of an unwanted tricyclic eight-membered ring . This side reaction has been specifically documented during the synthesis of related 2-aryl-7-azaindole derivatives.[1][7]

Mitigation Strategy:

  • Alternative Protecting Groups: The most robust solution is to avoid the SEM group if possible. Consider using a protecting group that does not generate reactive byproducts upon cleavage, such as a tert-butoxycarbonyl (Boc) group (removed with TFA) or a tosyl (Ts) group (removed with NaOH or Mg/MeOH).

  • Formaldehyde Scavengers: If the SEM group is unavoidable, include a formaldehyde scavenger in the deprotection mixture. Nucleophilic scavengers like dimedone or hydrazine can trap the formaldehyde before it reacts with your product.

  • Careful Condition Screening: Test various deprotection conditions on a small scale. Sometimes, using specific Lewis acids or carefully controlled TBAF conditions can minimize the side reaction, though this is often substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

Besides the major side products discussed above, you should be aware of several common impurities that can arise from an incomplete reaction or minor side pathways.

Table 1: Common Side Products in this compound Synthesis

Side Product NameStructureMolecular FormulaMWKey Analytical Data
N7-Methyl Isomer Isomeric ProductC₈H₉N₃147.18Different ¹H NMR chemical shifts for aromatic and methyl protons compared to the desired product.
Hydrodehalogenated Byproduct 1-Methyl-7-azaindoleC₈H₈N₂132.16Appears in Buchwald-Hartwig amination. Mass is lower than the starting halide.
Unreacted 5-Halo Precursor e.g., 5-Bromo-1-methyl-7-azaindoleC₈H₇BrN₂211.06Starting material from the amination step. Higher Rf on silica gel.
Dimerized Byproducts (Structure Varies)(Varies)>260Can form under harsh conditions (e.g., organolithium use). Detected by high mass peaks in MS.[7]
Q2: Why is direct nitration of the 7-azaindole core not a recommended strategy for introducing the 5-amino group?

While nitration followed by reduction is a classic method for installing amine groups, it is problematic for the 7-azaindole system for several reasons:

  • Ring Deactivation: The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution like nitration. Harsh conditions (e.g., fuming nitric acid and sulfuric acid) are required.[8]

  • Lack of Regioselectivity: Under these harsh conditions, nitration can occur at multiple positions on the pyridine ring, leading to a mixture of isomers that are difficult to separate.

  • Pyrrole Ring Sensitivity: The electron-rich pyrrole ring is sensitive to the strongly acidic and oxidative conditions required for nitration, which can lead to decomposition and polymerization.

  • Better Alternatives Exist: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination of a 5-halo-7-azaindole, offer a much milder, more efficient, and highly regioselective route to the desired 5-amino product.[5][6] A reported synthesis using nitration of 7-azaindoline followed by re-aromatization gave a low overall yield of only 21%.[8]

Visualized Workflows and Mechanisms

To further clarify the key transformations and troubleshooting logic, the following diagrams illustrate the reaction pathways.

G cluster_0 N-Methylation Pathways cluster_1 Buchwald-Hartwig Amination Pathways start 5-Halo-7-azaindole n1_path 1. NaH, DMF, 0 °C 2. MeI start->n1_path Desired Path n7_path MeI, no base or weak base start->n7_path Side Reaction prod_n1 Desired Product (N1-Methyl) n1_path->prod_n1 prod_n7 Side Product (N7-Methyl Isomer) n7_path->prod_n7 start_bha 5-Halo-1-methyl- 7-azaindole bha_desired Pd₂(dba)₃, Xantphos Cs₂CO₃, NH₃ source start_bha->bha_desired Desired Path bha_side H₂O present or poor catalyst choice start_bha->bha_side Side Reaction prod_bha Desired Product (5-Amine) bha_desired->prod_bha prod_hydro Side Product (Hydrodehalogenation) bha_side->prod_hydro G start Low Yield in Buchwald-Hartwig Amination check_byproduct LCMS/NMR shows significant hydrodehalogenation byproduct? start->check_byproduct check_sm LCMS/NMR shows mainly unreacted starting material? check_byproduct->check_sm No solution_hydro Root Cause: Water, O₂, or suboptimal ligand/base. Action: 1. Use anhydrous, degassed solvent. 2. Screen ligands (Xantphos, RuPhos). 3. Ensure base is dry and non-nucleophilic. 4. Rigorously exclude air (glovebox/Schlenk). check_byproduct->solution_hydro Yes solution_sm Root Cause: Inactive catalyst or insufficient temperature/time. Action: 1. Use fresh Pd source and ligand. 2. Increase catalyst loading (e.g., to 5 mol%). 3. Increase temperature (e.g., to 110 °C). 4. Extend reaction time. check_sm->solution_sm Yes success Reaction Optimized solution_hydro->success solution_sm->success

References

Technical Support Center: Troubleshooting Low Efficacy of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound in their cell-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve issues of low efficacy.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a core component of numerous kinase inhibitors.[1][2][3] Therefore, this guide will focus on troubleshooting within the context of kinase inhibition assays, such as those targeting the JAK/STAT or FGFR signaling pathways.[1][3]

Part 1: Initial Diagnosis & Compound Integrity

This first set of questions addresses the most common and fundamental reasons for a small molecule to fail in an assay: problems with the compound itself.

Q1: I'm not seeing any activity with my compound. Where do I start?

Answer: When a compound appears inactive, always start by questioning the compound's integrity and the effective concentration in your assay. Low efficacy can often be traced back to two primary culprits: poor solubility and compound degradation.[4] It's crucial to rule these out before investigating more complex biological reasons.

A general workflow for assessing a small molecule inhibitor's activity should be systematic.[4] First, confirm the compound's integrity and solubility. Next, perform a dose-response cell viability assay to ensure the concentrations you're using are not grossly toxic. Only then should you move to target-specific assays like Western blotting for a downstream phosphorylated substrate.[4]

cluster_start cluster_compound Phase 1: Compound Validation cluster_assay Phase 2: Assay Optimization cluster_solution start Low or No Efficacy solubility Is the compound soluble in assay medium? start->solubility integrity Is the compound chemically stable? solubility->integrity Yes sol_solubility Action: Check solubility, adjust solvent/concentration. solubility->sol_solubility No viability Is the compound non-toxic at test concentrations? integrity->viability Yes sol_integrity Action: Aliquot fresh stock, perform stability assay. integrity->sol_integrity No target Is the target protein expressed and active in the cell line? viability->target Yes sol_viability Action: Adjust concentration range below toxic levels. viability->sol_viability No sol_target Action: Validate target expression (WB/qPCR). Choose a new cell line. target->sol_target No proceed Proceed to Target Engagement Assay target->proceed Yes

Caption: Initial troubleshooting workflow for low compound efficacy.

Q2: How can I be sure my compound is properly dissolved in the assay medium?

Answer: Poor aqueous solubility is a frequent cause of apparent inactivity.[4] If the compound precipitates, its effective concentration is significantly lower than intended.[4] this compound is a solid organic molecule and likely requires an organic solvent like DMSO for the initial stock solution.[5]

Key Considerations:

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is tolerated by your cells, typically below 0.5%.[4]

  • Visual Inspection: After diluting your stock into the final assay medium, visually inspect the solution for any signs of precipitation (cloudiness, crystals) against a dark background.[4]

  • Incubation Test: Incubate the compound-media mixture under your assay conditions (e.g., 37°C, 5% CO2) for a few hours.[4] Sometimes, precipitation can be delayed. Centrifuge the tube afterward to check for a pellet.[4]

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh dissolving power for many organic small molecules.
Stock Concentration 10-20 mMA standard range that allows for sufficient dilution into aqueous media.
Final DMSO % in Media < 0.5% (v/v)Minimizes solvent-induced cytotoxicity or off-target effects.[4]
Dilution Method Stepwise/Serial DilutionAvoids "shocking" the compound by adding a concentrated DMSO stock directly into a large volume of aqueous buffer, which can cause precipitation.[4]

Protocol: Solubility Assessment

  • Prepare your highest desired concentration of the compound in your final cell culture medium.

  • Also prepare a "vehicle control" with the same final concentration of DMSO.

  • Incubate both solutions under assay conditions (e.g., 37°C) for 1-2 hours.[4]

  • Visually inspect for precipitates. For a more sensitive check, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes and look for a pellet.[4]

Q3: Could my compound be degrading during storage or during the experiment?

Answer: Yes, chemical stability is critical. Repeated freeze-thaw cycles can degrade compounds.[4] Furthermore, some compounds are not stable in aqueous media at 37°C over long incubation periods (e.g., 24-72 hours).

Best Practices for Storage and Handling:

  • Aliquot Stock Solutions: Upon receiving or dissolving the compound, create single-use aliquots of your high-concentration stock solution and store them at -20°C or -80°C in a dry, sealed container.[6] This avoids repeated freeze-thaw cycles of the main stock.[4]

  • Fresh Dilutions: Prepare fresh dilutions in your culture medium for each experiment. Do not store diluted compound in aqueous solutions for extended periods.

  • Long-Term Experiments: If your assay runs for multiple days, consider the compound's half-life in the medium. You may need to replenish the medium with a fresh compound at set intervals.[7]

Part 2: Biological System & Target Validation

If you have confirmed your compound is soluble and stable, the next step is to investigate the biological context of your experiment.

Q4: My compound is soluble, but still shows no effect. What's the next step?

Answer: The issue may lie with the biological system. The two most likely scenarios are:

  • The compound is cytotoxic at the concentrations tested, masking any specific inhibitory effect.

  • The target of your compound is not expressed or is not functionally important in your chosen cell line.[4]

First, you must determine a non-toxic concentration range using a simple cell viability assay.

Protocol: Cell Viability Assay using Resazurin (AlamarBlue)

  • Plate your cells in a 96-well plate at their optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in fresh culture medium. Crucially, include a vehicle control (medium with the same final DMSO concentration as your highest compound dose).[4]

  • Remove the old medium and add the medium containing your compound dilutions.

  • Incubate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).[4]

  • Add Resazurin solution to each well as per the manufacturer's protocol and incubate for 1-4 hours.

  • Measure fluorescence on a microplate reader.

  • Plot cell viability (%) against compound concentration to determine the maximum non-toxic concentration.

Q5: How do I confirm that the target pathway is relevant in my cells?

Answer: The pyrrolo[2,3-b]pyridine scaffold is a known inhibitor of kinases like JAK1, which is central to the JAK/STAT signaling pathway.[1][2] This pathway is critical for cellular responses to many cytokines. If your compound is a putative JAK inhibitor, but your cells don't rely on this pathway for the phenotype you're measuring (e.g., proliferation), you won't see an effect.

Experimental Validation:

  • Confirm Target Expression: Use Western Blot or qPCR to confirm that your target protein (e.g., JAK1) is expressed in your cell line.

  • Confirm Pathway Activity: Stimulate the cells with a known activator of the pathway (e.g., a cytokine like Interleukin-6 or Interferon-gamma for the JAK/STAT pathway). After stimulation, use Western Blot to probe for the phosphorylated, active form of a downstream substrate (e.g., p-STAT3). A strong signal for the phosphorylated protein confirms the pathway is active and responsive.

cluster_pathway Example: JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Compound 1-Methyl-1H-pyrrolo [2,3-B]pyridin-5-amine Compound->JAK INHIBITS

Caption: Inhibition of the JAK/STAT pathway by a putative kinase inhibitor.

Part 3: Advanced Troubleshooting & Assay Design

Q6: I've confirmed my compound is soluble, stable, non-toxic, and that the target pathway is active. Why do I still see weak or no efficacy?

Answer: At this stage, you need to consider more nuanced aspects of the assay design and cell biology.

  • Cell Density: The efficacy of some compounds can be highly dependent on cell density.[8] A high cell density (monolayer) might require a higher compound concentration compared to lower, sub-confluent densities.[8] Re-evaluate your dose-response curve at different cell seeding densities.

  • Assay Endpoint and Timing: Is the timing of your assay appropriate to observe the desired phenotype? For example, an anti-proliferative effect might take 48-72 hours to become apparent, while inhibition of a signaling event (like protein phosphorylation) can occur within minutes to hours. Ensure your assay endpoint aligns with the biological question.

  • Target Engagement: Is your compound actually entering the cells and binding to its target? A lack of efficacy despite a functional pathway could indicate poor cell permeability or rapid efflux by cellular pumps. This can be assessed with more advanced methods like cellular thermal shift assays (CETSA) or by measuring the downstream target phosphorylation at multiple early time points.[4]

IssuePotential SolutionExperimental Test
Cell Density Effects Optimize cell seeding density.Run dose-response curves at 2-3 different initial cell densities.[8]
Incorrect Timing Test multiple incubation time points.For a phosphorylation assay, test at 15, 30, 60, and 120 minutes. For a viability assay, test at 24, 48, and 72 hours.
Poor Permeability/Efflux N/A (Inherent property)Perform a target engagement assay (e.g., Western blot for p-STAT3) after a short incubation (30-60 min) with the compound.[7]

By systematically working through these validation and optimization steps, you can confidently determine whether the observed low efficacy of this compound is a true reflection of its biological activity in your system or an artifact of experimental conditions.

References

Avoiding catalyst deactivation in cross-coupling reactions of azaindoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of azaindole cross-coupling reactions. Azaindoles are privileged scaffolds in medicinal chemistry, but their successful functionalization using metal-catalyzed reactions is often challenging due to inherent deactivation pathways.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My azaindole cross-coupling reaction is sluggish or has failed completely. What are the most common reasons?

A1: Complete or partial failure of these reactions is a frequent challenge. The primary causes are almost always linked to the unique electronic properties of the azaindole core:

  • Catalyst Poisoning: The most significant issue is the coordination of the pyridine nitrogen of the azaindole to the palladium catalyst.[4][5] This forms a stable bidentate chelate with the pyrrolic N-H, creating a catalytically inactive or dead complex that halts the catalytic cycle.[4][6]

  • Inefficient Catalyst Activation/Decomposition: The conditions required for coupling might not be optimal for generating the active Pd(0) species or may even promote its decomposition into palladium black, a clear sign of catalyst death.[5][7]

  • Poor Substrate/Reagent Quality: Like any cross-coupling, the reaction is sensitive to the purity of your starting materials. Decomposed boronic acids, wet solvents, or impurities in the azaindole halide can inhibit catalysis.[8]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An incorrect combination can lead to catalyst deactivation or favor undesired side reactions.[9][10]

Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?

A2: The black precipitate is "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[5][7] Its appearance is a definitive sign of catalyst decomposition. This occurs when the Pd(0) species, the active catalyst, is not sufficiently stabilized by its surrounding ligands.

Causality & Prevention:

  • Ligand Instability/Dissociation: The ligands are meant to protect the Pd(0) center. If the ligand is not sterically bulky or electron-rich enough, it can dissociate, leaving the palladium center exposed and prone to aggregation.

  • Oxidative Degradation: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[7]

  • High Temperatures: While necessary for activating stubborn substrates, excessive heat can accelerate catalyst decomposition.[5]

To prevent palladium black formation:

  • Use Robust Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][11] These ligands form stable complexes that prevent both aggregation and catalyst poisoning by the azaindole.

  • Ensure an Inert Atmosphere: Rigorously degas your solvents (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5][10]

  • Use Palladium Pre-catalysts: Modern pre-catalysts (e.g., G2, G3, G4 Buchwald pre-catalysts) are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ, minimizing decomposition.[4][12]

In-Depth Troubleshooting Guide

Issue Cluster 1: Catalyst Poisoning & Chelation

The core problem with azaindoles is their ability to act as excellent chelating ligands for the palladium catalyst, effectively removing it from the catalytic cycle.

Q3: Can you illustrate the mechanism of catalyst deactivation by the azaindole substrate?

A3: Certainly. The 7-azaindole isomer is particularly problematic. The lone pair on the pyridine nitrogen (N7) and the acidic proton on the pyrrole nitrogen (N1) create a perfect bidentate chelation site. The palladium center is strongly coordinated, forming a stable six-membered ring complex that is catalytically inactive. This "off-cycle" complex prevents the catalyst from participating in the crucial steps of oxidative addition and reductive elimination.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway A Active Pd(0) Catalyst B Oxidative Addition (R-X) A->B Product (R-R') Inactive Inactive Pd(II)-Azaindole Chelate Complex A->Inactive Chelation (Catalyst Poisoning) C Transmetalation (R'-M) B->C Product (R-R') D Reductive Elimination C->D Product (R-R') D->A Product (R-R') Azaindole Azaindole Substrate Azaindole->Inactive

Caption: Catalyst deactivation via azaindole chelation.

Q4: What are the most effective strategies to overcome catalyst poisoning by azaindoles?

A4: There are two primary, highly effective strategies:

  • Nitrogen Protection: Masking one of the coordinating nitrogen atoms prevents the formation of the stable chelate.

    • N-Oxide Formation: Protecting the pyridine nitrogen as an N-oxide temporarily removes its Lewis basicity and coordinating ability.[1][11] This has proven effective for directing reactivity and preventing catalyst inhibition.[11]

    • Pyrrole N-H Protection: Protecting the pyrrole nitrogen with groups like Boc, benzyl (Bn), or a simple methyl group can disrupt the bidentate chelation.[2][11] While this adds steps to the synthesis (protection/deprotection), it often leads to cleaner reactions and higher yields.[2]

  • Use of Advanced Catalyst Systems: Modern catalyst systems are designed to resist such deactivation pathways.

    • Bulky Ligands: The use of sterically demanding biaryl phosphine ligands (e.g., XPhos, SPhos) is crucial.[11][13] Their bulkiness physically hinders the azaindole from forming a stable bidentate chelate with the palladium center.

    • Palladium Pre-catalysts: Using well-defined pre-catalysts ensures the rapid and efficient generation of the active, monoligated Pd(0) species.[4] This active species is highly reactive and can enter the catalytic cycle before the azaindole has a chance to coordinate and deactivate it.[4]

Issue Cluster 2: Sub-optimal Reaction Conditions
Q5: How do I select the right ligand and base for my azaindole coupling?

A5: Ligand and base selection is paramount and depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the nature of your substrates.

Ligand Selection: The goal is to use a ligand that promotes a fast rate of reductive elimination while stabilizing the Pd(0) intermediate. For azaindoles, this almost always means a bulky, electron-rich phosphine ligand.

Coupling ReactionRecommended LigandsRationale
Suzuki-Miyaura SPhos, RuPhos, XPhosThese provide the necessary steric bulk and electron density to facilitate oxidative addition and resist catalyst poisoning.[11][13][14]
Buchwald-Hartwig Xantphos, RuPhos, DavePhosXantphos is excellent for C-N and C-O bond formation.[6] RuPhos and DavePhos are highly active for coupling with a wide range of amines.[4]
Heck XPhos, P(t-Bu)₃These electron-rich and bulky ligands are effective for activating challenging aryl halides in Heck reactions.[15]
Sonogashira PPh₃, dppf (often with Cu(I) co-catalyst)While classic, these can be effective, especially when the azaindole is N-protected.[1][2][11]

Base Selection: The base plays multiple roles: it activates the nucleophile (e.g., boronic acid in Suzuki coupling) and neutralizes the acid generated during the cycle. For unprotected N-H azaindoles, the base choice is critical to avoid deprotonating the N-H group, which can lead to competing side reactions.

  • Strong, Non-Nucleophilic Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): These are commonly used. K₃PO₄ and Cs₂CO₃ are often preferred as they are effective but generally compatible with more functional groups than NaOt-Bu.[9][11]

  • For Unprotected N-H Substrates: Using a strong base like LiHMDS can be advantageous. It deprotonates both the coupling partner (e.g., an amine) and the azaindole N-H, which can surprisingly reduce the rate of undesired side reactions like homocoupling.[4]

Caption: Troubleshooting decision tree for a failed azaindole coupling.

Experimental Protocols

Protocol 1: N-Boc Protection of 7-Azaindole

This protocol provides a robust method to protect the pyrrolic nitrogen, which is often a crucial first step for preventing catalyst deactivation.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolution: Dissolve 7-azaindole (1.0 equiv) in DCM or THF in a round-bottom flask.

  • Reagent Addition: Add DMAP (0.1 equiv) followed by the dropwise addition of a solution of Boc₂O (1.2 equiv) in the same solvent.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-7-azaindole.

Protocol 2: Ligand/Base Screening for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to quickly identify the optimal conditions for your specific azaindole substrate.

Setup:

  • Use an array of reaction vials or a parallel synthesis block.

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

Reagents (per reaction vial):

  • Halo-azaindole (e.g., 4-chloro-7-azaindole, 0.1 mmol, 1.0 equiv)

  • Aryl boronic acid (0.15 mmol, 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%)

  • Ligand (if not using a pre-catalyst with an integrated ligand, e.g., SPhos, 0.004 mmol, 4 mol%)

  • Base (see table below, 0.2 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, 1 mL)

Screening Matrix Example:

VialLigandBase
1SPhosK₃PO₄
2SPhosCs₂CO₃
3RuPhosK₃PO₄
4RuPhosCs₂CO₃
5XPhosK₃PO₄
6XPhosCs₂CO₃

Procedure:

  • Preparation: To each vial, add the halo-azaindole, aryl boronic acid, and base.

  • Inerting: Seal the vials and purge with argon for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst and/or ligand as a stock solution in the degassed solvent.

  • Reaction: Place the reaction block on a preheated plate (e.g., 80-100 °C) and stir vigorously for a set time (e.g., 12-18 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to product and identify the optimal conditions.

References

Validation & Comparative

Validating Target Engagement of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate interacts with its intended molecular target within a biologically relevant setting is a cornerstone of a successful preclinical program. This guide provides a comparative analysis of robust methodologies for validating the target engagement of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine, a novel small molecule inhibitor. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor development, with derivatives showing activity against targets such as Janus kinase 1 (JAK1) and Fibroblast Growth Factor Receptor (FGFR).[1][2][3] For the purpose of this guide, we will consider this compound as a putative inhibitor of a hypothetical serine/threonine kinase, "Novel Kinase X" (NKX), which is implicated in a cancer signaling pathway.

This document will dissect two orthogonal and widely adopted techniques for target engagement validation: the Cellular Thermal Shift Assay (CETSA), which assesses direct binding in a cellular environment, and a luminescence-based in vitro kinase activity assay, which quantifies the functional consequence of this binding.[4][5]

Method 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Binding

CETSA is a powerful biophysical technique that directly measures the interaction between a ligand and its target protein in intact cells or cell lysates.[6][7] The underlying principle is that the binding of a small molecule, such as our compound of interest, stabilizes the target protein, leading to an increase in its thermal stability.[4][8] This change in thermal stability is then quantified, providing direct evidence of target engagement.

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a human cancer cell line endogenously expressing NKX (e.g., MCF-7) to 80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Expose the aliquots to a temperature gradient for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured NKX) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble NKX at each temperature point using Western blotting with a specific anti-NKX antibody.

    • Quantify the band intensities and plot them against the temperature to generate melting curves.

Data Presentation: CETSA

The resulting data can be summarized to show the shift in the melting temperature (Tm) of NKX upon compound binding.

Treatment GroupMelting Temperature (Tm) of NKX (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.1 ± 0.3-
1 µM Compound56.5 ± 0.4+4.4
10 µM Compound59.8 ± 0.2+7.7

.dot

cluster_0 CETSA Workflow A Cell Treatment with Compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Separation of Soluble & Precipitated Proteins C->D E Analysis of Soluble NKX (Western Blot) D->E F Generation of Melting Curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: In Vitro Kinase Activity Assay for Functional Inhibition

While CETSA confirms binding, an in vitro kinase assay is essential to quantify the functional consequence of that binding – namely, the inhibition of the kinase's catalytic activity.[5] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and high-throughput method that measures the amount of ADP produced in a kinase reaction.[9] The luminescent signal is proportional to the amount of ADP generated and, therefore, inversely proportional to the inhibitory activity of the compound.[9]

Experimental Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the recombinant human NKX enzyme, a specific substrate peptide for NKX, and the serially diluted compound or a vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Kinase Inhibition

To assess selectivity, the compound should be tested against a panel of related kinases.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Novel Kinase X (NKX) 25 8
Kinase A1,50012
Kinase B>10,00020
Kinase C8505

.dot

cluster_1 Kinase Inhibition Assay Workflow A Combine Kinase, Substrate, & Inhibitor B Initiate Reaction with ATP A->B C Stop Reaction & Deplete ATP B->C D Convert ADP to ATP & Generate Light C->D E Measure Luminescence D->E

Caption: Workflow for a luminescence-based kinase inhibition assay.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)In Vitro Kinase Activity Assay
Principle Measures ligand-induced thermal stabilization of the target protein.[4]Quantifies the inhibition of the kinase's catalytic activity.[5]
Environment Cellular (intact cells or lysates), more physiologically relevant.[10]In vitro, using recombinant proteins.
Readout Direct evidence of target binding.Functional consequence of binding (inhibition).
Throughput Moderate to high, can be adapted to microplate formats.[7]High, well-suited for screening large compound libraries.[11]
Requirements A specific antibody for the target protein is necessary for Western blot detection.Requires purified, active recombinant enzyme and a suitable substrate.
Key Insight Confirms the compound reaches and binds to its target in a cellular context.Provides quantitative potency (IC50) and selectivity data.

Orthogonal Validation: Downstream Signaling Pathway Analysis

To further solidify the evidence of target engagement and its functional consequences in a cellular context, it is crucial to investigate the downstream effects of NKX inhibition. A simplified hypothetical signaling pathway is depicted below. Inhibition of NKX by this compound would be expected to decrease the phosphorylation of its downstream substrate, "Substrate Y," leading to a reduction in the expression of a pro-proliferative gene, "Gene Z." This can be readily assessed by Western blotting for the phosphorylated form of Substrate Y (p-Substrate Y).

.dot

cluster_2 Hypothetical NKX Signaling Pathway Inhibitor This compound NKX Novel Kinase X (NKX) Inhibitor->NKX Inhibition SubstrateY Substrate Y NKX->SubstrateY Phosphorylation pSubstrateY p-Substrate Y SubstrateY->pSubstrateY GeneZ Gene Z Transcription pSubstrateY->GeneZ Proliferation Cell Proliferation GeneZ->Proliferation

Caption: A hypothetical signaling pathway for Novel Kinase X (NKX).

Conclusion

Validating the target engagement of a novel compound like this compound requires a multi-faceted and rigorous approach. The Cellular Thermal Shift Assay provides undeniable evidence of direct binding to the putative target, NKX, within the complex milieu of a living cell. Complementing this, in vitro kinase assays offer precise quantification of the compound's inhibitory potency and selectivity. Finally, examining the downstream signaling consequences provides crucial confirmation of the compound's mechanism of action in a physiological context. Employing these orthogonal methodologies in concert provides the highest degree of confidence in the preclinical validation of a drug candidate, paving the way for further development.

References

A Strategic Guide to Comprehensive Cross-Reactivity Profiling of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this process is the comprehensive characterization of its selectivity. This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine , a compound belonging to the 1H-pyrrolo[2,3-b]pyridine scaffold known for its role in kinase inhibition.[1][2][3] While specific data for this exact molecule is not extensively published, we will leverage established methodologies and insights from analogous structures to construct a robust, multi-tiered profiling strategy.

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of inhibitors targeting various protein kinases.[3] The inherent structural similarities within the human kinome, particularly in the ATP-binding pocket, create a significant potential for off-target interactions.[4][5] These unintended interactions can lead to toxicity or unexpected pharmacological effects, underscoring the necessity of a thorough selectivity assessment. This guide will detail a logical workflow, from broad, kinome-wide screening to nuanced cellular target engagement and functional pathway analysis, ensuring a holistic understanding of the compound's biological activity.

Part 1: Foundational Kinome-Wide Selectivity Assessment

The initial step in profiling a novel kinase inhibitor is to understand its activity across a broad range of kinases. This provides a foundational map of on-target potency and potential off-target liabilities.

In Vitro Biochemical Kinase Panel Screening

The most direct method to assess cross-reactivity is through a large-scale biochemical kinase panel. This involves testing the compound's ability to inhibit the enzymatic activity of hundreds of purified kinases.

Rationale: This approach provides a quantitative measure (e.g., IC50 or percent inhibition at a given concentration) of the compound's interaction with each kinase in a controlled, cell-free environment. It is an efficient method to identify both high-affinity primary targets and lower-affinity off-targets.[6]

Experimental Protocol: Representative Kinase Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.

  • Incubation: Add the test compound to the wells and incubate for a predetermined period to allow for enzymatic reaction.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for potent interactions.

Data Presentation: The results are typically presented as a dendrogram or a heatmap, visually representing the compound's selectivity profile across the kinome.

Kinase Target IC50 (nM) Fold Selectivity vs. Primary Target
Primary Target X101
Off-Target Y10010
Off-Target Z>10,000>1,000
In Situ Kinase Profiling with KiNativ™

To complement biochemical assays, it is crucial to assess inhibitor binding in a more physiologically relevant context. The KiNativ™ platform offers a powerful method for profiling kinase inhibitor interactions within a native cellular environment.[7][8]

Causality Behind Experimental Choice: Unlike assays with purified recombinant kinases, KiNativ™ measures the binding of an inhibitor to endogenous kinases in their natural state, complete with post-translational modifications and complexed with other proteins.[7][8] This can reveal differences in inhibitor sensitivity that are not apparent in biochemical screens.[7]

Experimental Workflow: KiNativ™ Profiling

G cluster_0 Cell Culture & Lysis cluster_1 Competitive Binding & Labeling cluster_2 Analysis A Treat cells with This compound B Lyse cells to prepare proteome A->B C Incubate lysate with biotinylated ATP probe B->C D Probe covalently labels active site lysine of unbound kinases C->D E Digest proteins and enrich for biotinylated peptides D->E F LC-MS/MS analysis to identify and quantify labeled kinases E->F

Caption: KiNativ™ workflow for in situ kinase inhibitor profiling.

Part 2: Cellular Target Engagement and Functional Consequences

Identifying that a compound can bind to a kinase is only part of the story. It is equally important to confirm that this binding occurs within intact cells and leads to a functional consequence.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify drug-target interaction in a cellular context.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][12]

Trustworthiness of the Protocol: This assay provides direct evidence of target engagement within the complex milieu of the cell, validating the physiological relevance of the binding event.[11][12] A positive result strongly indicates that the compound reaches its intended target in its native environment.

Experimental Protocol: CETSA®

  • Cell Treatment: Incubate intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualization of CETSA Principle

G cluster_0 Without Ligand cluster_1 With Ligand A Protein B Heat A->B C Denatured Protein B->C D Protein-Ligand Complex E Heat D->E F Stable Complex E->F

Caption: Ligand binding stabilizes the protein against heat-induced denaturation in CETSA®.

Reporter Gene Assays

To assess the functional consequences of target engagement, reporter gene assays are invaluable.[13][14] These assays measure the activity of a specific signaling pathway downstream of the target kinase.

Causality Behind Experimental Choice: By linking the activity of a transcription factor regulated by the kinase of interest to the expression of a reporter gene (e.g., luciferase or GFP), we can quantify the compound's ability to modulate the signaling pathway.[13][15] This provides a functional readout of both on-target and off-target effects.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Line Engineering: Transfect a suitable cell line with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a transcription factor downstream of the target kinase.

  • Cell Treatment: Treat the engineered cells with a range of concentrations of this compound.

  • Stimulation: If necessary, stimulate the cells to activate the signaling pathway of interest.

  • Lysis and Luminescence Measurement: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis: A decrease or increase in the luminescent signal, depending on the nature of the pathway, indicates modulation by the compound.

Pathway Reporter Construct Effect of Compound EC50 (nM)
On-Target PathwaySTAT3-LucInhibition50
Off-Target Pathway ANF-κB-LucNo Effect>10,000
Off-Target Pathway BAP-1-LucInhibition500

Part 3: Advanced Off-Target Profiling

While the above methods provide a robust overview, a truly comprehensive profile requires investigating potential interactions with other protein families.

Broad Off-Target Panel Screening

Given the scaffold's potential for broader activity, screening against a panel of non-kinase targets, such as GPCRs, ion channels, and transporters, is a prudent step to de-risk the compound for potential toxicities. Commercial services offer standardized panels for this purpose.

Computational Profiling

In silico methods, such as X-ReactKIN, can predict potential cross-reactivity across the human kinome based on structural and chemical information.[4] While not a substitute for experimental data, these computational approaches can help prioritize kinases for experimental testing and provide insights into the structural basis of observed off-target activities.[4]

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a multi-faceted endeavor that requires a thoughtful and systematic approach. By integrating kinome-wide biochemical screening, in situ target engagement confirmation with KiNativ™, cellular validation via CETSA®, and functional assessment through reporter gene assays, researchers can build a comprehensive and reliable selectivity profile. This tiered strategy, moving from broad screening to deep mechanistic validation, provides the necessary data to confidently advance a compound in the drug discovery pipeline, ensuring a thorough understanding of its biological interactions and potential therapeutic window.

References

A Head-to-Head Comparison of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives' Potency

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a versatile core for developing potent inhibitors of various protein kinases and other enzymes.[1][2][3] This guide provides a head-to-head comparison of the potency of various derivatives of 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, synthesizing data from multiple studies to offer researchers and drug development professionals a comprehensive overview of structure-activity relationships (SAR) and guide future optimization efforts.

The 1-Methyl-7-Azaindole Scaffold: A Foundation for Potent Inhibition

The 7-azaindole core is a bioisostere of indole and purine systems, and the strategic placement of a nitrogen atom in the pyridine ring allows for fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity.[1] The pyrrolo[2,3-b]pyridine structure is particularly adept at forming bidentate hydrogen bonds with the hinge region of many kinases, a critical interaction for ATP-competitive inhibition.[3][4] The addition of a methyl group at the N1 position can enhance metabolic stability and modulate binding interactions. This guide will focus on derivatives where the core is functionalized at the 5-amino position, a key vector for exploring interactions with solvent-exposed regions or adjacent pockets of the target protein.

Comparative Analysis of Derivative Potency Across Key Targets

The versatility of the this compound scaffold is evident in its application across a diverse range of therapeutic targets. Below, we compare the potency of various derivatives against prominent enzyme families.

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is a critical mediator of inflammatory and autoimmune responses, making JAKs attractive targets for therapeutic intervention.[5][6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent and selective JAK inhibitors.

A notable example is a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives.[5][6] Structure-activity relationship studies revealed that substitution at the 4-amino position of the pyrrolo[2,3-b]pyridine core with a substituted piperidine moiety led to potent JAK1 inhibition. The lead compound, 31g , demonstrated significant potency. Further resolution of the enantiomers identified 38a as having excellent potency for JAK1 and selectivity over other JAK isoforms.[5][6]

CompoundTargetIC50 (nM)Key Structural FeaturesReference
31g JAK1Potent (exact value not specified in abstract)4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide[5][6]
38a ((S,S)-enantiomer of 31g)JAK1Highly Potent and SelectiveEnantiomerically pure version of 31g[5][6]

The causality behind this design lies in the analysis of binding modes of known JAK inhibitors, which informed the design of an N-alkyl-substituted 1-H-pyrrolo[2,3-b] pyridine carboxamide as a selective scaffold for JAK1.[5][6]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making FGFRs a key oncological target.[7][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.

In one study, optimization of a lead compound led to the identification of 4h , which exhibited potent pan-FGFR inhibitory activity.[7][8] The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was a key modification that increased potency nearly 20-fold compared to the initial compound, likely by forming a hydrogen bond with Gly485 in the FGFR1 binding site.[7]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Key Structural FeaturesReference
1 1900---Initial lead compound[7]
4a ~95---5-trifluoromethyl substituted[7]
4h 7925712Optimized with pan-FGFR activity[7][8]

The strategic modification of the m-methoxyphenyl fragment to explore hydrophobic pocket interactions was also crucial in the development of these potent inhibitors.[7][8]

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in regulating intracellular cyclic AMP (cAMP) levels and is a target for inflammatory diseases.[9] A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a novel series of PDE4B inhibitors.[9]

The structure-activity relationship studies highlighted the importance of the substituent on the amide portion of the molecule. Compound 11h , bearing a 3,3-difluoroazetidine ring, showed high inhibitory activity and selectivity for PDE4B over PDE4D.[9]

CompoundPDE4B IC50 (µM)Selectivity over PDE4DKey Structural FeaturesReference
11a 0.63SelectiveCyclopropyl amide[9]
11c 0.6Selective3-fluorocyclobutane amide[9]
11h 0.146-fold3,3-difluoroazetidine amide[9]

The SAR analysis revealed that both ring size and hydrophobicity of the amide substituent significantly influence the overall activity and selectivity.[9]

Experimental Protocols for Potency Assessment

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies used for potency determination. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for determining the IC50 values of test compounds against a target kinase.

Objective: To measure the concentration of a compound required to inhibit 50% of the target kinase activity.

Materials:

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Substrate (peptide or protein)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in assay buffer.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Add ATP to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production or phosphosubstrate formation).

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Add Kinase, Substrate, Compound to Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, Buffer Reagent_Prep->Reaction_Setup Reaction_Start Add ATP to Initiate Reaction Reaction_Setup->Reaction_Start Incubation Incubate Plate Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Signal with Plate Reader Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This protocol describes a common method to assess the anti-proliferative activity of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., 4T1 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the GI50 value.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Collection & Analysis Seed_Cells Seed Cells in 96-well Plate Adhesion Allow Cells to Adhere Overnight Seed_Cells->Adhesion Add_Compound Add Serially Diluted Compounds Adhesion->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_Reagent Add Cell Viability Reagent Incubate_72h->Add_Reagent Read_Plate Measure Signal Add_Reagent->Read_Plate Calculate_GI50 Determine GI50 Read_Plate->Calculate_GI50

Caption: General workflow for a cell-based proliferation assay.

Conclusion and Future Directions

The this compound scaffold and its parent 7-azaindole core continue to be a rich source of potent and selective inhibitors for a wide array of therapeutic targets.[2] This guide has highlighted the structure-activity relationships for derivatives targeting JAKs, FGFRs, and PDE4B, demonstrating how subtle modifications to the core structure can lead to significant changes in potency and selectivity. The provided experimental protocols offer a framework for the consistent evaluation of new derivatives. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential against novel and challenging drug targets.

References

A Researcher's Guide to Reproducibility in the Synthesis and Application of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific progress. In the realm of medicinal chemistry, the synthesis and application of novel compounds demand rigorous and repeatable methodologies. This guide provides an in-depth technical analysis of the synthesis and experimental use of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key building block in the development of kinase inhibitors. By examining the critical parameters that influence experimental outcomes, this document aims to equip researchers with the knowledge to ensure the reliability and reproducibility of their work.

Introduction to this compound: A Privileged Scaffold

This compound, also known as 1-methyl-7-azaindole-5-amine, belongs to the pyrrolopyridine class of heterocyclic compounds. The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1] The pyrrolopyridine nucleus mimics the purine ring of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of kinases.[2] This characteristic has led to the development of numerous kinase inhibitors for the treatment of cancer and other diseases.[2][3] The N-methylation of the pyrrole ring and the presence of an amine group at the 5-position are critical for modulating the compound's physicochemical properties and its interactions with target proteins.[4][5]

The Challenge of Reproducibility in Organic Synthesis

A significant challenge in chemical research is the reproducibility of published experimental procedures.[6] Factors such as the purity of reagents and solvents, subtle variations in reaction conditions (temperature, time, atmosphere), and the methods of purification and characterization can all contribute to divergent results. This guide will address these factors in the context of synthesizing and utilizing this compound.

Synthesis of this compound: A Reproducible Protocol

While numerous methods exist for the synthesis of functionalized 7-azaindoles, obtaining a consistently reproducible protocol is paramount.[7] The following protocol is a synthesized methodology based on established principles for the construction of the 7-azaindole core, designed to be robust and repeatable.

Experimental Workflow for Synthesis

Caption: A general workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: N-Methylation of 5-Nitro-7-azaindole

  • Materials: 5-nitro-7-azaindole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH3I), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-7-azaindole (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Sodium hydride is a strong base that deprotonates the pyrrole nitrogen, forming the corresponding anion which is a potent nucleophile. Performing this at 0°C controls the exothermic reaction and prevents potential side reactions.

    • Stir the mixture at 0 °C for 30 minutes.

    • Slowly add methyl iodide (1.2 eq) dropwise. Causality: Methyl iodide is the electrophile that reacts with the nucleophilic pyrrole anion to form the N-methylated product. A slight excess ensures complete conversion of the starting material.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Materials: 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, Tin(II) chloride dihydrate (SnCl2·2H2O) or Palladium on Carbon (Pd/C) and Hydrogen gas, Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Procedure (using SnCl2):

    • Dissolve the N-methylated intermediate (1.0 eq) in ethanol.

    • Add Tin(II) chloride dihydrate (5.0 eq). Causality: Tin(II) chloride is a classic reducing agent for aromatic nitro groups. A significant excess is used to ensure complete reduction.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Filter the mixture through a pad of celite to remove tin salts.

    • Extract the filtrate with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Purification and Characterization: Ensuring Purity and Identity

Reproducibility is critically dependent on the purity of the synthesized compound. The following methods are recommended for the purification and characterization of this compound.

Purification
  • Flash Column Chromatography: This is the primary method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be an excellent final step to obtain a highly pure product.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-methyl group, and a broad singlet for the amine protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the distinct signals for the aromatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₈H₉N₃, MW: 147.18).
Purity (HPLC) A single major peak indicating high purity (typically >95%).

Comparative Analysis: this compound vs. Alternative Scaffolds

The 7-azaindole scaffold is a popular choice for kinase inhibitor design, but other heterocyclic systems are also employed. A comparative understanding of these alternatives is crucial for rational drug design.

Scaffold Key Features Synthetic Accessibility Reported Applications
This compound 7-Azaindole core, N-methylated pyrrole, 5-amino substituent. Good balance of hydrogen bond donors and acceptors.Moderate. Multi-step synthesis is typically required.[6]Potent inhibitor of various kinases including JAK1, FAK, and FGFR.[1][4][10]
Pyrrolo[2,3-d]pyrimidine 7-Deazapurine scaffold. Closely mimics the adenine core of ATP.Generally accessible through established synthetic routes.[11]Broad-spectrum kinase inhibitors (e.g., EGFR, VEGFR).[11]
Pyrazolo[3,4-d]pyrimidine Isomeric with the 7-deazapurine scaffold. Offers different hydrogen bonding patterns.Synthetically accessible, with various established protocols.Inhibitors of kinases such as CDK and SRC family kinases.
3-Aminopyridin-2-one A fragment-like scaffold that can be elaborated into more complex inhibitors.Readily synthesized from commercially available starting materials.[12]Inhibitors of MPS1 and Aurora kinases.[12]

Factors Influencing Experimental Reproducibility

To ensure the reproducibility of experiments involving this compound, researchers must pay close attention to the following critical factors:

Troubleshooting Common Synthetic Issues

Troubleshooting_Synthesis Problem Low Yield Incomplete Reaction Side Product Formation Cause Purity of Reagents Reaction Conditions Work-up Procedure Problem->Cause Potential Causes Solution Verify Reagent Purity Optimize Temperature/Time Modify Extraction/Purification Cause->Solution Corrective Actions

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical anti-cancer activity of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine against established multi-kinase inhibitors, Lenvatinib and Pemigatinib. The focus of this analysis is on the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical mediator of cell proliferation, survival, and angiogenesis in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of potent kinase inhibitors.[1][2][3] This guide will detail the in vitro and in vivo experimental frameworks necessary to establish a meaningful correlation of activity and to benchmark this novel compound against current therapeutic options.

The Significance of FGFR Inhibition in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in normal cellular functions. However, aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in a multitude of cancers.[1][4] This makes the FGFR pathway an attractive target for therapeutic intervention. Lenvatinib, a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and FGFR1-4, and Pemigatinib, a selective FGFR1-3 inhibitor, are approved cancer therapies that validate the clinical utility of targeting this pathway.[5][6][7][8][9]

The following diagram illustrates the canonical FGFR signaling cascade, which, upon activation, can lead to downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[10]

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation caption Simplified FGFR signaling cascade.

Caption: Simplified FGFR signaling cascade.

In Vitro Activity Comparison

The initial assessment of a novel kinase inhibitor involves rigorous in vitro characterization to determine its potency and selectivity. Here, we outline the protocols to compare this compound with Lenvatinib and Pemigatinib.

Biochemical Kinase Inhibition Assay

A direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase is essential. A luminescence-based kinase assay, which quantifies the amount of ADP produced, is a standard method for determining the half-maximal inhibitory concentration (IC50).[11][12]

  • Compound Preparation : Prepare a 10 mM stock solution of this compound, Lenvatinib, and Pemigatinib in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well. Add 2.5 µL of recombinant human FGFR1, FGFR2, and FGFR3 kinase to the respective wells. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction : Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 20 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis : Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cell-Based Proliferation Assay

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is crucial. This evaluates the inhibitor's ability to penetrate cells and inhibit the target kinase within the cellular environment, ultimately affecting cell proliferation.[13][14]

  • Cell Culture : Culture a cancer cell line with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification or KMS-11 with FGFR3 mutation) in appropriate media.[10]

  • Cell Seeding : Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound, Lenvatinib, and Pemigatinib for 72 hours.

  • WST-1 Assay : Add WST-1 reagent to each well and incubate for 2-4 hours. The viable cells will convert the WST-1 reagent into a colored formazan dye.

  • Data Acquisition : Measure the absorbance of the formazan dye at the appropriate wavelength using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Comparative In Vitro Data (Hypothetical)
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)SNU-16 (FGFR2 amp) Proliferation IC50 (nM)KMS-11 (FGFR3 mut) Proliferation IC50 (nM)
This compound58152540
Lenvatinib4.63.6273055
Pemigatinib0.40.51.0510

Note: IC50 values for Lenvatinib and Pemigatinib are representative values from published literature.[15][16]

In Vivo Correlation of Activity

Translating in vitro potency to in vivo efficacy is a critical step in drug development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anti-cancer drugs.[17][18][19][20][21]

In_Vivo_Workflow In Vivo Xenograft Study Workflow Cell_Culture 1. Cancer Cell Culture (e.g., SNU-16) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Dosing (Vehicle, Test Compounds) Randomization->Treatment Measurement 6. Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint 7. Study Endpoint & Tissue Collection Measurement->Endpoint Analysis 8. Data Analysis (TGI, PK/PD) Endpoint->Analysis caption Workflow for a xenograft efficacy study.

Caption: Workflow for a xenograft efficacy study.

Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation : Subcutaneously inject SNU-16 human gastric cancer cells into the flank of immunodeficient mice.[15]

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound, Lenvatinib, Pemigatinib).

  • Dosing : Administer the compounds orally once daily at predetermined doses.

  • Monitoring : Measure tumor volume and body weight 2-3 times per week.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : At specified time points, collect blood samples to determine plasma drug concentrations (PK). At the end of the study, collect tumor tissue to analyze the phosphorylation status of FGFR and downstream signaling proteins like FRS2 and ERK (PD).[22][23][24]

  • Efficacy Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Calculate the tumor growth inhibition (TGI) for each treatment group.

Comparative In Vivo and Pharmacokinetic Data (Hypothetical)
CompoundDose (mg/kg, QD)Tumor Growth Inhibition (%)Cmax (ng/mL)T1/2 (hours)Oral Bioavailability (%)
This compound10852501260
Lenvatinib109029328~85
Pemigatinib39521511.3-15.4High (species dependent)

Note: Pharmacokinetic parameters for Lenvatinib and Pemigatinib are based on human and preclinical data.[5][22][23][25][26][27][28][29]

Conclusion

This guide outlines a comprehensive strategy for the preclinical comparison of this compound with the established FGFR inhibitors Lenvatinib and Pemigatinib. The proposed in vitro and in vivo studies will provide a robust dataset to evaluate the potency, selectivity, and efficacy of this novel compound. A strong correlation between in vitro activity and in vivo efficacy, coupled with favorable pharmacokinetic properties, would be a significant indicator of the therapeutic potential of this compound as a novel anti-cancer agent.

References

Kinase Selectivity Profiling of the 1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and immune responses. The human kinome comprises over 500 members, and their structural similarities, particularly within the ATP-binding pocket, present a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Therefore, comprehensive selectivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been identified as a "privileged" structure in medicinal chemistry.[1] Its structural resemblance to purine allows it to function as a versatile hinge-binding motif for numerous kinase inhibitors.[2][3] Derivatives of this core have demonstrated potent inhibitory activity against diverse kinase families, including Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Fibroblast Growth Factor Receptors (FGFRs).[2][4][5][6]

This guide provides an in-depth comparative analysis of the kinase selectivity profile associated with the 1H-pyrrolo[2,3-b]pyridine core. While comprehensive kinome-wide data for the specific compound 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is not publicly available, we will utilize a representative, potent derivative from this family, Compound 4h , a recently developed FGFR inhibitor, as our primary subject.[3] We will compare its selectivity profile against two well-characterized, clinically approved kinase inhibitors: Tofacitinib , a pan-JAK inhibitor bearing a related pyrrolo[2,3-d]pyrimidine core, and Crizotinib , a potent inhibitor of ALK and MET.[7][8]

This analysis will illuminate how subtle modifications to a core scaffold can dramatically influence kinase selectivity and provide researchers with a framework for interpreting and contextualizing their own screening data.

The Imperative of Kinome-Wide Profiling

The rationale for profiling an inhibitor against a broad panel of kinases is multi-faceted:

  • On-Target Potency Verification: It confirms the compound's high affinity for its intended target(s).

  • Off-Target Liability Identification: It uncovers unintended interactions that could lead to toxicity. For instance, inhibition of kinases like KDR (VEGFR2) can be associated with hypertension and bleeding risks, while inhibition of SRC can lead to gastrointestinal issues.

  • Polypharmacology Opportunities: It can reveal unexpected inhibitory activities against other kinases that may be therapeutically beneficial, opening avenues for drug repurposing or the development of rationally designed multi-targeted agents.[9]

  • Structure-Activity Relationship (SAR) Elucidation: Comparing the selectivity profiles of analogs provides crucial insights into which molecular interactions govern specificity, guiding future optimization efforts.

Experimental Design: The Competition Binding Assay

To generate the robust, quantitative data required for this guide, we will describe a widely adopted and highly respected methodology: the active site-directed competition binding assay, exemplified by the KINOMEscan™ platform.[10][11] This assay format offers a distinct advantage over traditional enzymatic assays as it measures the direct interaction (binding) between an inhibitor and the kinase, independent of ATP concentration, substrate specificity, or the enzyme's phosphorylation state.[12] This allows for a true thermodynamic assessment of affinity, reported as a dissociation constant (Kd) or, more commonly in large screens, as a percent of control (% Control).

Workflow for Kinase Selectivity Profiling

G cluster_0 Assay Preparation cluster_1 Competition Binding Reaction cluster_2 Quantification p1 DNA-tagged Kinase Library (>450 kinases) r1 Incubate Kinase, Immobilized Ligand, and Test Compound p1->r1 p2 Immobilized, Broad-Spectrum Kinase Ligand (on solid support) p2->r1 p3 Test Compound Dilution Series (e.g., 11-point, 3-fold serial dilution) p3->r1 r2 Test compound competes with immobilized ligand for the kinase active site q1 Wash to remove unbound components r2->q1 q2 Quantify bound kinase via qPCR of the DNA tag q1->q2 q3 Calculate % Control vs. DMSO q2->q3 data data q3->data Data Analysis: - Kd Determination - Selectivity Score (S-Score) - TREEspot™ Visualization

Caption: KINOMEscan™ Competition Binding Assay Workflow.

Detailed Protocol: KINOMEscan™ Assay
  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support, such as sepharose beads.[13]

  • Kinase Preparation: A comprehensive library of human kinases (wild-type and clinically relevant mutants) is expressed, typically as phage-tagged or DNA-tagged proteins for sensitive detection.[10]

  • Competition Assay: The test compound is incubated at a fixed concentration (for single-point screens) or across a range of concentrations (for Kd determination) with a specific kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP pocket.[14]

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase remaining bound to the beads is quantified using quantitative PCR (qPCR) to amplify the DNA tag.[14]

  • Data Interpretation: The amount of kinase detected is inversely proportional to the affinity of the test compound. A low qPCR signal indicates that the test compound has successfully outcompeted the immobilized ligand, signifying strong binding. Results are often expressed as '% of Control', where the control is a DMSO vehicle reaction.[14] A lower % Control value signifies stronger inhibition.

Comparative Selectivity Profiles

The following tables summarize the kinase inhibition profiles of our representative 1H-pyrrolo[2,3-b]pyridine derivative and our two comparator compounds. Data is presented as % Inhibition at a given concentration or as IC50/Kd values where available. This allows for a direct, objective comparison of on-target potency and off-target interactions.

Table 1: Selectivity Profile of Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)

Data synthesized from enzymatic IC50 values reported by Peng et al. (2021).[3] This compound represents a highly potent FGFR-directed agent from the pyrrolopyridine class.

Kinase TargetFamilyIC50 (nM)Selectivity Notes
FGFR1 TK7 Primary Target
FGFR2 TK9 Primary Target
FGFR3 TK25 Primary Target
FGFR4TK712~100-fold selective over FGFR4
KDR (VEGFR2)TK>10,000Highly selective against KDR
Other (Panel)-Not specifiedDescribed as highly selective for FGFR1-3
Table 2: Selectivity Profile of Tofacitinib (Pyrrolo[2,3-d]pyrimidine core)

Tofacitinib is a pan-JAK inhibitor. Data is derived from various sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and chemoproteomics studies.[7][9]

Kinase TargetFamilyIC50 / Kd (nM)Selectivity Notes
JAK1 TK~1-10 Primary Target
JAK2 TK~5-20 Primary Target
JAK3 TK~1-5 Primary Target
TYK2TK~50-100Moderate activity
ACVR1 (ALK2)TKL~100-500Significant off-target
ROCK2AGC~100-500Significant off-target
Other (Kinome)->1000Generally selective for JAK family
Table 3: Selectivity Profile of Crizotinib

Crizotinib is a potent ALK and MET inhibitor. Data derived from the HMS LINCS Database KINOMEscan assay.[10][15]

Kinase TargetFamilyKd (nM)Selectivity Notes
ALK TK~20 Primary Target
MET TK~8 Primary Target
ROS1 TK<25 Primary Target
AXLTK~50Significant off-target
TYRO3TK~50Significant off-target
MERTK~50Significant off-target
Other (Kinome)->1000Highly selective for a small subset of TKs

Analysis and Interpretation

The data reveals distinct selectivity profiles driven by the specific substitutions on the core scaffolds and the nature of the scaffolds themselves.

  • Compound 4h (FGFR-directed Pyrrolopyridine): This compound exemplifies a highly selective inhibitor . Its design has been optimized to potently inhibit FGFR isoforms 1, 2, and 3 while sparing the closely related FGFR4 and the critical off-target kinase KDR (VEGFR2).[3] This high degree of selectivity is therapeutically desirable, as it minimizes the potential for toxicities associated with broader tyrosine kinase inhibition. The 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the kinase hinge region, while the substituted phenyl ring occupies a hydrophobic pocket, conferring both potency and selectivity.[3]

  • Tofacitinib (Pan-JAK Inhibitor): In contrast, Tofacitinib demonstrates family-selective inhibition . While its primary targets are within the JAK family, it inhibits JAK1, JAK2, and JAK3 with similar, low-nanomolar potency.[7][16] This "pan-JAK" profile is responsible for its broad immunosuppressive effects but also contributes to side effects, as different JAKs mediate the signaling of different sets of cytokines. Its pyrrolo[2,3-d]pyrimidine core is a key factor in its potent JAK binding. The data also highlights several off-target kinases like ACVR1 and ROCK2, which may contribute to its overall biological activity or side-effect profile.[9]

  • Crizotinib (Multi-Kinase Inhibitor): Crizotinib represents a multi-kinase inhibitor , potently targeting a small number of evolutionarily related tyrosine kinases: ALK, MET, and ROS1.[8][15] This profile is advantageous in treating cancers driven by aberrations in any of these oncogenes. However, its kinome scan also reveals potent activity against the TAM family of kinases (TYRO3, AXL, MER), which could contribute to both efficacy and potential side effects. The clinical success of Crizotinib underscores that a highly selective, single-target inhibitor is not always the optimal therapeutic strategy.

Signaling Pathway Context

The choice of inhibitor is dictated by the signaling pathway driving the pathology. The comparators chosen here modulate distinct, critical oncogenic and inflammatory pathways.

G cluster_0 ALK/MET Pathway cluster_0_1 Downstream Signaling cluster_1 JAK/STAT Pathway Ligand_ALK Growth Factor (e.g., HGF for MET) ALK ALK / MET Receptor Tyrosine Kinase Ligand_ALK->ALK RAS_ALK RAS/RAF/MEK/ERK ALK->RAS_ALK PI3K_ALK PI3K/AKT/mTOR ALK->PI3K_ALK STAT3_ALK JAK/STAT ALK->STAT3_ALK Crizotinib Crizotinib Crizotinib->ALK Inhibits Proliferation_ALK Cell Proliferation, Survival, Metastasis RAS_ALK->Proliferation_ALK Promotes PI3K_ALK->Proliferation_ALK Promotes STAT3_ALK->Proliferation_ALK Promotes Ligand_JAK Cytokine (e.g., IL-6) Receptor_JAK Cytokine Receptor Ligand_JAK->Receptor_JAK JAK JAK1 / JAK2 / JAK3 Receptor_JAK->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Regulates

Caption: Simplified ALK/MET and JAK/STAT Signaling Pathways.

Conclusion and Future Directions

This comparative guide demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile starting point for the development of potent kinase inhibitors. The selectivity profile is not inherent to the core itself but is exquisitely controlled by the nature and placement of its substituents.

  • High Selectivity is Achievable: As shown by Compound 4h, careful chemical modifications can steer the pyrrolopyridine core to achieve high selectivity for a specific kinase family like FGFR, while avoiding major off-targets.

  • Scaffold Hopping and Bioisosterism: The comparison with Tofacitinib, which uses the closely related pyrrolo[2,3-d]pyrimidine core, highlights the concept of bioisosteric replacement. Both scaffolds successfully engage the kinase hinge region, but the different nitrogen placement and substituent patterns dictate the ultimate selectivity profile (FGFR vs. pan-JAK).

  • Context is Key: The "ideal" selectivity profile is context-dependent. While the precision of Compound 4h is desirable for targeting a specific FGFR-driven tumor, the broader activity of Tofacitinib is effective in complex autoimmune diseases mediated by multiple cytokines, and the multi-kinase profile of Crizotinib is beneficial for cancers addicted to ALK, MET, or ROS1.

For researchers working with this compound or its derivatives, the immediate and most critical next step is to perform comprehensive, quantitative kinome-wide profiling. The resulting data will be essential to truly understand its biological activity, predict potential toxicities, and rationally design the next generation of compounds with optimized potency and selectivity for the desired therapeutic application.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, in-depth safety protocols and logistical plans for the handling of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine (CAS No. 883986-76-3)[1][2][3][4]. While a comprehensive toxicological profile for this specific compound is not widely available, data from structurally related aromatic amines and pyrrolopyridines necessitate a cautious and well-planned approach to its use in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your research endeavors.

Hazard Assessment and Triage: Understanding the Risks

Based on the hazard classifications of analogous compounds, this compound should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [5][6]. Aromatic amines, as a class, are known for their potential to cause skin sensitization and other long-term health effects, warranting stringent control measures to minimize exposure.

Immediate Actions Upon Exposure:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse. If skin irritation persists, seek medical attention[6][7].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice if irritation persists[6].

  • If inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[7].

  • If swallowed: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[5][7].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or a face shieldChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatUse in a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Running reactions and work-up Safety gogglesChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatOperations should be conducted in a chemical fume hood.
Handling spills Safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge is required.

The Rationale Behind Our Recommendations:

The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards. The use of safety glasses or goggles protects against accidental splashes, a significant risk when handling liquids or dissolving solids[6]. Chemical-resistant gloves, such as nitrile, provide a barrier against dermal absorption, a primary route of exposure for many aromatic amines. A laboratory coat is the minimum requirement for body protection, preventing contamination of personal clothing[5]. Finally, due to the potential for respiratory irritation and the generation of airborne particulates when handling solids, all operations that could create dust or aerosols must be performed within a chemical fume hood[7].

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Storage and Handling

Upon receipt, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8]. The container must be kept tightly closed to prevent the release of vapors and protect the compound from moisture and light. All handling of the solid or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure[7].

Spill Management

In the event of a spill, the primary objective is to contain the material safely and decontaminate the area without exposing personnel. The following workflow provides a step-by-step guide for managing a spill of a hazardous chemical powder.

Spill_Management_Workflow cluster_Immediate_Response Immediate Response cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill Size and Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Prepare Prepare Spill Kit Don_PPE->Prepare Contain Contain the Spill with Absorbent Material Prepare->Contain Collect Carefully Collect Contaminated Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for the safe management of a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[9].

  • Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is away from general laboratory traffic and drains.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Adhere to all local, state, and federal regulations for chemical waste disposal[9].

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Reactant of Route 2
1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.